molecular formula C9H16O3 B1584551 Butyl levulinate CAS No. 2052-15-5

Butyl levulinate

Cat. No.: B1584551
CAS No.: 2052-15-5
M. Wt: 172.22 g/mol
InChI Key: ISBWNEKJSSLXOD-UHFFFAOYSA-N
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Description

Butyl levulinate (CAS 2052-15-5) is a biomass-derived chemical ester serving as a versatile intermediate and platform molecule for advanced research. Its primary research value lies in its application as a green blending component for diesel fuel. Studies demonstrate that this compound improves fuel properties by enhancing lubricity, cold flow properties, and oxygen content, leading to cleaner combustion and reduced emissions of particulate matter and nitrogen oxides (NOx) . It is considered a superior blend compared to shorter-chain alkyl levulinates due to its better compatibility with diesel fuel and elastomers . Beyond biofuels, this compound is a valuable material in other fields. It is used in the synthesis of γ-valerolactone, another important biomass-derived solvent and fuel precursor . Due to its sweet, caramel-like odor with fruity undertones, it is also employed as a flavor and fragrance ingredient . Recent catalytic research has focused on its efficient and sustainable production. This includes continuous flow synthesis in microreactors for intensified production with high conversion rates , and the development of robust heterogeneous catalysts, such as phosphomolybdic acid supported on ZSM-5, which have achieved >95% yield and maintain high stability over multiple cycles . Furthermore, enzymatic synthesis using lipase biocatalysts like Candida antarctica lipase B (CALB) offers an alternative green production route . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-oxopentanoate
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InChI

InChI=1S/C9H16O3/c1-3-4-7-12-9(11)6-5-8(2)10/h3-7H2,1-2H3
Source PubChem
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InChI Key

ISBWNEKJSSLXOD-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CCC(=O)C
Source PubChem
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Molecular Formula

C9H16O3
Source PubChem
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DSSTOX Substance ID

DTXSID3038800
Record name Butyl 4-oxopentanoate
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Molecular Weight

172.22 g/mol
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Physical Description

Liquid, colourless or straw-colored liquid; sweet and slightly pungent caramellic odour with fruity undertones; mild sweet caramellic-herbaceous taste; bitter taste
Record name Pentanoic acid, 4-oxo-, butyl ester
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Record name Butyl levulinate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

106.00 to 108.00 °C. @ 5.50 mm Hg
Record name Butyl levulinate
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Solubility

slightly soluble in water; soluble in oil and alcohol
Record name Butyl levulinate
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Density

0.967-0.977
Record name Butyl levulinate
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CAS No.

2052-15-5
Record name Butyl levulinate
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Record name Butyl levulinate
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Record name Butyl 4-oxopentanoate
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Record name N-butyl 4-oxopentanoate
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Record name BUTYL LEVULINATE
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Record name Butyl levulinate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Butyl Levulinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl levulinate (CAS No. 2052-15-5), the ester of levulinic acid and n-butanol, is a versatile bio-based compound gaining significant attention across various industries.[1] With the chemical formula C9H16O3, this clear, colorless to pale yellow liquid is characterized by a mild, fruity odor.[2][3][4] Its derivation from renewable resources like cellulose positions it as a sustainable alternative to petroleum-based chemicals.[2][5] this compound's utility spans applications as a green solvent, a plasticizer in coatings and resins, a flavoring agent, and a potential biofuel additive due to its favorable combustion characteristics.[2][3][5] Its low toxicity and biodegradability further enhance its appeal in formulations within the pharmaceutical, cosmetic, and food industries.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies, to support its application in research and development.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

PropertyValueConditions
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol [6][7][8]
Appearance Clear, colorless to pale yellow liquidRoom Temperature[2][3]
Odor Mild, sweet, slightly fruity, caramellic[2][4][9]
Boiling Point 237.5 - 238.0 °C@ 760 mm Hg[9][10]
106 - 108 °C@ 5.5 mm Hg[2][4][6][10]
135 - 137 °C@ 15 Torr[11]
Melting Point < -60°C[5]
Density 0.974 g/mL@ 25 °C[2][4][11]
0.974 g/mL@ 20 °C[5]
Refractive Index 1.427n20/D[2][4]
1.423 - 1.433@ 20.00 °C[6][10]
Flash Point 91 - 110 °C (195.8 - 230 °F)Closed Cup[5][12][13]
92.22 °C (198.00 °F)Tag Closed Cup (TCC)[9][10]
Vapor Pressure 5 Pa (0.038 mmHg)@ 25 °C[2][4][9]
Solubility Slightly soluble in water. Soluble in alcohol, oil, ether, and chloroform.[4][6][9][10]
LogP (o/w) 1.27 - 1.457[9][10][14]
Surface Tension 31.37 mN/m@ 293.15 K[4][15]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental methods, such as those published by ASTM International. These protocols ensure accuracy and reproducibility of results. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which can be purified by distillation, this is a critical parameter.

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with appropriate range and precision, and a heating mantle. For vacuum distillation, a vacuum pump and a manometer are required.

  • Procedure (ASTM D1078):

    • A measured volume of the sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The sample is heated, and the temperature is recorded when the first drop of condensate falls from the condenser. This is the initial boiling point.

    • Heating is continued, and the temperature is monitored as the distillation proceeds. The boiling range is the temperature range from the initial boiling point until the last of the liquid evaporates.

    • For reduced pressure boiling points, the system is connected to a vacuum pump, and the pressure is stabilized and measured with a manometer before heating begins.

Measurement of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

  • Apparatus: A pycnometer (a glass flask with a precise volume), a high-precision analytical balance, and a constant-temperature bath.

  • Procedure (ASTM D1480):

    • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.

    • The pycnometer is filled with the sample liquid (this compound), taking care to avoid air bubbles.

    • The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

    • The volume is adjusted precisely to the pycnometer's calibration mark, and the exterior is carefully dried.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often used for identification and purity assessment.

  • Apparatus: A refractometer (e.g., an Abbe refractometer), a light source (typically a sodium lamp for the D-line), and a constant-temperature water circulator.

  • Procedure (ASTM D1218):

    • The refractometer is calibrated using a standard of known refractive index.

    • The prisms of the refractometer are cleaned and a few drops of the sample are applied.

    • The prisms are closed and the system is allowed to reach thermal equilibrium at the specified temperature (e.g., 20 °C).

    • The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Measurement of Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical measure of fire hazard.

  • Apparatus: A closed-cup flash point tester, such as a Tag Closed-Cup or Pensky-Martens apparatus.

  • Procedure (ASTM D56 - Tag Closed-Cup):

    • The sample cup is filled with this compound to the specified level.

    • The lid is secured, and the apparatus is heated at a slow, constant rate.

    • At specified temperature intervals, a test flame is introduced into the vapor space of the cup.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For this compound, its solubility in water and organic solvents is a key characteristic for its application as a solvent.

  • Apparatus: Vials or flasks, a magnetic stirrer or shaker, an analytical balance, and an analytical instrument for quantification (e.g., gas chromatograph or UV-Vis spectrophotometer).

  • Procedure (Qualitative):

    • A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol).

    • The mixture is agitated and observed for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or cloudiness (insoluble/slightly soluble).

  • Procedure (Quantitative - Shake-Flask Method, OECD 105):

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

    • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then allowed to stand undisturbed for a sufficient time for phase separation.

    • A sample of the solvent phase is carefully removed, ensuring no undissolved solute is included (centrifugation or filtration may be necessary).

    • The concentration of this compound in the solvent is determined using an appropriate analytical technique. This concentration represents the solubility at that temperature.

References

Synthesis of Butyl Levulinate from Lignocellulosic Biomass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl levulinate (BL), an ester derived from levulinic acid and n-butanol, is emerging as a significant green chemical and biofuel additive.[1] Its properties, such as high lubricity, low toxicity, and a stable flash point, make it a promising blending component for gasoline and diesel, enhancing fuel performance and reducing harmful emissions.[2][3] The synthesis of this compound from lignocellulosic biomass, a renewable and abundant non-food feedstock, represents a cornerstone of sustainable chemical production, aligning with the principles of a circular economy.[4][5] This technical guide provides an in-depth overview of the core synthesis pathways, detailed experimental protocols, and comparative data for the production of this compound from lignocellulosic sources.

Core Synthesis Pathways

The conversion of lignocellulosic biomass to this compound primarily follows two strategic routes: a direct "one-pot" alcoholysis and a "two-step" process involving the separation of an intermediate.

  • One-Pot Alcoholysis-Esterification: This method involves the direct conversion of biomass in a single reactor containing n-butanol and a catalyst.[5] The process simultaneously hydrolyzes the cellulosic and hemicellulosic fractions to sugars, dehydrates the sugars to levulinic acid (with 5-hydroxymethylfurfural as an intermediate), and esterifies the levulinic acid with n-butanol.[6] This approach offers advantages in process simplification and potentially lower costs.[2] However, it can lead to the formation of more byproducts and a complex subsequent separation process.[2]

  • Two-Step Hydrolysis and Esterification: This pathway decouples the process into two distinct stages.

    • Step 1: Hydrolysis: Lignocellulosic biomass is first hydrolyzed, typically under acidic conditions, to produce levulinic acid (LA). This step allows for the optimization of LA yield and concentration.[2]

    • Step 2: Esterification: The produced levulinic acid is then separated, purified, and subsequently esterified with n-butanol using an acid catalyst to yield this compound.[2][3] This method allows for higher purity of the final product and better control over each reaction step.[2]

A third, less common route involves the conversion of furfuryl alcohol, another biomass-derived platform chemical, into this compound through alcoholysis in n-butanol.[2]

Process and Reaction Diagrams

The following diagrams illustrate the primary workflow and chemical transformations involved in producing this compound from lignocellulosic biomass.

G cluster_0 Two-Step Synthesis Pathway Biomass Lignocellulosic Biomass Hydrolysis Fed-Batch Hydrolysis Biomass->Hydrolysis LA_Solution Crude Levulinic Acid Solution Hydrolysis->LA_Solution Decolorization Decolorization (Resin + Activated Carbon) LA_Solution->Decolorization Decolored_LA Purified Levulinic Acid Decolorization->Decolored_LA Extraction Extraction (with this compound) Decolored_LA->Extraction LA_Extract LA in Butyl Levulinate Extraction->LA_Extract Esterification Esterification (+ n-Butanol, Catalyst) LA_Extract->Esterification Crude_BL Crude Butyl Levulinate Esterification->Crude_BL Purification Purification (Distillation, Washing) Crude_BL->Purification Final_BL High-Purity This compound Purification->Final_BL

Figure 1: A detailed workflow for the two-step synthesis of this compound from cellulose.

G Cellulose Cellulose (C₆H₁₀O₅)n Glucose Glucose C₆H₁₂O₆ Cellulose->Glucose Hydrolysis HMF 5-Hydroxymethylfurfural (5-HMF) Glucose->HMF Dehydration LA Levulinic Acid (LA) HMF->LA Rehydration FA Formic Acid HMF->FA Rehydration BL This compound (BL) LA->BL Esterification Butanol n-Butanol Butanol->BL

Figure 2: Core chemical reaction pathway from cellulose to this compound.

G Biomass Lignocellulosic Biomass OnePot One-Pot Alcoholysis Biomass->OnePot TwoStep Two-Step Process Biomass->TwoStep BL This compound OnePot->BL Hydrolysis Hydrolysis to Levulinic Acid TwoStep->Hydrolysis Esterification Esterification Hydrolysis->Esterification Esterification->BL

Figure 3: Logical relationship between the main synthesis routes.

Experimental Protocols

This section details the methodologies for the key experimental stages in the two-step synthesis process, adapted from a novel process for preparing BL from cellulose.[2][3]

1. Fed-Batch Hydrolysis of Cellulose to Levulinic Acid

  • Objective: To produce a high-concentration solution of levulinic acid from cellulose.

  • Apparatus: 500 mL reaction vessel.

  • Procedure: A fed-batch hydrolysis process is employed. While specific reagent amounts are proprietary to the cited study, the principle involves the gradual feeding of cellulose into an acidic solution at an elevated temperature to maximize the concentration of the product, levulinic acid. This method achieved an LA concentration of 171.63 g/L.[2][7]

2. Decolorization of Crude Levulinic Acid

  • Objective: To remove soluble humins and other colored byproducts from the hydrolysate.

  • Methodology: A two-step resin-activated carbon secondary decolorization method is used.[2][3]

  • Step 2a: Resin Decolorization:

    • Pack 15 g of wet AB-8 macroporous adsorption resin into a glass column.

    • Pass the crude levulinic acid hydrolysate through the resin column.

  • Step 2b: Activated Carbon Decolorization:

    • Take the effluent from the resin column.

    • Mix with a predetermined amount of activated carbon.

    • Stir the mixture for a set duration (e.g., 30 minutes) at a controlled temperature.

    • Filter to remove the activated carbon.

  • Result: This combined process can achieve an accumulative decolorization rate of 89%.[2][3]

3. Esterification of Levulinic Acid to this compound

  • Objective: To convert the purified levulinic acid into this compound.

  • Procedure:

    • The purified LA solution (potentially after an extraction step using BL as the extractant to avoid new impurities) is placed in a reaction vessel.[2][3]

    • Excess n-butanol and a catalytic amount of sulfuric acid (e.g., 0.5 mL) are added.[2]

    • The reaction is heated to 373.15 K (100 °C) in an oil bath with stirring (e.g., 100 rpm).[2]

    • A continuous stream of nitrogen gas (e.g., 100 mL/min) is passed through the mixture. This helps to remove the water formed during the reaction as a water-n-butanol azeotrope, driving the equilibrium towards product formation.[2]

4. Purification of this compound

  • Objective: To obtain high-purity this compound from the crude reaction mixture.

  • Procedure:

    • Distillation: The crude product is first distilled at approximately 403.15 K to remove unreacted n-butanol.[2][3]

    • Washing: The remaining crude ester solution is washed sequentially with a saturated sodium carbonate solution (to neutralize and remove the sulfuric acid catalyst) and then with water to remove any remaining salts.[2][3]

    • Final Distillation: A final distillation or flashing step can be performed to obtain the transparent, high-purity this compound product.[2]

  • Result: This process can yield a final product with a purity of up to 98 wt%.[2][3]

Comparative Data on this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the feedstock, catalyst, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: One-Pot Synthesis of this compound from Various Feedstocks

FeedstockCatalystTemperature (°C)Time (h)Yield (%)Reference
Cellulosep-Toluenesulfonic acidAtmospheric Pressure-70 (theoretical)[8]
CelluloseSulfuric acidAtmospheric Pressure-60 (theoretical)[8]
CelluloseFe₂(SO₄)₃ + Al₂(SO₄)₃200--[9]
FructoseFe₂(SO₄)₃190375 (molar)[6]
FructoseCNT-PSSA1202487 (molar)[6]
FructoseAmberlyst 151202489 (molar)[6]
Eucalyptus nitensSulfuric acid (MW)1832.442 (molar)[10]
Cardoon- (MW heating)--35-40 (molar)[11]

Table 2: Two-Step Synthesis (Esterification of Levulinic Acid)

Feedstock (for LA)CatalystTemperature (°C)Time (h)Yield/Conversion (%)Reference
Levulinic AcidNanosized TiO₂120877.6 (yield)[12][13]
Levulinic AcidHeteropoly acid--97 (conversion)[2][3]
CelluloseSulfuric acid100-31 (overall molar yield)[2]

Conclusion

The conversion of lignocellulosic biomass into this compound is a viable and promising route for the production of sustainable biofuels and chemicals. The choice between a one-pot and a two-step synthesis approach depends on the desired product purity, process complexity, and economic considerations. While one-pot systems offer process intensification, the two-step method provides greater control and yields a higher purity product.[2] Advances in catalysis, particularly the development of robust and reusable solid acid catalysts, are crucial for improving reaction efficiency and reducing environmental impact.[4][14] The detailed protocols and comparative data presented in this guide serve as a foundational resource for researchers and professionals engaged in the development and optimization of biomass conversion technologies.

References

CAS number and molecular structure of butyl levulinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Levulinate

Introduction

This compound (BL), a bio-based compound derived from levulinic acid, is emerging as a significant platform chemical with diverse applications across various industries.[1][2] Its properties as a green solvent, a potential biofuel additive, and a versatile chemical intermediate make it a subject of increasing interest for researchers, scientists, and professionals in drug development.[1][3][4][5] This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Molecular Structure

This compound is the ester formed from the reaction of levulinic acid and n-butanol.[1][6] It is also known by several synonyms, including n-butyl levulinate, butyl 4-oxopentanoate, and levulinic acid butyl ester.[1][3][7]

  • CAS Number: 2052-15-5[6][8][9]

  • Molecular Formula: C₉H₁₆O₃[1][6][9][10][11]

  • IUPAC Name: butyl 4-oxopentanoate[11]

The molecular structure of this compound features both a ketone and an ester functional group, which contributes to its reactivity and utility in chemical synthesis.[3]

Molecular Structure Representations:

  • SMILES: CCCCOC(=O)CCC(C)=O[11]

  • InChI: 1S/C9H16O3/c1-3-4-7-12-9(11)6-5-8(2)10/h3-7H2,1-2H3[11]

  • InChIKey: ISBWNEKJSSLXOD-UHFFFAOYSA-N[12]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Properties

PropertyValueSource
Molecular Weight172.22 g/mol [1][9][11]
AppearanceColorless to pale yellow liquid[6][10]
OdorMild, slightly fruity, sweet, and caramellic[3][13]

Table 2: Thermal and Physical Properties

PropertyValueSource
Boiling Point106-108 °C at 5.5 mmHg; ~238 °C at atmospheric pressure[10][12]
Density0.974 g/mL at 25 °C[10][12]
Refractive Indexn20/D 1.427[10][12]
Flash Point110 °C (230 °F) - closed cup
Vapor Pressure5 Pa at 25 °C[10][12]

Table 3: Solubility and Partition Coefficient

PropertyValueSource
Water SolubilitySlightly soluble[10][11][12]
Solubility in Organic SolventsSoluble in oil, ethanol, ether, and chloroform[3][10][11]
LogP1.435 at 20 °C[10][12]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of levulinic acid with n-butanol, typically in the presence of an acid catalyst.[1][14] An alternative and more sustainable approach involves the direct conversion of biomass, such as cellulose, into this compound.[2][15]

Experimental Protocol 1: Esterification of Levulinic Acid with n-Butanol

This protocol is based on the acid-catalyzed esterification reaction.

Materials:

  • Levulinic acid (LA)

  • n-Butanol (BuOH)

  • Acid catalyst (e.g., sulfuric acid, solid acid catalysts like Dowex 50Wx2 or ZSM-5 supported phosphomolybdic acid)[14][16]

Procedure:

  • The reactor is charged with a specific molar ratio of n-butanol to levulinic acid (e.g., a 3:1 ratio).[17]

  • The acid catalyst is added to the reaction mixture. The amount of catalyst will depend on the specific catalyst used.

  • The mixture is heated to the desired reaction temperature, which can range from 120-150 °C, and stirred continuously.[16]

  • The reaction is carried out for a specified duration, often several hours, to achieve a high conversion rate.[16]

  • Water, a byproduct of the esterification, can be removed during the reaction to shift the equilibrium towards the product side.

  • After the reaction is complete, the catalyst is separated from the mixture (e.g., by filtration if a solid catalyst is used).

  • The excess n-butanol is removed, typically by distillation.

  • The crude this compound is then purified, for instance, by washing with a saturated sodium carbonate solution and then with water to remove any remaining acid and salts, followed by a final distillation.[2][15]

Experimental Protocol 2: Synthesis from Cellulose

This process involves multiple steps, starting from the hydrolysis of cellulose.[2][15]

1. Fed-Batch Hydrolysis of Cellulose:

  • Cellulose is hydrolyzed in a reaction vessel, often using an acid catalyst like sulfuric acid, to produce levulinic acid. A fed-batch process can be employed to achieve higher concentrations of levulinic acid.[2][15]

2. Decolorization:

  • The resulting solution containing levulinic acid and byproducts like humins is decolorized. This can be a two-step process using an adsorption resin followed by activated carbon to remove soluble humins.[2][15]

3. Extraction:

  • The levulinic acid is extracted from the aqueous solution. Interestingly, crude this compound itself can be used as the extractant to avoid introducing new impurities into the system.[2][15]

4. Esterification:

  • The extracted levulinic acid, now in a this compound/n-butanol medium, undergoes esterification as described in the first protocol.

5. Purification:

  • The final product is purified through distillation and washing steps to achieve high purity this compound (e.g., >98 wt%).[2][15]

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from levulinic acid and butanol.

Butyl_Levulinate_Synthesis Levulinic_Acid Levulinic Acid Reaction Esterification Levulinic_Acid->Reaction Butanol n-Butanol Butanol->Reaction Butyl_Levulinate This compound Reaction->Butyl_Levulinate Water Water Reaction->Water Catalyst Acid Catalyst Catalyst->Reaction

Caption: Synthesis of this compound via Esterification.

Applications in Research and Drug Development

This compound's favorable properties make it a compound of interest for various applications, including in the pharmaceutical sector.

  • Green Solvent: Due to its low toxicity, biodegradability, and good solvency for a range of organic compounds, this compound is an attractive green solvent.[5][6] It can serve as a safer alternative to conventional volatile organic compounds (VOCs) in various industrial and laboratory processes.[5]

  • Chemical Intermediate: The presence of both ketone and ester functional groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[1][3] In pharmaceutical manufacturing, it can be used in the synthesis pathways of Active Pharmaceutical Ingredients (APIs).[18]

  • Biofuel Additive: this compound has been investigated as a potential biofuel additive due to its favorable combustion characteristics.[1][3] It can be blended with gasoline or diesel to reduce reliance on fossil fuels.[1]

  • Flavor and Fragrance: It is used as a flavoring agent in the food and beverage industry and in perfumes and cosmetics due to its pleasant fruity or floral odor.[1]

Safety and Handling

This compound is not classified as a hazardous substance, though direct contact may cause mild skin or eye irritation.[3] It is considered to have low toxicity.[10] Standard laboratory safety precautions, such as wearing eye protection and gloves, should be followed when handling this chemical. It is a combustible liquid and should be stored in a cool, well-ventilated area.[10]

References

Spectroscopic Profile of Butyl Levulinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl levulinate (C9H16O3), the butyl ester of levulinic acid, is a bio-based compound of significant interest in the fields of renewable chemicals, biofuels, and fragrance industries. Its versatile applications necessitate a thorough understanding of its chemical structure and purity, which is primarily achieved through spectroscopic analysis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with experimental protocols and visual representations of key analytical concepts. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed reference for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C NMR are essential for structural confirmation and purity assessment.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data presented here was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.08t6.62H-O-CH₂ -CH₂-CH₂-CH₃
2.75t6.42H-CO-CH₂ -CH₂-CO-
2.57t6.62H-CH₂-CH₂ -CO-O-
2.19s-3H-CO-CH₃
1.60m-2H-O-CH₂-CH₂ -CH₂-CH₃
1.37m-2H-O-CH₂-CH₂-CH₂ -CH₃
0.93t7.43H-CH₂-CH₃

s = singlet, t = triplet, m = multiplet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
206.8C =O (ketone)
172.8C =O (ester)
64.5-O-C H₂-
37.9-CO-C H₂-
30.6-O-CH₂-C H₂-
29.8-CO-CH₃
27.9-C H₂-CO-O-
19.2-CH₂-C H₂-CH₃
13.7-C H₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically run as a neat liquid, shows characteristic absorption bands for its ester and ketone functionalities.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1170StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique used.

Table 4: Mass Spectrometry Data (EI) for this compound

m/zRelative Intensity (%)Proposed Fragment
172Low[M]⁺ (Molecular Ion)
99High[CH₃COCH₂CH₂CO]⁺
74Moderate[C₄H₉O]⁺
57Moderate[C₄H₉]⁺
43Very High[CH₃CO]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy (Liquid Sample)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the solution is homogeneous.

  • Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Acquisition:

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to optimize homogeneity.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy (Neat Liquid)
  • Sample Preparation: A drop of neat (undiluted) this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Acquisition:

    • A background spectrum of the clean salt plates is collected first.

    • The sample is then placed in the instrument's sample holder.

    • The sample spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Acquisition:

    • A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample.

    • As this compound elutes from the column, it enters the mass spectrometer's ion source.

    • In the ion source, molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Processing: The data system generates a mass spectrum, which is a plot of ion abundance versus m/z.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interp_NMR Structural Elucidation Data_NMR->Interp_NMR Interp_IR Functional Group ID Data_IR->Interp_IR Interp_MS MW & Fragmentation Pattern Data_MS->Interp_MS

Caption: Workflow for the spectroscopic analysis of this compound.

Butyl_Levulinate_Fragmentation cluster_frags M [C₉H₁₆O₃]⁺˙ m/z = 172 (Molecular Ion) F_99 [C₄H₃O₃]⁺ m/z = 99 M->F_99 - •C₄H₉O F_74 [C₄H₉O]⁺ m/z = 74 M->F_74 - C₅H₈O₂ F_43 [CH₃CO]⁺ m/z = 43 M->F_43 - C₅H₉O₂ F_57 [C₄H₉]⁺ m/z = 57 F_74->F_57 - OH

Caption: Proposed mass spectrometry fragmentation of this compound.

Butyl Levulinate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for butyl levulinate, a versatile bio-based solvent and chemical intermediate. The following sections detail its hazard identification, handling protocols, emergency procedures, and disposal guidelines to ensure its safe use in research and development settings.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1]

GHS Classification:

  • Skin irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

  • Flammable liquids (Category 4): Combustible liquid.[3]

NFPA 704 Rating:

  • Health: 1 (Slightly hazardous)[4]

  • Flammability: 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)[1][4]

  • Instability: 0 (Normally stable, even under fire exposure conditions)[1][4]

Physicochemical and Toxicological Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₆O₃[1][5]
Molecular Weight 172.22 g/mol [1][6]
Appearance Clear, colorless to pale yellow liquid[4][5]
Odor Mild, slightly fruity[5]
Boiling Point 106-108 °C @ 5.5 mmHg[5][7]
Flash Point 91 °C (195.8 °F) - 110 °C (230.0 °F) closed cup[2][3][4]
Density 0.974 g/mL at 25 °C[5][7]
Solubility Slightly soluble in water; soluble in most organic solvents[5][6]
Vapor Pressure 5 Pa at 25 °C[5][8]
LD50 Oral (Rat) > 5 g/kg[3][4]
LD50 Dermal (Rabbit) > 5 g/kg[4]

Experimental Protocols

Acute Oral Toxicity (LD50) - Rat (As per OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance like this compound.

  • Animal Selection: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dose Preparation: The test substance is prepared at various concentrations in a suitable vehicle if necessary.

  • Administration: A single dose of the substance is administered to the animals by gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Key observations include changes in skin, fur, eyes, and respiratory and autonomic nervous systems.

  • Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit method. The result for this compound was found to be > 5 g/kg in rats.[3][4]

Acute Dermal Toxicity (LD50) - Rabbit (As per OECD Guideline 402)

This protocol describes the general method for assessing acute dermal toxicity.

  • Animal Selection: Healthy, young adult rabbits with intact skin are used. The fur is clipped from the dorsal area of the trunk.

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation: Animals are observed for mortality and signs of toxicity for 14 days. Skin reactions at the site of application are recorded.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The dermal LD50 is calculated. For this compound, the dermal LD50 in rabbits was determined to be > 5 g/kg.[4]

Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][7]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing, such as a lab coat or apron, to prevent skin contact.[4][7]

  • Respiratory Protection: In a well-ventilated area, respiratory protection is not typically required.[3] If vapors or mists are generated, use an appropriate respirator with an organic vapor cartridge.[7]

Safe Handling Practices
  • Handle in a well-ventilated area to avoid inhaling vapors.[7]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][3]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][7]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[7]

  • Specific Hazards: In a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be released. Vapors can form explosive mixtures with air in confined spaces.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures

The following workflow outlines the procedure for handling a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation start->evacuate ppe Wear appropriate PPE (gloves, goggles, respirator if needed) evacuate->ppe ignition Remove all sources of ignition ppe->ignition contain Contain the spill with inert absorbent material (sand, earth, vermiculite) ignition->contain collect Collect absorbed material using non-sparking tools into a suitable, closed container for disposal contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste in accordance with local, state, and federal regulations clean->dispose end Spill Response Complete dispose->end

This compound Spill Response Workflow

Disposal Considerations

  • Product Disposal: Dispose of this material and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into drains, water, or soil.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

This technical guide is intended to provide essential safety and handling information for this compound. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling and emergency procedures.

References

The Environmental Profile of Butyl Levulinate: A Technical Guide to its Biodegradability and Ecotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl levulinate, a bio-based solvent derived from renewable resources, is gaining significant attention across various industries, including pharmaceuticals, as a sustainable alternative to conventional petroleum-based solvents. Its favorable properties, such as a high boiling point, low vapor pressure, and excellent solvency, make it a promising candidate for a wide range of applications. This technical guide provides an in-depth analysis of the environmental impact and biodegradability of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of its degradation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the environmental fate and effects of this green solvent.

Environmental Fate and Effects

This compound is widely reported to be readily biodegradable and exhibits low ecotoxicity.[1][2] The environmental profile of a chemical is a critical factor in its overall sustainability assessment. For this compound, this profile is largely favorable, characterized by its degradation in the environment and limited adverse effects on aquatic and terrestrial organisms.

Biodegradability
Ecotoxicity

The ecotoxicity of this compound has been evaluated across various trophic levels, including freshwater algae, bacteria, crustaceans, and earthworms. A key study by Lomba et al. (2014) investigated the acute ecotoxicity of a series of levulinate esters, including this compound. The results indicate that while this compound is the most toxic among the levulinate esters tested (methyl, ethyl, and this compound), its overall toxicity is still considered low.[6][7] The toxicity in aquatic organisms was observed to increase with the length of the alkyl chain.[6][7]

Table 1: Acute Ecotoxicity of this compound

Test OrganismEndpointResult (mg/L)Reference
Chlamydomonas reinhardtii (Algae)EC50 (72h)15.1[6][8]
Vibrio fischeri (Bacteria)EC50 (30min)37.8[6][8]
Daphnia magna (Crustacean)EC50 (48h)29.3[6][8]
Eisenia foetida (Earthworm)LC50 (14d)648 mg/kg soil[6][8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the ecotoxicity assessment of this compound, based on standardized OECD guidelines.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean, Daphnia magna.

  • Test Organisms: Neonates of Daphnia magna, less than 24 hours old, are used.

  • Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable dilution water (e.g., reconstituted hard water). A control group with only dilution water is also prepared.

  • Exposure: Groups of daphnids (typically 20 per concentration, divided into four replicates of five) are exposed to the different concentrations of the test substance for 48 hours.

  • Test Conditions: The test is conducted under static or semi-static conditions at a constant temperature (e.g., 20 ± 1 °C) and with a defined photoperiod (e.g., 16 hours light, 8 hours dark).

  • Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using appropriate statistical methods.

experimental_workflow_daphnia cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis start Start culture Culture Daphnia magna start->culture neonate Select neonates (<24h old) culture->neonate solutions Prepare test solutions of this compound neonate->solutions expose Expose Daphnia to test solutions for 48h solutions->expose observe Record immobilization at 24h and 48h expose->observe calculate Calculate 48h EC50 observe->calculate end_node End calculate->end_node

Daphnia magna acute immobilization test workflow.
Algal Growth Inhibition Test with Chlamydomonas reinhardtii (based on OECD 201)

This test determines the effect of a substance on the growth of a freshwater green alga.

  • Test Organism: An exponentially growing culture of Chlamydomonas reinhardtii is used.

  • Test Substance Preparation: A geometric series of concentrations of this compound is prepared in a nutrient-rich growth medium.

  • Inoculation: A known density of algal cells is inoculated into the test solutions.

  • Incubation: The cultures are incubated for 72 hours under constant illumination and temperature (e.g., 21-24 °C).

  • Endpoint: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counting or measurement of chlorophyll fluorescence.

  • Data Analysis: The 72-hour EC50 (the concentration that inhibits growth by 50%) is determined by comparing the growth in the test solutions to that of the control.

Bacterial Luminescence Inhibition Test with Vibrio fischeri (Microtox® Assay)

This assay measures the inhibition of light output from the marine bacterium Vibrio fischeri upon exposure to a toxic substance.

  • Test Organism: Freeze-dried Vibrio fischeri are rehydrated before the test.

  • Test Substance Preparation: Serial dilutions of this compound are prepared in a suitable diluent.

  • Exposure: The bacterial suspension is exposed to the test concentrations for a short period (e.g., 5, 15, and 30 minutes).

  • Measurement: The light output of the bacteria is measured using a luminometer.

  • Endpoint: The reduction in luminescence compared to a control is used to determine the EC50.

Earthworm Acute Toxicity Test with Eisenia foetida (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms in an artificial soil.

  • Test Organism: Adult earthworms (Eisenia foetida) with a well-developed clitellum are used.

  • Test Substrate: The test substance is mixed into a standardized artificial soil.

  • Exposure: Earthworms are introduced into the treated soil and kept for 14 days.

  • Test Conditions: The test is conducted in the dark at a constant temperature (e.g., 20 ± 2 °C).

  • Endpoint: Mortality is assessed at 7 and 14 days.

  • Data Analysis: The 14-day LC50 (the concentration that is lethal to 50% of the earthworms) is calculated.

experimental_workflow_earthworm cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis start Start soil Prepare artificial soil start->soil mix Mix this compound into soil soil->mix worms Select adult Eisenia foetida mix->worms expose Introduce earthworms to treated soil for 14 days worms->expose observe Assess mortality at 7 and 14 days expose->observe calculate Calculate 14d LC50 observe->calculate end_node End calculate->end_node

Eisenia foetida acute toxicity test workflow.

Biodegradation Pathway

The biodegradation of this compound is expected to be initiated by enzymatic hydrolysis, a common pathway for the degradation of esters in the environment. This initial step would yield levulinic acid and butanol. Both of these products are known to be readily biodegradable.

A detailed metabolic pathway for the degradation of levulinic acid has been elucidated in the bacterium Pseudomonas putida.[2][9] This pathway provides a strong model for the subsequent steps of this compound degradation following the initial hydrolysis.

The key steps in the catabolism of levulinic acid in P. putida are:

  • Activation: Levulinic acid is activated to levulinyl-CoA by the enzyme LvaE (an acyl-CoA synthetase).[9]

  • Reduction: Levulinyl-CoA is then reduced to 4-hydroxyvaleryl-CoA by LvaD (a short-chain dehydrogenase/reductase).[9]

  • Phosphorylation: 4-hydroxyvaleryl-CoA is phosphorylated to 4-phosphovaleryl-CoA by LvaA and LvaB.[9]

  • Dephosphorylation and Isomerization: 4-phosphovaleryl-CoA is dephosphorylated and isomerized to 3-hydroxyvaleryl-CoA by LvaC.[9]

  • β-Oxidation: 3-hydroxyvaleryl-CoA can then enter the β-oxidation pathway, ultimately being mineralized to carbon dioxide and water.

metabolic_pathway cluster_hydrolysis Initial Hydrolysis cluster_degradation Levulinic Acid Degradation Pathway (in Pseudomonas putida) BL This compound LA Levulinic Acid BL->LA Esterase Butanol Butanol BL->Butanol Esterase LA_CoA Levulinyl-CoA LA->LA_CoA LvaE (Acyl-CoA Synthetase) Beta_Ox β-Oxidation Butanol->Beta_Ox Further Degradation HV_CoA 4-Hydroxyvaleryl-CoA LA_CoA->HV_CoA LvaD (Dehydrogenase) PV_CoA 4-Phosphovaleryl-CoA HV_CoA->PV_CoA LvaA/LvaB (Kinase) HV3_CoA 3-Hydroxyvaleryl-CoA PV_CoA->HV3_CoA LvaC (Isomerase/Phosphatase) HV3_CoA->Beta_Ox CO2_H2O CO2 + H2O Beta_Ox->CO2_H2O

Proposed biodegradation pathway of this compound.

Conclusion

References

A Deep Dive into Butyl Levulinate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive review of the core methodologies for synthesizing butyl levulinate. This document details the prevalent production routes, offering insights into various catalytic systems, reaction conditions, and process intensification techniques. Quantitative data is systematically presented in comparative tables, and key experimental protocols are thoroughly described. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound, an ester derived from levulinic acid, is a versatile, bio-based platform chemical with escalating importance across numerous industries.[1][2][3] Its applications span from being a green solvent and a fragrance and flavoring agent to a promising biofuel additive.[3] The production of this compound is of significant interest due to the sustainable sourcing of its precursors from biomass. This guide will explore the primary methods of its synthesis, focusing on the esterification of levulinic acid and the alcoholysis of furfuryl alcohol, as well as the advanced technique of reactive distillation.

Core Production Methodologies

The synthesis of this compound is predominantly achieved through two main chemical pathways: the direct esterification of levulinic acid with butanol and the conversion of furfuryl alcohol. A third approach, utilizing reactive distillation, represents a significant process intensification strategy for the esterification reaction.

Esterification of Levulinic Acid with Butanol

The most conventional method for producing this compound is the Fischer esterification of levulinic acid with n-butanol.[2][3] This reversible reaction is catalyzed by an acid and typically involves heating the reactants to drive the formation of the ester and water.

A variety of acid catalysts have been employed for this reaction, ranging from homogeneous mineral acids to heterogeneous solid acids.

  • Homogeneous Catalysts: Sulfuric acid is a commonly used and effective catalyst for this esterification.[1][3] However, its use presents challenges in terms of reactor corrosion, catalyst recovery, and waste generation.

  • Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are generally easier to separate from the reaction mixture, are often reusable, and can be less corrosive. Notable examples include:

    • Nanosized Titanium Dioxide (TiO₂): This inexpensive and commercially available catalyst has shown good catalytic performance and stability for the esterification of levulinic acid.[4]

    • Zeolites: Various types of zeolites, such as H-BEA, H-Y, H-ZSM-5, and H-MOR, have been investigated, with their catalytic activity being influenced by their pore size and acidity.

    • Sulfonated Carbons: Materials like sulfonated lignin-based carbon have been successfully used, offering a sustainable catalyst option derived from biomass.

    • Ion-Exchange Resins: Resins such as Amberlyst-15 are effective solid acid catalysts for this reaction.[4][5]

    • Heteropolyacids: These acids, supported on materials like ZSM-5 zeolites, have demonstrated high efficiency in this compound production.[1][2]

    • Metal Nitrates: Commercially available metal nitrates, particularly iron (III) nitrate, have been shown to be active and selective catalysts.[6]

The reaction is typically carried out at temperatures ranging from 90°C to 150°C.[3][4] To shift the equilibrium towards the product side, an excess of butanol is often used, and the water produced during the reaction is continuously removed, for example, through azeotropic distillation with a Dean-Stark apparatus.[3] The yield of this compound can exceed 85% under optimal conditions.[3]

Esterification_Pathway Levulinic_Acid Levulinic Acid Butyl_Levulinate This compound Levulinic_Acid->Butyl_Levulinate + Butanol n-Butanol Butanol->Butyl_Levulinate Catalyst Acid Catalyst (e.g., H₂SO₄, Solid Acid) Catalyst->Butyl_Levulinate Esterification Water Water Butyl_Levulinate->Water +

General Procedure for Esterification using a Solid Acid Catalyst:

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reactant Charging: Levulinic acid, n-butanol (typically in a molar excess), and the solid acid catalyst are added to the flask. For example, a molar ratio of 1:10 (levulinic acid to n-butanol) and a catalyst loading of 10 wt.% (based on levulinic acid mass) can be used.[4]

  • Reaction: The mixture is heated to the desired temperature (e.g., 120°C) with vigorous stirring in an oil bath.[4] The reaction is allowed to proceed for a specified time (e.g., 8 hours).[4]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration. The excess butanol is removed by distillation.[1][2] The crude product is then washed with a saturated sodium carbonate solution to neutralize any remaining acid, followed by washing with water.[1][2] The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then purified by fractional distillation to obtain pure this compound.[3]

  • Analysis: The purity of the final product is typically confirmed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Alcoholysis of Furfuryl Alcohol

An alternative route to this compound involves the alcoholysis of furfuryl alcohol in the presence of n-butanol and an acid catalyst.[7][8] This method is attractive as furfuryl alcohol can be readily obtained from the dehydration of pentose sugars found in hemicellulose.[7]

Similar to the esterification of levulinic acid, this process is catalyzed by acids. Solid acid catalysts are preferred for their ease of separation and reusability. Examples include:

  • Tin-exchanged Tungstophosphoric Acid supported on Montmorillonite K-10: This catalyst has shown high activity and selectivity for the conversion of furfuryl alcohol to this compound under mild conditions.[7]

  • Titanium-incorporated Mesoporous KIT-6 Molecular Sieves: These materials have also been employed as effective catalysts for this transformation.[8]

  • Graphite Oxide and Reduced Graphite Oxide: These carbon-based materials have demonstrated high selectivity to this compound.[9]

  • Tungstated Zirconia (WO₃-ZrO₂): This solid acid catalyst has been used for the butanolysis of furfuryl alcohol in a high-pressure batch reactor.[10]

The reaction is typically carried out at temperatures around 110°C.[7] Complete conversion of furfuryl alcohol with high selectivity (up to 98%) to this compound has been reported.[7] The reaction proceeds through the formation of an intermediate, 2-butoxymethylfuran.[8]

Furfuryl_Alcohol_Pathway Furfuryl_Alcohol Furfuryl Alcohol Intermediate 2-Butoxymethylfuran Furfuryl_Alcohol->Intermediate + Butanol Butanol n-Butanol Catalyst Solid Acid Catalyst Catalyst->Intermediate Alcoholysis Butyl_Levulinate This compound Intermediate->Butyl_Levulinate + Butanol

General Procedure for Alcoholysis of Furfuryl Alcohol:

  • Reaction Setup: The reaction is typically carried out in a high-pressure batch reactor.

  • Reactant Charging: Furfuryl alcohol, a significant molar excess of n-butanol, and the solid acid catalyst are charged into the reactor.

  • Reaction: The reactor is sealed, pressurized (if necessary), and heated to the desired temperature (e.g., 110°C) with stirring. The reaction is monitored for a specific duration.

  • Work-up and Purification: After the reaction, the reactor is cooled, and the catalyst is separated by filtration. The excess butanol is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or distillation, to isolate the this compound.

  • Analysis: The product is characterized by GC, GC-MS, and NMR to confirm its identity and purity.

Reactive Distillation

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and separation in a single unit.[11][12][13] For the reversible esterification of levulinic acid, RD is particularly advantageous as it allows for the continuous removal of the water byproduct, thereby shifting the reaction equilibrium towards the product side and achieving high conversions.[11]

In a reactive distillation column for this compound synthesis, levulinic acid and n-butanol are fed into the column.[12] The reaction occurs in the reactive section of the column, which is packed with a solid acid catalyst. The more volatile components (water and unreacted butanol) move up the column, while the less volatile product, this compound, moves down and is collected at the bottom.[11] The overhead vapor, which is an azeotrope of n-butanol and water, is condensed. The two phases are then separated in a decanter, with the butanol-rich phase being recycled back to the column.[11] This process can achieve a high overall conversion of levulinic acid (e.g., 99.5%) with a stoichiometric feed of reactants.[11]

Reactive_Distillation_Workflow LA_Feed Levulinic Acid Feed Reactive_Section Reactive_Section LA_Feed->Reactive_Section Butanol_Feed n-Butanol Feed Butanol_Feed->Reactive_Section Decanter Decanter Water_Product Water Product Decanter->Water_Product Aqueous Phase Butanol_Recycle Butanol Recycle Decanter->Butanol_Recycle Organic Phase BL_Product This compound Product Rectifying_Section Rectifying_Section Butanol_Recycle->Rectifying_Section Reflux Condenser Condenser Condenser->Decanter Vapor Reboiler Reboiler Reboiler->BL_Product Bottoms

Quantitative Data Summary

The following tables summarize the quantitative data for the production of this compound using different catalytic systems and reaction conditions, as extracted from various studies.

Table 1: Esterification of Levulinic Acid with n-Butanol

CatalystLA:Butanol Molar RatioCatalyst LoadingTemperature (°C)Time (h)LA Conversion (%)BL Yield (%)Reference
Nanosized TiO₂1:108.6 wt.%1208-77.6[4]
Sulfuric Acid-0.5 mL100-99.5-[1][2]
Heteropolyacid----97-[1][2]
Iron (III) Nitrate1:63.0 mol%608>90>90[6]
Dowex 50Wx2 (from Fructose)1:60 (Fructose:Butanol)-1402-81.7[5]

Table 2: Alcoholysis of Furfuryl Alcohol with n-Butanol

CatalystFAL:Butanol Molar RatioCatalyst LoadingTemperature (°C)Time (h)FAL Conversion (%)BL Selectivity (%)Reference
Sn-TPA/K-10--110-10098[7]
Ti-KIT-6------[8]
Graphite Oxide1:4 - 1:8-80-110-100~100[9]
WO₃-ZrO₂------[10]

Conclusion

The production of this compound can be achieved through several effective methods, with the esterification of levulinic acid being the most established. The choice of catalyst plays a crucial role in the efficiency and sustainability of this process, with a strong trend towards the use of heterogeneous solid acid catalysts to simplify product purification and minimize environmental impact. The alcoholysis of furfuryl alcohol presents a viable alternative route, leveraging a different biomass-derived feedstock. For large-scale industrial production, reactive distillation offers a highly efficient and integrated approach to overcome equilibrium limitations and achieve high yields of this compound. The selection of the optimal production method will depend on factors such as feedstock availability, desired scale of production, and economic considerations. Further research and development in catalyst design and process optimization will continue to enhance the efficiency and cost-effectiveness of producing this valuable bio-based chemical.

References

Butyl levulinate as a platform chemical from biomass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butyl Levulinate as a Platform Chemical from Biomass

Introduction

This compound (BL), an ester derived from the biomass-derived platform chemical levulinic acid, is emerging as a versatile and sustainable chemical with a wide array of applications.[1][2][3] Its utility as a green solvent, a fuel additive for diesel and gasoline blends, and an intermediate in the synthesis of other valuable chemicals positions it as a key player in the transition towards a bio-based economy.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from biomass, catalytic processes, physicochemical properties, and key applications.

Physicochemical Properties of this compound

This compound is a clear, colorless to straw-yellow liquid with a mild, slightly fruity or sweet, caramel-like odor.[6][7][8] It is characterized by its dual ketone and ester functional groups, which impart its unique reactivity and solvency.[6] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H16O3[6][7]
Molar Mass 172.22 g/mol [7]
Boiling Point 238 °C (at atmospheric pressure)[7]
106-108 °C (at 5.5 mm Hg)[7][8][9]
Density 0.974 g/mL at 25°C[7][8][9]
Refractive Index n20/D 1.427[7][8][9]
Flash Point 197 °F (91.7 °C)[7][8]
Water Solubility Slightly soluble[6][7][8][9]
Solvent Solubility Soluble in many organic solvents like ethanol, ether, and chloroform[6][7]
Vapor Pressure 5 Pa at 25°C[7][9]
LogP 1.435 at 20°C[7][9]

Synthesis of this compound from Biomass

The primary routes for synthesizing this compound from biomass involve the conversion of lignocellulosic materials into platform molecules like levulinic acid (LA), furfural, or 5-(hydroxymethyl)furfural (HMF), which are then converted to BL.

Esterification of Levulinic Acid

The most common and straightforward method for producing this compound is the acid-catalyzed esterification of levulinic acid with n-butanol.[10] This reaction is typically catalyzed by homogeneous mineral acids (like H₂SO₄) or, more sustainably, by heterogeneous solid acid catalysts.[3][11] The use of solid acids simplifies catalyst separation and minimizes corrosion and waste generation issues.[3]

G

Alcoholysis of Furfuryl Alcohol

Another significant pathway is the alcoholysis of furfuryl alcohol with n-butanol in the presence of an acid catalyst.[12][13] Furfuryl alcohol itself is produced from the hydrogenation of furfural, which is derived from the hemicellulose fraction of biomass.[12] This route offers an alternative starting material and has been shown to achieve high yields of this compound.[12][14]

Direct Conversion of Sugars and Cellulose

Researchers are also exploring the direct, one-pot conversion of C6 sugars (like glucose) and cellulose into this compound.[15] This process, typically carried out in n-butanol with an acid catalyst, integrates several reaction steps (hydrolysis, dehydration, and esterification) into a single process, which can improve process efficiency.[15][16]

Catalytic Systems and Performance Data

A wide range of catalysts have been investigated for the synthesis of this compound. The choice of catalyst significantly impacts the reaction efficiency, selectivity, and overall sustainability of the process. Below is a summary of various catalytic systems and their reported performance.

FeedstockCatalystTemp (°C)Time (h)Catalyst LoadingMolar Ratio (Alcohol:Feedstock)Conversion (%)Selectivity (%)Yield (%)Reference
Levulinic AcidDowex 50Wx2 (Ion-exchange resin)8080.8 wt%3:194>99.5~93.5[17]
Levulinic AcidAmberlyst-46 (Ion-exchange resin)8080.8 wt%3:164>99.5~64[17]
Levulinic AcidNanosized TiO₂12088.6 wt%10:1~78~10077.6[18]
Levulinic AcidSulfonated lignin-based carbon (SLBC)Reflux50.3 g6:1--73.5-83.3 (mol%)[19]
Levulinic AcidPreyssler catalyst (H₁₄NaP₅W₃₀O₁₁₀/SiO₂)160340 mg5:17710077[20]
Levulinic Acid[Et₃NH][HSO₄] (Ionic Liquid)1203----84[20]
Levulinic AcidAmberlyst-15 (from Isobutene)------70[11]
Furfuryl AlcoholCuCl₂11010.02 mol/L->95>9595[12]
Furfuryl Alcohol100Ti-KIT-6----9410094[14]
FurfuralPt/ZrNbPO₄-----91 (total levulinates)-[21]
GlucoseH₂SO₄-5----46 (mol%)[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for key synthesis routes.

Protocol 1: Esterification of Levulinic Acid with n-Butanol using a Solid Acid Catalyst

This protocol is based on the esterification of levulinic acid using a nanosized TiO₂ catalyst.[18]

Materials:

  • Levulinic acid (LA)

  • n-Butanol

  • Nanosized TiO₂ catalyst

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

Procedure:

  • A specific molar ratio of levulinic acid to n-butanol (e.g., 1:10) is added to the three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[18]

  • The desired amount of nanosized TiO₂ catalyst (e.g., 8.6 wt% based on the mass of LA) is added to the mixture.[18]

  • The reaction mixture is heated to the desired temperature (e.g., 120°C) under vigorous stirring.[18]

  • The reaction is allowed to proceed for a specified duration (e.g., 8 hours).[18]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid catalyst is separated from the liquid mixture by centrifugation or filtration.

  • The liquid product is analyzed using techniques such as Gas Chromatography (GC) to determine the conversion of levulinic acid and the yield of this compound.

G

Protocol 2: Alcoholysis of Furfuryl Alcohol with n-Butanol

This protocol is based on the synthesis of this compound from furfuryl alcohol using a CuCl₂ catalyst.[12]

Materials:

  • Furfuryl alcohol

  • n-Butanol

  • Copper(II) chloride (CuCl₂) catalyst

  • Reaction vessel (e.g., sealed tube or batch reactor)

  • Heating system (e.g., oil bath or heating block)

  • Magnetic stirrer

Procedure:

  • A solution of furfuryl alcohol in n-butanol is prepared at a specific concentration (e.g., 0.3 mol/L).[12]

  • The CuCl₂ catalyst is added to the solution to achieve the desired catalyst concentration (e.g., 0.02 mol/L).[12]

  • The reaction vessel is sealed and placed in a preheated oil bath or heating block set to the reaction temperature (e.g., 110°C).[12]

  • The reaction is carried out for a specific time (e.g., 60 minutes) with continuous stirring.[12]

  • After the reaction, the vessel is cooled in an ice bath to quench the reaction.

  • The product mixture is then analyzed, typically by GC, to quantify the conversion of furfuryl alcohol and the yield of this compound.

G

Applications of this compound

The versatile chemical structure and favorable properties of this compound make it suitable for several industrial applications.

  • Biofuel Additive: this compound is considered a promising biofuel additive for both diesel and gasoline.[1][6] Its properties, such as a high flash point, good lubricity, and low-temperature fluidity, can enhance the performance of conventional fuels and reduce harmful emissions.[2] Blending this compound with diesel can lead to a significant reduction in engine-out smoke.[2]

  • Green Solvent: With increasing regulations on volatile organic compounds (VOCs), this compound is an attractive bio-based solvent alternative.[1][5] It is non-flammable, has low vapor toxicity, and is readily biodegradable.[6] Its excellent solvency makes it suitable for use in cleaning applications, coatings, and the extraction of natural products.[1][5]

  • Platform Chemical: this compound serves as a valuable intermediate for the synthesis of other fine chemicals and polymers.[6] Its ketone and ester functionalities allow for a variety of chemical transformations.

Conclusion

This compound stands out as a highly promising platform chemical derivable from renewable biomass resources. Significant progress has been made in developing efficient catalytic routes for its synthesis from various feedstocks, including levulinic acid and furfuryl alcohol. The use of heterogeneous solid acid catalysts, in particular, offers a sustainable and industrially viable pathway for its production. With its excellent properties as a fuel additive and a green solvent, this compound is well-positioned to contribute to a more sustainable chemical industry, reducing our reliance on fossil fuels and providing environmentally benign alternatives for a range of applications. Further research and development in catalyst optimization and process intensification will continue to enhance the economic feasibility of large-scale this compound production.

References

Solubility Profile of Butyl Levulinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Butyl levulinate, a bio-based solvent derived from levulinic acid, is gaining significant attention across various industries, including pharmaceuticals, flavorings, and coatings, owing to its favorable properties such as biodegradability and low toxicity. A critical parameter for its application and process design is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of this compound has been determined in several common solvents. The following table summarizes the available quantitative data at ambient temperature.

SolventTemperature (°C)Solubility (g/L)Reference
Water254.94[1]
Methanol253251.82[2]
Ethanol251982.92[2]
Isopropanol251421.94[2]

Qualitative assessments indicate that this compound is slightly soluble in water, soluble in oils and alcohol, and is miscible with most organic solvents.[1][3]

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance in a solvent. The following protocol is adapted for a liquid solute such as this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID), or other suitable analytical instrument (e.g., HPLC, refractometer)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the respective solvent. The amount of this compound should be sufficient to ensure a visible excess of the solute phase after equilibrium is reached.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the two phases.

    • For emulsions or fine dispersions, centrifugation at a controlled temperature can be employed to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of this compound.

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of the pure solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated Gas Chromatograph (GC-FID) or another suitable analytical method. A calibration curve should be prepared using standard solutions of this compound in the respective solvent.

  • Data Calculation:

    • Calculate the concentration of this compound in the undiluted saturated solution based on the analytical results and the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_vials Prepare Vials with Excess this compound add_solvent Add Known Amount of Solvent prep_vials->add_solvent shake Agitate in Thermostatic Shaker add_solvent->shake settle Allow Phases to Settle shake->settle sample Sample Supernatant settle->sample filter Filter Sample sample->filter analyze Analyze Concentration (e.g., GC) filter->analyze calculate Calculate Solubility analyze->calculate report Report Data calculate->report

Workflow for Solubility Determination

References

Thermogravimetric Analysis of Butyl Levulinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric analysis (TGA) is a crucial analytical technique for determining the thermal stability and decomposition profile of materials. For butyl levulinate, a promising green solvent and biofuel additive, understanding its thermal behavior is paramount for safe handling, storage, and application in various industrial processes. This technical guide provides an in-depth overview of the thermogravimetric analysis of alkyl levulinates, with a specific focus on providing a representative experimental protocol, in the absence of specific publicly available data for this compound.

While extensive searches for the thermogravimetric analysis of this compound did not yield specific quantitative data or experimental protocols for this compound, this guide leverages information on the closely related ethyl levulinate to provide a comprehensive understanding of the expected thermal analysis workflow and data presentation.

Experimental Protocols

A typical experimental setup for the thermogravimetric analysis of an alkyl levulinate, such as ethyl levulinate, would involve the following methodology. This protocol can be adapted for the analysis of this compound.

Instrumentation: A standard thermogravimetric analyzer is employed for the analysis.

Sample Preparation: A small, accurately weighed sample of the alkyl levulinate is placed in a suitable crucible, typically made of alumina or platinum.

Experimental Conditions:

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A constant flow rate of the purge gas is maintained throughout the experiment.

  • Heating Rate: A controlled, linear heating rate is applied to the sample. Common heating rates for such analyses range from 5 to 20 °C/min.

  • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, often up to 600 °C or higher.

The following table summarizes a representative set of experimental parameters for the TGA of an alkyl levulinate:

ParameterValue
InstrumentThermogravimetric Analyzer
Sample Mass5 - 10 mg
Crucible TypeAlumina
AtmosphereNitrogen
Gas Flow Rate20 - 50 mL/min
Heating Rate10 °C/min
Temperature RangeAmbient to 600 °C

Data Presentation

The primary output of a TGA experiment is a thermogram, which plots the percentage of mass loss against temperature. From this curve, key quantitative data points can be extracted to characterize the thermal stability of the substance. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted as well, showing the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

While specific TGA data for this compound is not available in the reviewed literature, the following table illustrates how such data for an alkyl levulinate would be presented:

Thermal Decomposition ParameterTemperature (°C)
Onset Decomposition Temperature (Tonset)Data not available
Peak Decomposition Temperature (Tpeak)Data not available
Final Decomposition Temperature (Tfinal)Data not available
Residual Mass at 600 °C (%)Data not available

Mandatory Visualization

Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the typical workflow for conducting a thermogravimetric analysis of a liquid sample like this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Data Processing & Interpretation Sample Obtain this compound Sample Weigh Accurately weigh 5-10 mg of the sample Sample->Weigh Crucible Place sample in TGA crucible Weigh->Crucible PlaceCrucible Place crucible in TGA instrument Crucible->PlaceCrucible SetParameters Set experimental parameters (heating rate, temperature range, atmosphere) PlaceCrucible->SetParameters RunTGA Initiate TGA run SetParameters->RunTGA RecordData Record mass loss vs. temperature RunTGA->RecordData PlotCurve Plot TGA and DTG curves RecordData->PlotCurve DeterminePoints Determine onset, peak, and final decomposition temperatures PlotCurve->DeterminePoints AnalyzeResidue Analyze residual mass DeterminePoints->AnalyzeResidue Report Generate final report AnalyzeResidue->Report

A typical workflow for a TGA experiment.

Conclusion

This technical guide outlines the fundamental principles and a representative experimental approach for conducting a thermogravimetric analysis of this compound. While specific TGA data for this compound remains to be published, the provided protocol, based on the analysis of similar alkyl levulinates, offers a robust starting point for researchers and scientists. The thermal stability data obtained from such an analysis is critical for ensuring the safe and effective use of this compound in its various applications, from a green solvent to a component in drug development. Future research should aim to publish the specific thermogravimetric data for this compound to fill this knowledge gap.

Methodological & Application

Application Notes and Protocols for the Esterification of Levulinic Acid with Butanol to Produce Butyl Levulinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of butyl levulinate through the esterification of levulinic acid with butanol. This process is of significant interest due to this compound's applications as a green solvent, a biofuel additive, and a valuable chemical intermediate in the pharmaceutical and fragrance industries.[1][2]

The synthesis of this compound is typically achieved via an acid-catalyzed Fischer esterification reaction between levulinic acid and butanol.[2] While traditional mineral acids can be employed, a significant focus of current research is on the development of heterogeneous solid acid catalysts to facilitate a more sustainable and environmentally friendly process by offering advantages such as improved selectivity, easier separation, and reusability.[2][3]

Experimental Data Summary

The following table summarizes quantitative data from various studies on the esterification of levulinic acid with butanol, highlighting the reaction conditions and corresponding performance metrics. This allows for a comparative analysis of different catalytic systems and process parameters.

CatalystAlcohol to Levulinic Acid Molar RatioCatalyst LoadingTemperature (°C)Reaction Time (h)Levulinic Acid Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
Sulfuric AcidExcess n-butanolNot specified100Not specifiedNot specified>85 (purity)Not specified[1]
Sulfonated Lignin-Based Carbon (SLBC)6:10.3 gReflux5Not specified73.5–83.3 (mol%)Not specified[4][5]
Nanosized TiO₂10:18.6 wt%1208Not specified77.6~100[6][7]
Iron (III) Nitrate6:13 mol%Not specified8>90>90Not specified
Heteropoly AcidNot specifiedNot specifiedNot specifiedNot specified97Not specifiedNot specified[8][9]
SnMCM-415:11 wt%120390.1Not specifiedNot specified[10][11]
Preyssler-type Heteropolyacid on Silica5:140 mg160377Not specified100
H-BEA Zeolite7:1Not specified120482.2Not specified100[12]
Hydrophobic Deep Eutectic Solvents (HDES)5:10.01 g/cm³120388.77Not specifiedNot specified[13][14]
Sulfated SilicaNot specifiedNot specifiedNot specifiedNot specifiedNot specified40Not specified[15]

Detailed Experimental Protocols

This section outlines a generalized protocol for the laboratory-scale synthesis of this compound. The specific parameters can be adjusted based on the catalyst used and the desired reaction outcomes as detailed in the table above.

Protocol 1: General Procedure for Heterogeneous Catalytic Esterification

This protocol is applicable to solid acid catalysts such as zeolites, supported heteropolyacids, and functionalized carbons.

Materials:

  • Levulinic acid (LA)

  • n-Butanol

  • Heterogeneous acid catalyst (e.g., Nanosized TiO₂, H-BEA Zeolite)

  • Saturated sodium carbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle/oil bath

  • Thermometer/temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup:

    • In a round bottom flask equipped with a magnetic stir bar and a reflux condenser, add levulinic acid, n-butanol, and the selected heterogeneous catalyst.[7] The molar ratio of n-butanol to levulinic acid and the catalyst loading should be determined based on the specific catalyst being used (refer to the data summary table). For example, for nanosized TiO₂, a 10:1 molar ratio of n-butanol to levulinic acid and a catalyst loading of 8.6 wt% (based on the mass of levulinic acid) can be used.[6][7]

  • Esterification Reaction:

    • The reaction mixture is heated to the desired temperature (e.g., 120 °C) with vigorous stirring.[6][7] The reaction is allowed to proceed for a specified duration (e.g., 8 hours).[6][7] The progress of the reaction can be monitored by periodically withdrawing samples, filtering the catalyst, and analyzing the composition using GC.

  • Catalyst Separation:

    • After the reaction is complete, the mixture is cooled to room temperature. The heterogeneous catalyst is separated from the reaction mixture by filtration or centrifugation. The recovered catalyst can be washed with a solvent like ethanol, dried, and stored for potential reuse.

  • Product Work-up and Purification:

    • The excess n-butanol is removed from the filtrate, typically by distillation or using a rotary evaporator.[8][9]

    • The remaining crude product is then washed successively with a saturated sodium carbonate solution to neutralize any remaining acid, followed by washing with deionized water to remove any salts.[8][9]

    • The organic layer containing the this compound is separated using a separatory funnel.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.

  • Product Analysis:

    • The purity of the final product is typically determined using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound using a heterogeneous catalyst.

Esterification_Workflow cluster_reaction Reaction Stage cluster_separation Separation & Purification cluster_analysis Analysis Reactants Levulinic Acid + n-Butanol + Catalyst ReactionVessel Esterification (Heating & Stirring) Reactants->ReactionVessel Cooling Cooling to Room Temperature ReactionVessel->Cooling Filtration Catalyst Filtration Cooling->Filtration Evaporation Removal of Excess n-Butanol Filtration->Evaporation CatalystOut Recovered Catalyst Filtration->CatalystOut Washing Washing with Na₂CO₃ and Water Evaporation->Washing Drying Drying over Na₂SO₄ Washing->Drying FinalProduct Pure Butyl Levulinate Drying->FinalProduct Analysis GC / GC-MS NMR Analysis FinalProduct->Analysis

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols for Solid Acid Catalysts in Butyl Levulinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of butyl levulinate, a promising biofuel additive and green solvent, using various solid acid catalysts. The information is intended to guide researchers in selecting appropriate catalysts and optimizing reaction conditions.

Application Notes

The synthesis of this compound is primarily achieved through the Fischer esterification of levulinic acid with n-butanol, a reaction catalyzed by acids.[1] While homogeneous mineral acids can be used, solid acid catalysts are preferred to mitigate issues related to corrosion, separation, and waste disposal.[2] The choice of a solid acid catalyst is crucial and depends on factors such as cost, stability, and desired reaction conditions.

Catalyst Selection:

  • Ion-Exchange Resins: Commercial resins like Amberlyst-15 are effective for levulinate ester production under mild conditions.[2] They are, however, susceptible to thermal degradation at higher temperatures.

  • Zeolites and Mesoporous Silicas: Materials like ZSM-5, H-Beta, and Sn-MCM-41 offer high surface area and tunable acidity.[1][3] Their well-defined pore structures can influence selectivity. The introduction of metals like Sn can enhance catalytic activity.[4]

  • Sulfonated Carbons: These catalysts, derived from biomass (e.g., glucose or lignin), are a cost-effective and sustainable option.[5][6] They possess high densities of -SO3H groups, leading to excellent catalytic performance.[6]

  • Metal Oxides: Nanosized metal oxides, such as TiO2, have demonstrated good catalytic performance and stability for the esterification of levulinic acid.[7]

  • Heteropolyacids: Supported heteropolyacids, for instance, on ZSM-5 zeolites, are highly effective for producing this compound, achieving high yields at optimized temperatures and times.[1]

Influence of Reaction Parameters:

  • Temperature: Higher reaction temperatures generally favor the forward reaction, increasing the conversion of levulinic acid.[7] However, excessively high temperatures can lead to catalyst degradation or unwanted side reactions.

  • Catalyst Loading: Increasing the catalyst amount typically enhances the reaction rate and conversion by providing more active sites.[6] Beyond a certain point, the increase in conversion may become marginal due to equilibrium limitations or mass transfer resistance.[7]

  • Molar Ratio of Reactants: An excess of butanol is often used to shift the reaction equilibrium towards the formation of this compound.

  • Reaction Time: The yield of this compound generally increases with reaction time until equilibrium is reached.[7]

Challenges and Considerations:

  • Catalyst Stability and Reusability: A key advantage of solid acid catalysts is their potential for reuse. It is essential to evaluate the catalyst's stability over multiple reaction cycles. Some catalysts may experience deactivation due to leaching of active sites or fouling. For example, sulfonated carbon catalysts have been shown to retain a significant portion of their activity after five cycles.[6]

  • Product Separation: After the reaction, the solid catalyst can be easily separated by filtration. The purification of this compound from the reaction mixture, which may contain unreacted starting materials and byproducts, is typically achieved through distillation.[8][9]

Quantitative Data Summary

The following tables summarize the performance of various solid acid catalysts in the synthesis of this compound under different reaction conditions.

Table 1: Performance of Various Solid Acid Catalysts for this compound Synthesis

CatalystCatalyst Loading (wt%)LA:Butanol Molar RatioTemperature (°C)Time (h)LA Conversion (%)BL Yield (%)BL Selectivity (%)Reference
Nanosized TiO₂8.6-1208-77.6-[7]
Sulfonated Lignin-Based Carbon (SLBC)0.3 g1:6Reflux5-73.5-83.3-[5]
Glucose-Derived Sulfonated Carbon (GC400)101:5100490.5-100[6]
Amberlyst-15-----55-[2]
SnMCM-41-8011:5120390.1--[4]
20% TPA supported Zeolite β-1:290888-99[10]
Titanate Nanotubes-SO₃H (TNTs–SO₃H)101:5120-86.8-99.7[11]
Functionalized Coal Fly Ash (CFA13_BnSO₃H)---0.67100--[12]
CTAB-based HDES0.01 g/cm³1:5120388.77--

Note: '-' indicates data not provided in the source.

Experimental Protocols

1. General Protocol for Solid Acid Catalyst Synthesis (Example: Sulfonated Lignin-Based Carbon)

This protocol is based on the method described for preparing sulfonated lignin-based carbon catalysts.[5]

  • Carbonization: Place lignin in a furnace and calcine at 400 °C for 1 hour to produce lignin-based carbon.

  • Sulfonation: Modify the carbon material with concentrated H₂SO₄ at 180 °C for 6 hours via hydrothermal sulfonation.

  • Washing and Drying: After sulfonation, cool the mixture and wash the solid catalyst with hot deionized water until the washings are neutral. Dry the catalyst in an oven overnight.

2. Protocol for Catalytic Synthesis of this compound

This is a general procedure for the esterification of levulinic acid with n-butanol using a solid acid catalyst.[5][7][13]

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: Add levulinic acid, n-butanol (in a desired molar ratio, e.g., 1:10), and the solid acid catalyst (e.g., 10 wt% based on the mass of levulinic acid) to the flask.[13]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120 °C) with vigorous stirring for a specified duration (e.g., 8 hours).[7]

  • Sampling and Analysis: Periodically withdraw samples from the reaction mixture using a syringe. Filter the catalyst from the sample. Analyze the filtrate using Gas Chromatography (GC) to determine the conversion of levulinic acid and the yield of this compound.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. Wash the recovered catalyst for reuse.

3. Protocol for Product Analysis using Gas Chromatography (GC)

  • Sample Preparation: Dilute the filtered reaction sample with a suitable solvent if necessary.

  • GC Conditions: Inject the sample into a GC equipped with a suitable column (e.g., a capillary column) and a detector (e.g., Flame Ionization Detector - FID). A typical temperature program could be: hold at 40 °C, ramp to 120 °C at 3 °C/min, and then to 280 °C at 50 °C/min.[5]

  • Quantification: Identify and quantify the peaks corresponding to levulinic acid and this compound by comparing their retention times and peak areas with those of known standards.

Visualizations

Butyl_Levulinate_Synthesis LA Levulinic Acid Intermediate Protonated Intermediate LA->Intermediate Butanol n-Butanol Butanol->Intermediate Catalyst Solid Acid Catalyst Catalyst->Intermediate BL This compound Intermediate->BL Water Water Intermediate->Water Experimental_Workflow cluster_prep Catalyst Preparation & Reaction cluster_sep Separation & Analysis cluster_reuse Catalyst Recycling Reactants Mix Levulinic Acid, n-Butanol, & Catalyst Reaction Heat and Stir (e.g., 120°C, 8h) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Separate Catalyst Cooling->Filtration Analysis Analyze Liquid Phase (GC) Filtration->Analysis Purification Purify Product (Distillation) Filtration->Purification Wash Wash Recovered Catalyst Filtration->Wash Dry Dry Catalyst Wash->Dry Reuse Reuse in Subsequent Reaction Dry->Reuse Catalyst_Selection_Logic Start Start: Define Requirements Cost Is Cost a Primary Constraint? Start->Cost Temp High Reaction Temperature Needed? Cost->Temp No SulfonatedCarbon Consider Sulfonated Carbons Cost->SulfonatedCarbon Yes Acidity High Acidity Required? Temp->Acidity No Zeolites Consider Zeolites or Supported Heteropolyacids Temp->Zeolites Yes Resins Consider Ion-Exchange Resins Acidity->Resins No Acidity->Zeolites Yes MetalOxides Consider Metal Oxides Acidity->MetalOxides

References

Application Notes and Protocols for the Enzymatic Synthesis of Butyl Levulinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of n-butyl levulinate, a versatile green solvent and platform chemical. The use of lipases as biocatalysts offers a sustainable and efficient alternative to traditional chemical synthesis methods.

Introduction

N-butyl levulinate is an important value-added chemical derived from levulinic acid, which can be produced from lignocellulosic biomass. It has diverse applications, including its use as a fragrance and flavor ingredient, a plasticizer, and a promising biofuel additive. The enzymatic synthesis of n-butyl levulinate via the esterification of levulinic acid with n-butanol is an attractive green chemistry approach. Lipases, particularly immobilized forms, are effective catalysts for this reaction, offering high selectivity, mild reaction conditions, and the potential for catalyst reuse.

Key Lipases and Reaction Conditions

Several commercial immobilized lipases have been successfully employed for the synthesis of n-butyl levulinate. Among these, Novozym 435, which is Candida antarctica lipase B immobilized on a macroporous acrylic resin, has consistently demonstrated high catalytic activity and stability.[1][2][3] Other lipases such as Rhizomucor miehei lipase (RM IM) and Thermomyces lanuginosus lipase (TL IM) have also been investigated.[4] The choice of solvent can also influence the reaction, with methyl tert-butyl ether (MTBE) being identified as a suitable medium.[1][2]

Data Presentation: Comparison of Lipases and Reaction Parameters

The following tables summarize quantitative data from various studies on the enzymatic synthesis of n-butyl levulinate, providing a comparative view of the performance of different lipases under various conditions.

Table 1: Efficacy of Different Immobilized Lipases

LipaseSource OrganismSupportSolventTemperature (°C)Conversion/Yield (%)Reference
Novozym 435 Candida antarcticaMacroporous polyacrylic resinMethyl tert-butyl ether50High[2]
Lipozyme RM IM Rhizomucor mieheiAnionic resinMethyl tert-butyl ether50Moderate[3]
Lipozyme TL IM Thermomyces lanuginosusNot specifiedMethyl tert-butyl ether50Low[4]

Table 2: Optimized Reaction Conditions for Novozym 435

ParameterOptimal ValueConversion/Yield (%)Reference
Temperature 50 °C>90[5]
Substrate Molar Ratio (n-butanol:levulinic acid) 2:1 to 3:185 - 92.22[4][5]
Enzyme Loading 1.8 - 3% (w/w)~92[6]
Solvent Methyl tert-butyl ether (MTBE)High[1][2]
Agitation Speed 200 - 500 rpmHigh[2][6]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of n-butyl levulinate using immobilized lipases.

Protocol 1: Batch Reactor Synthesis of n-Butyl Levulinate

1. Materials:

  • Levulinic acid
  • n-Butanol
  • Immobilized lipase (e.g., Novozym 435)
  • Organic solvent (e.g., methyl tert-butyl ether)
  • Molecular sieves (optional, for water removal)
  • Glass reactor with a magnetic stirrer and temperature control

2. Procedure:

  • To a 100 mL glass reactor, add levulinic acid (e.g., 0.01 mol) and n-butanol (e.g., 0.02 mol) to achieve the desired molar ratio.[2]
  • Add the organic solvent (e.g., MTBE) to a final volume of 15 mL.[2]
  • Add the immobilized lipase (e.g., 35 mg of Novozym 435).[5]
  • If operating in a solvent-free system, molecular sieves can be added to remove the water produced during the reaction and shift the equilibrium towards the product.
  • Set the reaction temperature to 50 °C and the agitation speed to 500 rpm.[2]
  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
  • The product, n-butyl levulinate, can be purified from the reaction mixture by distillation or column chromatography.

Protocol 2: Continuous Flow Synthesis in a Packed Bed Microreactor

1. Materials:

  • Levulinic acid
  • n-Butanol
  • Immobilized lipase (e.g., Novozym 435)
  • Organic solvent (e.g., methyl tert-butyl ether)
  • Packed bed tubular microreactor
  • Syringe pumps
  • Temperature-controlled water bath

2. Procedure:

  • Prepare a stock solution of levulinic acid and n-butanol in the desired molar ratio (e.g., 1:3) in the chosen solvent (e.g., MTBE).[4]
  • Pack the microreactor with the immobilized lipase.
  • Set the temperature of the water bath to 60 °C to maintain the reactor temperature.[4]
  • Use a syringe pump to feed the substrate solution through the packed bed microreactor at a specific flow rate to achieve the desired residence time (e.g., 2 minutes for 85% conversion).[4]
  • Collect the product stream at the outlet of the reactor.
  • Analyze the product stream using GC or HPLC to determine the conversion of levulinic acid.
  • This continuous setup allows for high-throughput synthesis and demonstrates excellent stability for over 100 hours of operation.[4]

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Esterification Reaction cluster_processing Downstream Processing cluster_products Products LA Levulinic Acid Reactor Batch or Flow Reactor LA->Reactor BuOH n-Butanol BuOH->Reactor Solvent Solvent (e.g., MTBE) Solvent->Reactor Filtration Filtration Reactor->Filtration Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reactor Purification Purification (e.g., Distillation) Filtration->Purification RecycledLipase Recycled Lipase Filtration->RecycledLipase BL n-Butyl Levulinate Purification->BL

Caption: Experimental workflow for the enzymatic synthesis of n-butyl levulinate.

Ping_Pong_Bi_Bi_Mechanism cluster_inhibition Substrate Inhibition E Lipase (E) EA E-Acyl Complex E->EA + A EQ E-Water Complex E->EQ + Q EB E-Butanol Complex (Dead-End) E->EB + B LA Levulinic Acid (A) BuOH n-Butanol (B) BL n-Butyl Levulinate (P) H2O Water (Q) EA->E - A EA->EQ - P EQ->E - Q EQ->EA + P EB->E - B

References

Application Notes and Protocols for the Purification of Butyl Levulinate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl levulinate, a bio-based compound derived from levulinic acid, is a versatile chemical with applications as a fragrance, food additive, plasticizer, and a potential biofuel additive.[1][2][3] Its synthesis, typically through the esterification of levulinic acid with n-butanol, results in a crude mixture containing the desired product, unreacted starting materials, catalyst, and byproducts.[1][4][5] Achieving high purity is essential for its use in various industries, particularly in drug development and research where impurities can interfere with experimental outcomes. Distillation, a fundamental separation technique, is a critical step in the purification process. This document provides a detailed protocol for the purification of this compound by distillation, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following table summarizes the quantitative data related to the purification of this compound as reported in the literature.

ParameterValueReference
Purity after Purification98 wt%[1][2][4]
Purity after Purification>85%[5]
Overall Yield~31 mol%[1][4]
Overall Yield>85%[5]
n-Butanol Removal Temp.403.15 K (130 °C)[1][4]
Final Distillation Temp.106–108 °C[3]
Final Distillation Pressure5.5 mm Hg[3]

Experimental Protocol

This protocol outlines the steps for the purification of crude this compound obtained from the esterification of levulinic acid with n-butanol, catalyzed by sulfuric acid.

1. Materials and Equipment

  • Crude this compound mixture

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Separatory funnel

  • Simple or fractional distillation apparatus

  • Vacuum distillation apparatus (including a vacuum pump, cold trap, and manometer)

  • Heating mantle with a stirrer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • pH paper or pH meter

2. Pre-Distillation Workup (Neutralization and Washing)

This step aims to remove the acid catalyst and water-soluble impurities from the crude reaction mixture.

  • Transfer the crude this compound mixture to a separatory funnel of appropriate size.

  • Add an equal volume of saturated sodium carbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) should be basic. Test the pH of the aqueous layer; if it is not basic, repeat the washing with fresh sodium carbonate solution.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Shake and allow the layers to separate.

  • Drain and discard the lower aqueous layer. Repeat the water wash one more time.

  • Transfer the washed organic layer (crude this compound) to a clean, dry Erlenmeyer flask.

  • Dry the crude product by adding a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

  • Filter the dried crude product to remove the drying agent. The filtrate is now ready for distillation.

3. Distillation Procedure

The choice between atmospheric and vacuum distillation depends on the boiling point of the impurities and the thermal stability of this compound. Since this compound has a relatively high boiling point at atmospheric pressure (around 245 °C), vacuum distillation is the preferred method to prevent thermal decomposition.[6]

Step 3A: Removal of Unreacted n-Butanol (Atmospheric Distillation)

If the crude mixture contains a significant amount of unreacted n-butanol (boiling point ~117 °C), it is advisable to first remove it by simple or fractional distillation at atmospheric pressure.

  • Assemble a simple or fractional distillation apparatus.

  • Place the dried crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

  • Heat the flask gently using a heating mantle.

  • Collect the fraction that distills at the boiling point of n-butanol (approximately 117-118 °C).

  • Once the temperature starts to rise significantly above the boiling point of n-butanol or the distillation rate slows down considerably, stop the distillation.

  • The remaining liquid in the distillation flask is the crude this compound, now largely free of n-butanol.

Step 3B: Purification of this compound (Vacuum Distillation)

  • Allow the distillation flask from the previous step to cool down.

  • Reconfigure the apparatus for vacuum distillation. Ensure all glassware joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly and carefully apply the vacuum.

  • Once the desired pressure is reached (e.g., 5.5 mm Hg), begin heating the distillation flask.[3]

  • Collect any low-boiling impurities that may distill first in a separate receiving flask.

  • Collect the main fraction of pure this compound at the expected boiling point for the given pressure (e.g., 106–108 °C at 5.5 mm Hg).[3]

  • Stop the distillation when the temperature starts to rise again or when only a small residue remains in the distillation flask.

  • Release the vacuum carefully and allow the apparatus to cool before collecting the purified product.

4. Characterization

The purity of the final product can be determined using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound.

Butyl_Levulinate_Purification crude_product Crude this compound (contains n-butanol, catalyst, byproducts) neutralization Neutralization & Washing (Saturated Na₂CO₃, Water) crude_product->neutralization drying Drying (Anhydrous MgSO₄) neutralization->drying waste1 Aqueous Waste (Catalyst, Salts) neutralization->waste1 distillation1 Atmospheric Distillation (Removal of n-Butanol) drying->distillation1 distillation2 Vacuum Distillation distillation1->distillation2 waste2 n-Butanol (for recycling) distillation1->waste2 pure_product Purified this compound distillation2->pure_product waste3 High-boiling Residue distillation2->waste3

Caption: Workflow for the purification of this compound.

References

Application of Butyl Levulinate as a Diesel Fuel Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of butyl levulinate (BL) as a diesel fuel additive. This compound, a biomass-derived oxygenate, has garnered significant interest as a potential blending component for diesel fuel to improve emission profiles and fuel properties.[1][2][3] These notes summarize the key findings from various studies, present quantitative data in a structured format, and provide detailed experimental protocols for researchers looking to evaluate or utilize this additive.

Overview of this compound as a Diesel Additive

This compound is an ester produced from levulinic acid and n-butanol.[4] Its favorable properties include good solubility in diesel fuel, a high flash point, and the presence of oxygen, which can promote more complete combustion.[1][5] When blended with diesel, this compound has been shown to reduce particulate matter (PM) and smoke emissions.[2][5][6][7] However, its impact on other emissions, such as nitrogen oxides (NOx), can vary.[6][7] It also has a very low cetane number, which may necessitate the use of cetane improvers.[6][7]

Data Presentation: Effects on Fuel Properties and Emissions

The following tables summarize the quantitative data on the effects of this compound addition to diesel fuel.

Table 1: Physicochemical Properties of this compound and its Blends

PropertyThis compound (Neat)Diesel BlendObservation
Water Solubility1.3 wt %[6][7]-Significantly lower than ethyl levulinate (15.2 wt %).[6][7]
Melting Point< -60 °C[6][7]-Remains in solution at low temperatures.[6][7]
Viscosity-B15 BlendReduced by 4.4% to 6.9% with BL addition.[8][9]
Lubricity-Diesel BlendSignificantly increased.[6][7]
Conductivity-Diesel BlendSignificantly increased.[6][7]

Table 2: Effects of this compound Blends on Engine Emissions

Emission ParameterBlend CompositionEngine/Test Cycle% Change
Engine-out Smoke Number20% this compound (BL20)2008 Cummins ISB / Federal Heavy Duty Diesel Transient Cycle-55%[2][6][7]
Nitrogen Oxides (NOx)20% this compound (BL20)2008 Cummins ISB / Federal Heavy Duty Diesel Transient Cycle+4.6%[6][7]
Carbon Monoxide (CO)B15 biodiesel-diesel blend with 1-7% BLDiesel Engine-19.26%[8]
Nitrogen Oxides (NOx)B15 biodiesel-diesel blend with 1-7% BLDiesel Engine-12.22%[8]
Total Hydrocarbons (THC)BL202008 Cummins ISB with DOC and DPFNo significant effect on tailpipe emissions.[6][7]
Carbon Monoxide (CO)BL202008 Cummins ISB with DOC and DPFNo significant effect on tailpipe emissions.[6][7]
Particulate Matter (PM)BL202008 Cummins ISB with DOC and DPFNo significant effect on tailpipe emissions.[6][7]

DOC: Diesel Oxidation Catalyst, DPF: Diesel Particulate Filter

Experimental Protocols

This section details the methodologies for key experiments involving the evaluation of this compound as a diesel fuel additive.

Fuel Blend Preparation Protocol

Objective: To prepare stable and homogenous blends of this compound with diesel fuel for engine testing.

Materials:

  • Standard diesel fuel (e.g., ASTM D975 compliant)

  • This compound (specify purity)

  • Cetane improver (e.g., 2-ethylhexyl nitrate), if required[6][7]

  • Graduated cylinders or volumetric flasks

  • Magnetic stirrer and stir bars or a mechanical shaker

Procedure:

  • Determine the desired volumetric or weight percentage of this compound in the diesel blend (e.g., 10%, 20%).

  • Measure the required volume or weight of diesel fuel and pour it into a clean, dry container.

  • Measure the corresponding volume or weight of this compound.

  • If using a cetane improver, add the specified amount to the this compound and mix thoroughly.

  • Slowly add the this compound (or BL/cetane improver mixture) to the diesel fuel while continuously stirring with a magnetic stirrer.

  • Continue stirring for a minimum of 30 minutes to ensure a homogenous mixture.

  • Visually inspect the blend for any phase separation or cloudiness. This compound generally shows good solubility in diesel.[6][7]

  • Store the prepared blend in a sealed, labeled container away from direct sunlight.

Engine Performance and Emissions Testing Protocol

Objective: To evaluate the effect of this compound-diesel blends on engine performance and exhaust emissions.

Equipment:

  • A stationary diesel engine mounted on a test bed with a dynamometer. (e.g., Cummins ISB engine).[6][7]

  • Fuel supply system capable of handling different fuel blends.

  • Exhaust gas analysis system for measuring CO, NOx, hydrocarbons, and particulate matter.

  • Smoke meter (e.g., AVL smoke meter).[10]

  • Data acquisition system to record engine parameters (speed, torque, fuel consumption, etc.).

Procedure:

  • Baseline Test:

    • Run the engine with standard diesel fuel to establish baseline performance and emission data.

    • Warm up the engine to a stable operating temperature.

    • Perform the engine test according to a standardized test cycle, such as the Federal Heavy Duty Diesel Transient Cycle.[6][7][11]

    • Record all engine parameters and exhaust emission data throughout the test cycle.

  • Fuel System Purge:

    • After the baseline test, drain the entire fuel system.

    • Flush the system with the this compound blend to be tested to remove any residual diesel fuel.

  • Blend Test:

    • Fill the fuel tank with the prepared this compound-diesel blend.

    • Run the engine for a sufficient period to ensure the new fuel has reached the injectors.

    • Repeat the same standardized test cycle as performed for the baseline fuel.

    • Record all engine parameters and exhaust emission data.

  • Data Analysis:

    • Compare the performance data (power, torque, fuel consumption) and emission data (CO, NOx, PM, smoke) of the this compound blend with the baseline diesel fuel.

    • Calculate the percentage change in each parameter.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the application of this compound as a diesel additive.

Experimental_Workflow cluster_prep Fuel Preparation cluster_test Engine Testing cluster_analysis Data Analysis Diesel Diesel Fuel Blend BL-Diesel Blend Diesel->Blend BL This compound BL->Blend Engine Diesel Engine Test Bed Blend->Engine Baseline Baseline Test (Diesel) Engine->Baseline Blend_Test Blend Test (BL-Diesel) Engine->Blend_Test Performance Performance Data (Power, Torque) Baseline->Performance Emissions Emissions Data (NOx, PM, CO) Baseline->Emissions Blend_Test->Performance Blend_Test->Emissions Comparison Comparative Analysis Performance->Comparison Emissions->Comparison

Caption: Experimental workflow for evaluating this compound as a diesel additive.

Logical_Relationship cluster_input Input cluster_properties Modified Fuel Properties cluster_combustion Combustion Effects cluster_output Emission Outcomes BL_Diesel This compound-Diesel Blend Oxygen Increased Oxygen Content BL_Diesel->Oxygen Cetane Lower Cetane Number BL_Diesel->Cetane Lubricity Increased Lubricity BL_Diesel->Lubricity Combustion More Complete Combustion Oxygen->Combustion PM_Reduction Reduced Particulate Matter/Smoke Combustion->PM_Reduction NOx_Change Potential NOx Increase Combustion->NOx_Change

Caption: Logical relationship of this compound addition to diesel emissions.

References

Application Notes and Protocols for Butyl Levulinate as a Green Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl levulinate, a bio-based solvent, as a green alternative to traditional organic solvents in a variety of organic reactions. Detailed protocols and comparative data are presented to facilitate its adoption in research and development settings, particularly within the pharmaceutical and chemical industries.

Introduction to this compound: A Sustainable Solvent Choice

This compound (BL), an ester derived from levulinic acid, is emerging as a promising green solvent.[1][2] Its production from renewable biomass sources like cellulose makes it a sustainable alternative to petroleum-derived solvents.[3][4] this compound is characterized by its low toxicity, high boiling point, low vapor pressure, and biodegradability, positioning it as a safer and more environmentally friendly option for a range of chemical transformations.[5][6] It is miscible with most organic solvents and demonstrates strong solvency power for a variety of organic compounds.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a comparison with commonly used traditional solvents.

PropertyThis compoundTolueneDichloromethane (DCM)
CAS Number 2052-15-5[1]108-88-375-09-2
Molecular Formula C₉H₁₆O₃[7]C₇H₈CH₂Cl₂
Molecular Weight ( g/mol ) 172.22[7]92.1484.93
Boiling Point (°C) 237.8[5]110.639.6
Density (g/mL at 20°C) 0.974[5]0.8671.326
Flash Point (°C) 110[5]4N/A
Vapor Pressure (hPa at 20°C) ~0.026[8]29470
Solubility in Water Slightly soluble[2]InsolubleSlightly soluble

Applications in Organic Synthesis

This compound has demonstrated its utility as a solvent in several important organic reactions. The following sections provide detailed protocols and quantitative data for selected transformations.

Heck C-C Coupling Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[9] this compound has been successfully employed as a green solvent for this transformation, offering high yields and facilitating catalyst recycling.[10]

Experimental Protocol: Heck Coupling of 2-Iodoanisole and n-Butyl Acrylate [10]

Materials:

  • 2-Iodoanisole

  • n-Butyl acrylate

  • Triethylamine (NEt₃)

  • Palladium catalyst (e.g., Pd@NaY)

  • This compound (solvent)

Procedure:

  • In a reaction vessel, combine 2-iodoanisole (6 mmol), n-butyl acrylate (7 mmol), and triethylamine (6.6 mmol).

  • Add this compound (6 mL) as the solvent.

  • Add the palladium catalyst (6 µmol).

  • Heat the reaction mixture to 150°C and stir for 6 hours.

  • After completion, cool the reaction mixture and separate the catalyst by filtration.

  • The product, 2-methoxycinnamic acid butyl ester, can be isolated from the solvent, which can then be recovered and recycled.

Quantitative Data:

Aryl HalideAlkeneCatalystSolventTime (h)Temperature (°C)Yield (%)Reference
2-Iodoanisolen-Butyl AcrylatePd@NaYThis compound615088-98[10]

Workflow Diagram:

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Reactants Combine Reactants: - 2-Iodoanisole - n-Butyl Acrylate - Triethylamine Solvent Add this compound Reactants->Solvent Catalyst Add Pd@NaY Catalyst Solvent->Catalyst Heat Heat to 150°C Stir for 6h Catalyst->Heat Cool Cool Reaction Heat->Cool Filter Filter to Remove Catalyst Cool->Filter Isolate Isolate Product Filter->Isolate Recycle Recycle this compound Filter->Recycle Knoevenagel_Condensation Reactants Aldehyde/Ketone + Active Methylene Compound Intermediate β-hydroxy intermediate Reactants->Intermediate Nucleophilic Addition Solvent This compound Catalyst Base Catalyst Product α,β-unsaturated product Intermediate->Product Dehydration

References

Application Note: Gas Chromatography Method for Analyzing Butyl Levulinate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the determination of butyl levulinate purity. The protocol is designed for researchers, scientists, and drug development professionals who require accurate quantification of this compound and the identification of potential process-related impurities. The method utilizes a flame ionization detector (FID) for high sensitivity and a capillary column for excellent separation. This document provides a comprehensive experimental protocol, data presentation guidelines, and a workflow diagram to ensure reliable and reproducible results.

Introduction

This compound is a versatile bio-based chemical with applications in fragrances, food additives, and as a green solvent.[1] In the pharmaceutical industry, it can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The purity of such intermediates is critical as even trace impurities can affect the efficacy, safety, and stability of the final drug product.[2] Gas chromatography is a widely used analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[1] This application note presents a detailed GC-FID method for the quantitative analysis of this compound purity.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound purity using gas chromatography with flame ionization detection.

1. Materials and Reagents

  • This compound (≥98%, Sigma-Aldrich)[3]

  • Levulinic Acid (≥99%, Sigma-Aldrich)

  • n-Butanol (≥99.5%, Acros Organics)[3]

  • Butyl Formate (≥98%, Acros Organics)[3]

  • Di-n-butyl ether (≥98%, Acros Organics)[3]

  • 5-(Butoxymethyl)furfural (BMF) (synthesis may be required, or sourced from a specialty chemical supplier)

  • Ethyl Benzoate (Internal Standard, ≥99.5%)[4]

  • Dichloromethane (DCM), HPLC grade (Solvent)

  • Anhydrous Sodium Sulfate

2. Instrumentation

  • Gas Chromatograph (e.g., Agilent 7890B or equivalent) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: A non-polar or medium-polarity column is recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a known amount of ethyl benzoate in dichloromethane to prepare a stock solution of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving this compound in the internal standard stock solution to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (levulinic acid, n-butanol, butyl formate, di-n-butyl ether, 5-(butoxymethyl)furfural) in the internal standard stock solution at a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Add the internal standard stock solution to the mark and mix thoroughly.

4. GC Method Parameters

ParameterValue
Column HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temp. 250 °C
Split Ratio 50:1
Injection Volume 1.0 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temp: 50 °C, hold for 2 minRamp 1: 10 °C/min to 250 °CHold at 250 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

5. Data Analysis and Purity Calculation

  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the prepared standards.

  • Quantification: Calculate the concentration of each impurity using the internal standard method and the calibration curves.

  • Purity Calculation: The purity of this compound is determined by the area normalization method, assuming all components have a similar response factor with the FID. Purity is calculated as follows:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    For higher accuracy, especially if response factors differ significantly, purity should be calculated by subtracting the quantified amounts of all identified impurities from 100%.

Data Presentation

The quantitative results of the this compound purity analysis should be summarized in a clear and structured table.

Table 1: Quantitative Analysis of this compound Sample

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)Purity/Impurity (%)
n-Butanol3.515000.050.05
Butyl Formate4.28000.030.03
Di-n-butyl ether6.85000.020.02
This compound12.52,950,00099.799.7
Levulinic Acid14.225000.080.08
5-(Butoxymethyl)furfural18.932000.120.12
Total -2,963,500100.00100.00

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC analysis of this compound purity.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Prep Sample & Standard Preparation Sample->Prep Standards Standards & Internal Standard Standards->Prep Solvent Dichloromethane Solvent->Prep Injection Inject Sample Prep->Injection GC GC-FID System Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration & Identification DataAcq->Integration Quant Quantification Integration->Quant Report Purity Report Quant->Report

Caption: Experimental workflow for GC purity analysis.

The gas chromatography method outlined in this application note provides a reliable and accurate means of determining the purity of this compound. By following the detailed experimental protocol and data analysis procedures, researchers, scientists, and drug development professionals can effectively monitor the quality of this compound, ensuring its suitability for its intended applications. The use of a standardized method is crucial for maintaining consistency and quality in both research and manufacturing environments.

References

Application Notes and Protocols for the Formulation of Plasticizers Using Butyl Levulinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing demand for environmentally friendly and non-toxic plasticizers has driven research towards bio-based alternatives to traditional phthalates. Levulinic acid, a platform chemical derived from biomass, and its derivatives have emerged as promising candidates. This document provides detailed application notes and protocols for the formulation and evaluation of plasticizers based on butyl levulinate derivatives, specifically focusing on their synthesis and application in Poly(vinyl chloride) (PVC) and other biodegradable polymers. These protocols are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis of this compound Derivatives

Two notable examples of levulinate-based plasticizers are ketalized tung oil this compound (KTBL) and glycerol trilevulinate (GT). Their synthesis protocols are detailed below.

Protocol 1: Synthesis of Ketalized Tung Oil this compound (KTBL)

This protocol describes a two-step synthesis of KTBL, an auxiliary plasticizer for PVC, starting from methyl eleostearate (derived from tung oil) and this compound.[1]

Materials:

  • Methyl eleostearate (ME)

  • Diethanolamine (DEA)

  • Potassium hydroxide (KOH)

  • Tung oil diethanolamine (TDL) - intermediate product

  • Dichloroethane

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (PTSA)

  • Saturated potassium carbonate solution

Procedure:

Step 1: Synthesis of Tung Oil Diethanolamine (TDL)

  • In a round-bottom flask, combine methyl eleostearate (292 g, 1.0 mol), diethanolamine (117.17 g, 1.11 mol), and potassium hydroxide (2.05 g, 0.5 wt%).

  • Heat the mixture to 80°C under vacuum with stirring for 4 hours to facilitate the amidation reaction. The absence of gas evolution indicates the completion of the reaction.

  • The resulting product is tung oil diethanolamine (TDL).

Step 2: Synthesis of Ketalized Tung Oil this compound (KTBL)

  • Dissolve TDL (35 g, 0.1 mol) in dichloroethane (300 mL) in a round-bottom flask.

  • Add ethyl acetoacetate (20 g, 0.1 mol) to the solution.

  • Add p-toluenesulfonic acid (PTSA) (1.4 g, 0.008 mol) as a catalyst.

  • Stir and reflux the mixture at 84°C for 4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Neutralize the product with a saturated potassium carbonate solution.

  • Separate the organic phase and filter it.

  • Perform vacuum distillation on the filtrate to obtain KTBL as a pale red oil.[1]

Protocol 2: Synthesis of Glycerol Trilevulinate (GT)

This protocol details the solvent-free synthesis of glycerol trilevulinate (GT), a versatile bio-based plasticizer.[2][3]

Materials:

  • Glycerol (GLY)

  • Levulinic acid (LA)

  • p-Toluenesulfonic acid (PTSA)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add glycerol (3.60 g, 0.0391 mol), levulinic acid (22.70 g, 0.1953 mol), and PTSA (0.23 g, 0.0012 mol).[2][3]

  • Heat the reaction mixture to 110°C in an oil bath for 24 hours, leaving the flask open to allow for the removal of water produced during the esterification.[2][3]

  • After 24 hours, the reaction is complete, yielding glycerol trilevulinate (GT).

Preparation of Plasticized Polymer Films

The following protocol describes the preparation of plasticized polymer films using a solvent casting method, which is suitable for both PVC and other polymers like Polylactic Acid (PLA).

Protocol 3: Preparation of Plasticized PVC and PLA Films

Materials:

  • Polymer resin (PVC or PLA)

  • This compound derivative plasticizer (e.g., KTBL or GT)

  • Tetrahydrofuran (THF) for PVC and PLA[1][2]

  • Chloroform (CHCl₃) for other biopolyesters like PHB, PHBV, and PCL[2]

  • Petri dishes

Procedure:

  • Dissolve the polymer (e.g., 10 g of PVC) and the desired amount of plasticizer (e.g., 4 g for a 40 phr loading) in a suitable solvent (e.g., 150 mL of THF for PVC) in a flask.[1] For PLA, a concentration of 50 mg/mL in THF can be used.[2]

  • Vigorously stir the mixture at 55°C for 1 hour to ensure the formation of a homogeneous solution.[1]

  • Cast the resulting transparent mixture onto a Petri dish.[1][2]

  • Air-dry the cast film at room temperature for 24-48 hours.[1][2]

  • To ensure complete removal of the residual solvent, further dry the film in an oven at 50-60°C for another 24-48 hours.[1][2]

Characterization of Plasticized Films

A series of standard analytical techniques are employed to evaluate the performance of the this compound-based plasticizers.

Data Presentation: Performance of this compound Derivatives as Plasticizers

The following tables summarize the quantitative data on the effects of KTBL and GT on the properties of various polymers.

Table 1: Mechanical Properties of PVC Plasticized with KTBL and DOP Blends [1]

Plasticizer Composition (KTBL:DOP ratio)Tensile Strength (MPa)Elongation at Break (%)
0:1 (Pure DOP)-377.47
1:1-410.92

Note: Specific tensile strength values for each ratio were not provided in the source material.

Table 2: Thermal Properties of PVC Plasticized with KTBL and DOP Blends [1]

Sample IDPlasticizer Composition (KTBL:DOP ratio)Glass Transition Temperature (Tg) (°C)
PVC-a1:0 (Pure KTBL)56.55
PVC-b3:154.95
PVC-c1:153.76
PVC-d1:346.00
PVC-e0:1 (Pure DOP)34.91

Table 3: Effect of Glycerol Trilevulinate (GT) on the Glass Transition Temperature (Tg) of Various Polymers [4]

PolymerPlasticizer Content (phr)Glass Transition Temperature (Tg) (°C)
PHB01
PHB40-20
PHBV0-2
PHBV40-26
PLA057
PLA406
PVC077
PVC40-23
Experimental Protocols for Characterization

The following are generalized protocols for the key characterization techniques.

Protocol 4: Dynamic Mechanical Analysis (DMA)

  • Prepare rectangular film specimens of the plasticized polymer with appropriate dimensions for the DMA instrument.

  • Mount the sample in the instrument's clamps, typically in a tensile or bending mode.[5]

  • Set the temperature range for the analysis (e.g., -25°C to 125°C for PVC films).[6]

  • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

  • Ramp the temperature at a controlled rate (e.g., 2-3 °C/min).[5]

  • Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature. The peak of the tan δ curve is typically taken as the glass transition temperature (Tg).

Protocol 5: Thermogravimetric Analysis (TGA)

  • Place a small, accurately weighed sample (typically 5-10 mg) of the plasticized film into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of degradation, the temperature of maximum weight loss, and the amount of residual mass.

Protocol 6: Tensile Strength Testing

  • Cut dumbbell-shaped specimens from the plasticized films according to a standard method (e.g., ISO 527-3).

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation throughout the test.

  • Calculate the tensile strength (stress at break) and elongation at break from the stress-strain curve.

Protocol 7: Plasticizer Leaching Test

  • Cut a precisely weighed and measured piece of the plasticized film.

  • Immerse the film in a specific volume of a simulant solution (e.g., deionized water, n-hexane, or a food simulant like isooctane) in a sealed container.[4][7]

  • Incubate the container at a specified temperature for a defined period (e.g., 24 hours at room temperature).[4]

  • After incubation, remove the polymer film, dry it, and weigh it to determine the weight loss due to plasticizer migration.

  • The simulant solution can also be analyzed using techniques like gas chromatography (GC) to quantify the amount of leached plasticizer.[7]

Visualization of Processes and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and the underlying mechanism of plasticization.

Synthesis_and_Application_Workflow cluster_synthesis Plasticizer Synthesis cluster_formulation Polymer Formulation cluster_characterization Characterization Raw_Materials Bio-based Raw Materials (e.g., Levulinic Acid, Glycerol, Tung Oil) Synthesis Chemical Synthesis (Esterification/Ketalization) Raw_Materials->Synthesis Purification Purification (Distillation/Filtration) Synthesis->Purification Plasticizer This compound Derivative (e.g., KTBL, GT) Purification->Plasticizer Solvent_Casting Solvent Casting (Mixing and Dissolving) Plasticizer->Solvent_Casting Polymer_Resin Polymer Resin (e.g., PVC, PLA) Polymer_Resin->Solvent_Casting Drying Film Drying and Solvent Evaporation Solvent_Casting->Drying Plasticized_Film Plasticized Polymer Film Drying->Plasticized_Film DMA Dynamic Mechanical Analysis (DMA) Plasticized_Film->DMA TGA Thermogravimetric Analysis (TGA) Plasticized_Film->TGA Tensile_Testing Tensile Testing Plasticized_Film->Tensile_Testing Leaching_Test Leaching Test Plasticized_Film->Leaching_Test Performance_Data Performance Data (Tg, Strength, etc.) DMA->Performance_Data TGA->Performance_Data Tensile_Testing->Performance_Data Leaching_Test->Performance_Data

Caption: Workflow for the synthesis, formulation, and characterization of this compound-based plasticizers.

Caption: Mechanism of polymer plasticization by this compound derivatives.

Conclusion

This compound derivatives, such as KTBL and GT, have demonstrated significant potential as bio-based plasticizers for PVC and other polymers. They can effectively improve the flexibility and modify the thermal properties of the polymer matrix. The protocols and data presented in this document provide a comprehensive guide for the synthesis, formulation, and evaluation of these novel plasticizers, facilitating further research and development in the field of sustainable polymer additives.

References

Troubleshooting & Optimization

How to improve the yield of butyl levulinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl levulinate.

Troubleshooting Guides

Difficulties during this compound synthesis can often be resolved by systematically evaluating and adjusting experimental parameters. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
Low this compound Yield Inadequate Catalyst Activity: The chosen catalyst may have low intrinsic activity or may have deactivated.- Catalyst Selection: Consider using highly active catalysts such as ion-exchange resins (e.g., Dowex 50Wx2), which have shown high conversions.[1] For one-pot synthesis from fructose, ferric sulfate (Fe2(SO4)3) has been identified as an efficient catalyst.[2] - Catalyst Loading: Optimize the catalyst amount. For TiO2 nanoparticles, a catalyst dosage of 8.6 wt.% was found to be optimal.[3] - Catalyst Deactivation: If reusing a catalyst, ensure proper regeneration procedures are followed. For solid acid catalysts, washing with a solvent like ethanol and drying before reuse can be effective.[4]
Suboptimal Reaction Temperature: The temperature may be too low for efficient conversion or too high, leading to side reactions.- Adjust the temperature within the optimal range identified for your specific catalyst system. For example, with Dowex 50Wx2 in a one-pot synthesis from fructose, the optimal temperature is around 140°C.[5][6] For the esterification of levulinic acid with n-butanol using TiO2 nanoparticles, 120°C is optimal.[3]
Incorrect Reactant Molar Ratio: An inappropriate ratio of levulinic acid (or its precursor) to butanol can limit the reaction.- An excess of butanol is often used to shift the equilibrium towards the product. A 1-butanol/fructose molar ratio of 60 has been found to be optimal in certain systems.[5][6] For the esterification of levulinic acid, an alcohol-to-LA molar ratio of 6 was used with a sulfonated lignin-based carbon catalyst.[7]
Presence of Water: Water can inhibit the activity of some catalysts, such as ion-exchange resins.[5]- Use anhydrous butanol to improve the yield.[5] If water is a byproduct of the reaction, consider using a dehydrating agent like CuSO4.[8]
Formation of Side Products (e.g., Humins) High Reaction Temperature or Time: Prolonged reaction at high temperatures can promote the formation of humins, especially when starting from carbohydrates like fructose.[5][6]- Optimize the reaction time and temperature to maximize this compound yield while minimizing humin formation. A reaction time of 2 hours was found to be optimal in a one-pot synthesis from fructose at 140°C.[5][6]
Presence of Impurities in Starting Material: When using biomass-derived starting materials like cellulose, soluble humins can be present in the hydrolysate.[9][10]- Implement a decolorization step using activated carbon or resin to remove soluble humins before the esterification reaction.[9][10][11]
Difficulty in Product Separation Complex Reaction Mixture: The presence of unreacted starting materials, catalyst, and byproducts can complicate purification.- For heterogeneous catalysts, simple filtration or centrifugation can be used for separation.[2] - For homogeneous catalysts, distillation is often required to remove the catalyst and unreacted alcohol.[9] - Washing the crude product with a saturated sodium carbonate solution and then with water can help remove acidic impurities.[9] - Liquid-liquid extraction using a solvent system like hexane-water can be employed to separate this compound.[7]

Frequently Asked Questions (FAQs)

1. What are the most effective types of catalysts for this compound synthesis?

Both homogeneous and heterogeneous catalysts can be used, but heterogeneous catalysts are often preferred due to their ease of separation and reusability.[2]

  • Ion-Exchange Resins: Resins like Dowex 50Wx2 have demonstrated high levulinic acid conversions (up to 94%) and high selectivity to this compound (>99.5%).[1] Gel-type resins with low divinylbenzene (DVB) content are particularly effective due to their swelling ability, which allows for better access of reactants to the acid sites.[1]

  • Metal Sulfates: Ferric sulfate (Fe2(SO4)3) has shown high efficiency in the one-pot synthesis of this compound from fructose, achieving yields up to 62.8 mol%.[2]

  • Nanosized Metal Oxides: TiO2 nanoparticles have been used as an inexpensive and stable solid acid catalyst, yielding up to 77.6% this compound.[3]

  • Heteropolyacids: A Preyssler-type heteropolyacid supported on silica has been shown to be effective, achieving 77% conversion with 100% selectivity under microwave-assisted conditions.[8]

  • Lipases: For a biocatalytic approach, immobilized lipases like Novozym 435 can be used, with sonication boosting the yield significantly.[12]

2. What are the optimal reaction conditions to maximize yield?

Optimal conditions are highly dependent on the specific catalyst and starting materials used.

  • Temperature: Generally, temperatures range from 80°C to 190°C. For example, with Dowex 50Wx2, an optimal temperature of around 140°C has been reported for synthesis from fructose.[5][6] For esterification of levulinic acid with butanol over ion-exchange resins, experiments have been conducted at 80°C.[1]

  • Reaction Time: Reaction times can vary from a few hours to over 24 hours. Optimization is key, as prolonged times can lead to byproduct formation.[5] For instance, a 2-hour reaction time was optimal for a one-pot synthesis from fructose.[5][6]

  • Reactant Molar Ratio: An excess of butanol is generally favored to drive the reaction forward. Molar ratios of alcohol to levulinic acid (or its precursor) can range from 3:1 to 60:1.[1][5][6][7]

3. How does the choice of starting material affect the synthesis and yield?

The primary starting materials are levulinic acid or biomass-derived carbohydrates like fructose and cellulose.

  • Levulinic Acid: Direct esterification of levulinic acid with butanol is a common method that can achieve high conversion rates (up to 97%) and high product purity.[10][11]

  • Fructose: A one-pot synthesis from fructose is a promising route, with yields of up to 81.7% being reported.[5][6] However, this method is more prone to the formation of humins as byproducts.[5][6]

  • Cellulose: Direct conversion from cellulose is possible but often results in a more complex mixture of byproducts, making purification more challenging.[10] A multi-step process involving hydrolysis of cellulose to levulinic acid, followed by decolorization and esterification, can yield a final product with high purity (98 wt%).[9][10][11]

4. Can the catalyst be reused?

Yes, many heterogeneous catalysts can be reused. For example, nanosized TiO2 has shown good stability and catalytic performance after six consecutive uses.[3] A Preyssler-based catalyst was reported to be usable for at least five times without loss of activity.[8] Proper regeneration, which typically involves washing with a solvent and drying, is crucial for maintaining catalytic activity.[4]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystStarting MaterialTemperature (°C)Time (h)Molar Ratio (Butanol:Substrate)This compound Yield (%)Reference
Fe2(SO4)3Fructose1903-62.8[2]
Dowex 50Wx2Fructose140260:181.7[5][6]
Amberlyst 15Fructose12024-89[5]
Zr/Al(2)-SBFructose1705-72.8[5]
Sulfonated Lignin-Based CarbonLevulinic AcidReflux56:173.5-83.3[7]
Dowex 50Wx2Levulinic Acid8083:1~94 (conversion)[1]
Nanosized TiO2Levulinic Acid120810:177.6[3]
Preyssler Heteropolyacid/SiO2Levulinic Acid16035:1~77 (conversion)[8]

Experimental Protocols

Protocol 1: Esterification of Levulinic Acid with n-Butanol using a Heterogeneous Catalyst (e.g., Nanosized TiO2) [3]

  • Reactant and Catalyst Preparation: In a batch reactor, add levulinic acid and n-butanol (e.g., a 1:10 molar ratio).

  • Catalyst Addition: Add the nanosized TiO2 catalyst (e.g., 8.6 wt.% based on the mass of levulinic acid).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with constant stirring.

  • Monitoring: Monitor the reaction progress over time (e.g., 8 hours) by taking samples and analyzing them using gas chromatography (GC).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation.

  • Product Purification: Remove the excess n-butanol from the liquid product by distillation. Further purification can be achieved through washing with a sodium carbonate solution and water, followed by a final distillation.

Protocol 2: One-Pot Synthesis of this compound from Fructose using an Ion-Exchange Resin (e.g., Dowex 50Wx2) [5][6]

  • Reactant and Catalyst Loading: In a batch reactor, combine fructose, 1-butanol (e.g., a 1-butanol/fructose molar ratio of 60), and the Dowex 50Wx2 catalyst.

  • Reaction Conditions: Heat the reactor to the optimal temperature (e.g., 140°C) and maintain for the desired reaction time (e.g., 2 hours) with stirring.

  • Cooling and Catalyst Separation: After the reaction, cool the reactor and separate the solid catalyst from the liquid product mixture by filtration.

  • Product Analysis and Purification: Analyze the liquid product for this compound yield using techniques like GC/MS. Purify the this compound from the reaction mixture, which may contain unreacted butanol and byproducts, through distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_purification Purification Reactants Reactants (Levulinic Acid/Fructose + Butanol) Mix Mixing and Heating (Batch Reactor) Reactants->Mix Catalyst Catalyst Catalyst->Mix Filter Catalyst Separation (Filtration/Centrifugation) Mix->Filter Distill Solvent Removal (Distillation) Filter->Distill Wash Washing (e.g., Na2CO3 solution) Distill->Wash Final_Distill Final Purification (Distillation) Wash->Final_Distill Final_Product This compound Final_Distill->Final_Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Low this compound Yield? Check_Catalyst Evaluate Catalyst - Activity - Loading - Deactivation Start->Check_Catalyst Yes Success Yield Improved Start->Success No Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Check_Ratio Adjust Reactant Molar Ratio Check_Temp->Check_Ratio Check_Water Minimize Water Content (Anhydrous Reagents) Check_Ratio->Check_Water Side_Products Side Products Formed? (e.g., Humins) Check_Water->Side_Products Optimize_Time_Temp Reduce Temperature/Time Side_Products->Optimize_Time_Temp Yes Purify_Reactants Purify Starting Materials (e.g., Decolorization) Side_Products->Purify_Reactants If starting from biomass Failure Further Optimization Needed Side_Products->Failure No Optimize_Time_Temp->Success Purify_Reactants->Success

Caption: Troubleshooting decision tree for low this compound yield.

References

Side reactions to avoid in the esterification of levulinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the esterification of levulinic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their esterification reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of levulinic acid?

A1: The primary side reactions encountered during the esterification of levulinic acid include:

  • Dehydration of Levulinic Acid: Formation of α- and β-angelica lactones.[1]

  • Self-Condensation of Levulinic Acid: Aldol condensation of levulinic acid with itself to form C10 dimers.

  • Alcohol Dehydration: Dehydration of the alcohol reactant to form ethers (e.g., diethyl ether from ethanol) or alkenes.[2]

  • Pseudo-ester Formation: Formation of an intermediate, such as pseudobutyl levulinate, which may require further reaction time or specific conditions to convert to the desired ester.[3]

  • Transfer Hydrogenation: Reduction of the ketone group of levulinic acid or the resulting ester to form γ-valerolactone (GVL), especially when using certain catalysts and hydrogen donors.[1][2]

Q2: How does the choice of catalyst influence the formation of side products?

A2: The catalyst plays a crucial role in determining the reaction pathway and selectivity.

  • Acid Strength: Very strong acid catalysts can promote the dehydration of both levulinic acid and the alcohol.[1] The acidity of the catalyst is a key factor; for instance, an increase in catalyst acidity can facilitate the dehydration of levulinic acid to angelica lactone more than the desired esterification.[1]

  • Lewis vs. Brønsted Acidity: Lewis acidic sites are effective for activating the carbonyl group of levulinic acid, while Brønsted acidity can contribute to both esterification and dehydration side reactions. A balance between the two is often desirable.

  • Catalyst Type: Heterogeneous catalysts, such as solid acid catalysts, are often preferred for their ease of separation. However, their porous structure and the nature of the active sites can influence which side reactions are favored. For example, some zeolites may favor dehydration due to their shape selectivity and strong acid sites.

Q3: Can the reaction temperature be optimized to minimize side reactions?

A3: Yes, temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions like dehydration and self-condensation.[4] For instance, the formation of byproducts can increase at higher reaction temperatures.[4] It is essential to find an optimal temperature that provides a good yield of the desired ester in a reasonable timeframe without significant formation of byproducts.

Troubleshooting Guides

Below are common issues encountered during the esterification of levulinic acid and steps to resolve them.

Issue 1: Low yield of the desired levulinate ester with significant formation of angelica lactones.

Cause: This issue is primarily caused by the acid-catalyzed dehydration of levulinic acid. This side reaction is favored by high temperatures and strong acid catalysts.[1]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of dehydration. It is recommended to perform the reaction at the lowest temperature that still allows for a reasonable conversion to the ester.

  • Optimize Catalyst Choice:

    • Use a catalyst with moderate acidity. Very strong acids are more likely to promote dehydration.

    • Consider using a Lewis acid catalyst, which can be more selective for the esterification reaction over dehydration.

  • Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased formation of angelica lactones. Monitor the reaction progress and stop it once the optimal yield of the ester is achieved.

  • Consider an Alternative Starting Material: In some cases, starting directly from α-angelica lactone with an alcohol in the presence of an acid catalyst can produce the desired levulinate ester in high yield under milder conditions (e.g., 75°C), thus bypassing the levulinic acid dehydration step.[1]

Experimental Protocol to Minimize Angelica Lactone Formation:

  • Reactants: Levulinic acid, ethanol (or other alcohol), and a solid acid catalyst with moderate acidity (e.g., Amberlyst-15).

  • Molar Ratio: Use an excess of the alcohol (e.g., levulinic acid to alcohol molar ratio of 1:10 to 1:20).[1]

  • Catalyst Loading: Typically 5-10 wt% of the levulinic acid.

  • Temperature: Start with a lower reaction temperature (e.g., 70-80°C) and monitor the reaction progress by GC or HPLC.

  • Procedure:

    • Combine levulinic acid, alcohol, and the catalyst in a round-bottom flask equipped with a condenser and a magnetic stirrer.

    • Heat the mixture to the desired temperature and maintain it with stirring.

    • Take aliquots at regular intervals (e.g., every hour) to analyze the product distribution.

    • Once the desired conversion is reached, cool the reaction mixture and separate the catalyst by filtration.

    • Analyze the product mixture to determine the selectivity towards the levulinate ester versus angelica lactones.

Issue 2: Formation of high molecular weight byproducts, leading to a viscous reaction mixture.

Cause: This is likely due to the self-condensation (aldol condensation) of levulinic acid, which produces C10 dimers and potentially larger oligomers.[5][6] This reaction can be catalyzed by both acids and bases.

Troubleshooting Steps:

  • Strictly Avoid Basic Conditions: The self-condensation of the levulinate ester is notably induced by bases.[7] Ensure that the reaction environment is acidic and free from any basic contaminants.

  • Moderate Reaction Temperature: High temperatures can promote self-condensation. Maintain the temperature at a moderate level.

  • Catalyst Selection: The choice of acid catalyst can influence the rate of self-condensation. Catalysts with a high density of strong acid sites might favor this side reaction. Experiment with different solid acid catalysts to find one that is more selective for esterification.

Issue 3: Presence of ethers or alkenes in the product mixture.

Cause: These byproducts arise from the dehydration of the alcohol used for esterification. This is particularly relevant when using primary alcohols like ethanol at high temperatures in the presence of a strong acid catalyst.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective way to reduce alcohol dehydration.

  • Use a Milder Acid Catalyst: A catalyst with lower acid strength will be less prone to catalyzing the dehydration of the alcohol.

  • Increase the Alcohol to Levulinic Acid Molar Ratio: While a large excess of alcohol is generally used to shift the equilibrium towards the ester, an extremely high ratio might not be beneficial and could, under certain conditions, favor side reactions. However, a sufficient excess is necessary. A study on the esterification of levulinic acid with ethanol showed that increasing the molar ratio up to 1:30 led to a slight reduction in the ethyl levulinate yield.[1]

Issue 4: Detection of a "pseudo-ester" intermediate in the product analysis.

Cause: The formation of a pseudo-ester, such as pseudothis compound, can occur as an intermediate during the reaction.[3] This is a cyclic hemiacetal ester that can be in equilibrium with the open-chain ester.

Troubleshooting Steps:

  • Increase Reaction Time: The conversion of the pseudo-ester to the desired levulinate ester may require a longer reaction time. Continue to monitor the reaction, and you should observe the concentration of the pseudo-ester decrease as the concentration of the final product increases.

  • Increase Reaction Temperature: A moderate increase in temperature can help to shift the equilibrium from the pseudo-ester to the final ester.[3] However, be mindful of promoting other side reactions.

  • Ensure Sufficient Catalyst Activity: An active catalyst is necessary to facilitate the conversion of the pseudo-ester. If the catalyst is deactivated, this conversion may be slow or incomplete.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of levulinate esters and the formation of side products, based on data from various studies.

Table 1: Effect of Catalyst on Ethyl Levulinate (EL) Yield

CatalystLA:Ethanol Molar RatioTemperature (°C)Time (h)EL Yield (%)Reference
3 M-SiO21:20Reflux454[1]
5 M-SiO21:20Reflux4~45[1]
No Catalyst--64[1]

Table 2: Influence of Alcohol Type on Alkyl Levulinate (AL) Yield

AlcoholLA:Alcohol Molar RatioCatalystTemperatureTime (h)AL Yield (%)Reference
Methanol1:203 M-SiO2Reflux-69[1]
1-Butanol1:203 M-SiO2Reflux-40[1]

Visualizing Reaction Pathways

To better understand the relationship between the desired reaction and potential side reactions, the following diagrams illustrate the chemical pathways.

Esterification_Side_Reactions LA Levulinic Acid Ester Levulinate Ester LA->Ester + H2O (Esterification) AngelicaLactone Angelica Lactone LA->AngelicaLactone - H2O (Dehydration) SideProduct2 Self-condensation Products LA->SideProduct2 + Levulinic Acid (Self-condensation) PseudoEster Pseudo-ester LA->PseudoEster (Intermediate formation) GVL γ-Valerolactone (GVL) LA->GVL + [H] (Hydrogenation) Alcohol Alcohol (R-OH) Alcohol->Ester + H2O (Esterification) SideProduct1 Ether/Alkene Alcohol->SideProduct1 - H2O (Dehydration) Alcohol->PseudoEster (Intermediate formation) Ester->GVL + [H] (Hydrogenation) Water Water PseudoEster->Ester

Caption: Main and side reaction pathways in levulinic acid esterification.

Troubleshooting_Logic Start Low Ester Yield? CheckAL High Angelica Lactone? Start->CheckAL Yes End Optimize reaction conditions Start->End No CheckCond High MW Byproducts? CheckAL->CheckCond No Sol_AL Reduce Temp Use milder catalyst CheckAL->Sol_AL Yes CheckEther Ether/Alkene present? CheckCond->CheckEther No Sol_Cond Avoid base Moderate Temp CheckCond->Sol_Cond Yes Sol_Ether Reduce Temp Use milder catalyst CheckEther->Sol_Ether Yes CheckEther->End No Sol_AL->End Sol_Cond->End Sol_Ether->End

Caption: Troubleshooting workflow for low ester yield.

References

Technical Support Center: Deactivation and Regeneration of Catalysts in Butyl Levulinate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during butyl levulinate production.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation during this compound synthesis?

A1: Common signs of catalyst deactivation include a noticeable decrease in the conversion of levulinic acid (LA) and/or a drop in the selectivity towards this compound over successive reaction cycles. You may also observe changes in the catalyst's physical appearance, such as a change in color due to the deposition of carbonaceous materials (coke or humins).

Q2: What are the primary causes of deactivation for solid acid catalysts in this reaction?

A2: The primary causes of deactivation for solid acid catalysts in this compound production are:

  • Leaching: The active acid sites, particularly in supported catalysts like heteropolyacids, can dissolve or detach from the support material into the reaction medium.[1][2] This is a common issue that leads to a significant drop in catalytic activity.

  • Coking/Fouling: The formation and deposition of high molecular weight byproducts, often referred to as humins, on the catalyst surface can block active sites and pores.[3][4][5] This is particularly prevalent when using biomass-derived feedstocks.

  • Sintering: High reaction temperatures can cause the catalyst support or active metal particles to agglomerate, leading to a reduction in the active surface area.[6]

  • Loss of Acidity: The overall acidity of the catalyst can decrease over time due to chemical transformations or the loss of acid sites.[6]

Q3: How can I test if my catalyst is deactivating due to leaching of active sites?

A3: A hot filtration test is a straightforward method to determine if leaching is occurring.[1][2] During a reaction, if you filter the catalyst out of the hot reaction mixture and allow the filtrate to continue reacting under the same conditions, a continued increase in product formation indicates that active species have leached into the solution and are catalyzing the reaction homogeneously. If the reaction stops, the catalysis is truly heterogeneous.

Q4: Can the choice of reactants or reaction conditions influence the rate of catalyst deactivation?

A4: Yes, both reactants and reaction conditions play a crucial role. The presence of impurities in the levulinic acid or n-butanol can lead to the formation of byproducts that foul the catalyst. High reaction temperatures can accelerate the formation of humins and may also lead to catalyst sintering.[4][6] The molar ratio of reactants can also have an effect; for instance, a large excess of n-butanol can sometimes help to minimize side reactions.

Troubleshooting Guides

Problem 1: Gradual decrease in levulinic acid conversion over multiple cycles.

Possible Cause Troubleshooting Step Expected Outcome
Leaching of active sites Perform a hot filtration test as described in FAQ 3.If conversion continues in the filtrate, leaching is confirmed. Consider using a more stable catalyst support or modifying the catalyst synthesis to improve the anchoring of active species.
Coking or humin deposition After a reaction cycle, wash the catalyst with a suitable solvent (e.g., ethanol or acetone) to remove adsorbed species. Dry the catalyst thoroughly before the next run.If activity is partially or fully restored, fouling was a primary cause. Implement a regular washing protocol between cycles.
Loss of surface area/acidity Characterize the fresh and spent catalyst using techniques like BET surface area analysis and temperature-programmed desorption of ammonia (NH3-TPD) to measure surface area and acidity, respectively.A significant decrease in surface area or acidity in the spent catalyst confirms these deactivation pathways. Consider optimizing reaction temperature to minimize sintering or choosing a more thermally stable catalyst.

Problem 2: Sudden and significant drop in catalyst activity after the first cycle.

Possible Cause Troubleshooting Step Expected Outcome
Significant leaching of active species This is a strong indicator of poor catalyst stability. Analyze the reaction mixture for traces of the active metal or acid component.The presence of leached species in the product mixture confirms this issue. Re-evaluate the catalyst's design and stability under the chosen reaction conditions.
Poisoning of active sites Analyze the feedstock for potential catalyst poisons (e.g., sulfur or nitrogen compounds).If poisons are detected, purify the reactants before the reaction.

Catalyst Regeneration Protocols

Protocol 1: Simple Washing and Drying

This is the most common and straightforward regeneration method for catalysts deactivated by fouling.

  • After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the catalyst multiple times with an appropriate solvent. Ethanol is often effective for removing organic residues from the esterification of levulinic acid.[7]

  • Dry the washed catalyst in an oven at a temperature sufficient to remove the solvent but not so high as to cause thermal damage. A typical drying temperature is 120°C for several hours.[7]

Protocol 2: Calcination

Calcination is used to burn off coke and other carbonaceous deposits from the catalyst surface. This method is suitable for thermally stable catalysts like zeolites and metal oxides.

  • After separating and washing the catalyst as described in Protocol 1, place it in a ceramic crucible.

  • Heat the catalyst in a furnace with a controlled atmosphere (typically air or an inert gas).

  • The calcination temperature and duration will depend on the specific catalyst and the nature of the deposits. A temperature ramp is often used to control the combustion process. For example, increasing the temperature from 300°C to 700°C can be explored, but it's important to note that higher temperatures can lead to decreased surface area and acidity.[6]

Quantitative Data on Catalyst Performance and Regeneration

The following tables summarize the performance and reusability of various catalysts used in this compound production.

Table 1: Reusability of Different Catalysts

CatalystInitial LA Conversion (%)LA Conversion after Multiple CyclesNumber of CyclesRegeneration MethodReference
GC400 (Sulfonated Carbon)90.5Retained 92% of original activity5Washed and dried[1]
H3PW12O40/K1097Drastic decrease3Not specified[1]
SnMCM-41-80~90Maintained high conversion5Washed with alcohol and dried[2][7]
ZPM30-400>95Maintained high stability8Not specified[6]
Amberlyst-1582 (for Methyl Levulinate)Gradual decrease5Not specified[8]
Nanosized TiO271.6Good stability6Not specified[9][10]
HDES-188.77No loss in activity7Not specified

Experimental Protocols

Protocol 3: Catalyst Activity Testing for this compound Production

This protocol outlines a typical batch reactor experiment to test catalyst activity.

  • Reactor Setup: A batch reactor (e.g., a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer) is charged with levulinic acid and n-butanol.[4] The molar ratio of n-butanol to levulinic acid is a key parameter and is often in the range of 5:1 to 10:1.[1][9]

  • Catalyst Loading: The solid acid catalyst is added to the reactor. The catalyst loading is typically expressed as a weight percentage relative to the mass of levulinic acid (e.g., 2-15 wt%).[1]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 90-130°C) and stirred for a specific duration (e.g., 1-8 hours).[6][9][11]

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed by gas chromatography (GC) to determine the conversion of levulinic acid and the selectivity to this compound.[4][12]

  • Catalyst Recovery: After the reaction, the catalyst is separated from the product mixture by filtration or centrifugation for subsequent regeneration and reuse studies.[2]

Visualizations

Catalyst_Deactivation_Regeneration_Cycle cluster_0 Reaction Cycle cluster_1 Deactivation Pathways cluster_2 Regeneration Process Fresh_Catalyst Fresh Catalyst Active_Reaction This compound Production Fresh_Catalyst->Active_Reaction Introduction Spent_Catalyst Spent Catalyst Active_Reaction->Spent_Catalyst Deactivation Leaching Leaching Spent_Catalyst->Leaching Coking Coking/Fouling Spent_Catalyst->Coking Sintering Sintering Spent_Catalyst->Sintering Regeneration Regeneration Coking->Regeneration Addressable by Sintering->Regeneration Partially addressable by Washing Washing & Drying Regeneration->Washing Calcination Calcination Regeneration->Calcination Washing->Fresh_Catalyst Restores Activity Calcination->Fresh_Catalyst Restores Activity

Caption: Catalyst deactivation and regeneration workflow.

Troubleshooting_Workflow Start Decreased Catalyst Performance Q1 Is the activity loss gradual or sudden? Start->Q1 Gradual Gradual Loss Q1->Gradual Gradual Sudden Sudden Loss Q1->Sudden Sudden Leaching_Test Perform Hot Filtration Test Gradual->Leaching_Test Check_Feedstock Check Feedstock for Poisons Sudden->Check_Feedstock Leaching_Confirmed Leaching Confirmed Leaching_Test->Leaching_Confirmed Yes No_Leaching No Leaching Detected Leaching_Test->No_Leaching No Wash_Catalyst Wash and Dry Catalyst No_Leaching->Wash_Catalyst Activity_Restored Activity Restored? Wash_Catalyst->Activity_Restored Fouling Deactivation by Fouling Activity_Restored->Fouling Yes Characterize Characterize Catalyst (BET, TPD) Activity_Restored->Characterize No Poisoning Catalyst Poisoning Check_Feedstock->Poisoning

Caption: Troubleshooting logic for catalyst deactivation.

References

Optimizing reaction temperature and time for butyl levulinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl levulinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the Fischer esterification of levulinic acid with n-butanol.[1] This reaction is typically catalyzed by an acid, with sulfuric acid being a common choice.[2] The process involves heating the reactants, which results in the formation of this compound and water as a byproduct.[2]

Q2: What are the typical reaction temperatures for this compound synthesis?

A2: The reaction is generally conducted at elevated temperatures, typically ranging from 100°C to 150°C.[2] The optimal temperature can vary depending on the catalyst and specific experimental setup.

Q3: Why is water removal important during the synthesis?

A3: The esterification reaction is a reversible equilibrium process. Water is a byproduct, and its continuous removal shifts the equilibrium towards the formation of the product, this compound, thereby increasing the overall yield.[2] This is often achieved through methods like azeotropic distillation, sometimes using a Dean-Stark apparatus.[2]

Q4: What types of catalysts are effective for this synthesis?

A4: A variety of acid catalysts can be used. While traditional mineral acids like sulfuric acid are effective, there is a growing trend towards using solid acid catalysts.[1] These offer advantages such as easier separation from the reaction mixture, improved selectivity, and enhanced reusability.[1] Examples include zeolites (e.g., ZSM-5), ion-exchange resins, and supported heteropolyacids.[1]

Q5: What are some alternative starting materials to levulinic acid?

A5: this compound can also be synthesized from other bio-based feedstocks. One common alternative is a one-pot synthesis from fructose and butanol.[3][4] Furfuryl alcohol is another precursor that can be converted to this compound through alcoholysis.[5][6]

Q6: How can the purity of the final product be determined?

A6: The purity of the synthesized this compound is typically analyzed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Systematically investigate the following possibilities:

  • Incomplete Reaction:

    • Reaction Time: The reaction may not have reached completion. Try extending the reaction time. For example, some optimizations show high yields after 2 hours, while others require up to 8 hours.[3][7]

    • Reaction Temperature: The temperature might be too low for the catalyst to be sufficiently active. Gradually increase the reaction temperature within the recommended range (100-150°C).[2][5] The yield of this compound generally increases with the reaction temperature.[5]

  • Equilibrium Limitation:

    • Water Removal: Inefficient removal of water, a byproduct of the esterification, can limit the reaction from proceeding to completion. Ensure your water removal system (e.g., Dean-Stark trap, azeotropic distillation) is functioning correctly.[2]

  • Catalyst Issues:

    • Catalyst Activity: The catalyst may be inactive or have low activity. If using a solid catalyst, ensure it has been properly activated and stored. For reusable catalysts, they may need regeneration or replacement after several cycles.

    • Catalyst Loading: The amount of catalyst might be insufficient. Refer to optimized protocols for the appropriate catalyst loading for your specific reaction scale.

  • Presence of Impurities:

    • Water in Reactants: The presence of water in the initial reactants (levulinic acid or butanol) can inhibit the reaction.[3] Using anhydrous reactants can significantly improve the yield.[3]

Issue 2: Formation of Undesired Byproducts

Q: I am observing significant formation of byproducts in my reaction mixture. What are these byproducts and how can I minimize them?

A: The nature of byproducts often depends on the starting materials.

  • Humins:

    • Cause: When synthesizing from carbohydrates like fructose, dark, polymeric byproducts known as humins can form.[3] Humin formation is promoted by high temperatures and the presence of water.[3][4]

    • Solution: To minimize humin formation, try to operate at the lower end of the effective temperature range and ensure your reactants are as dry as possible. Optimizing the molar ratio of reactants can also help.

  • Dibutyl Ether (DBE):

    • Cause: The acid catalyst can also catalyze the dehydration of two butanol molecules to form dibutyl ether, especially at higher temperatures.[8]

    • Solution: If DBE formation is significant, consider lowering the reaction temperature. Using a milder or more selective catalyst might also reduce this side reaction.

  • Other Byproducts:

    • Cause: Depending on the reaction conditions, other side reactions can occur.

    • Solution: After the reaction, the crude product often requires purification. This typically involves washing with a basic solution (like saturated sodium carbonate) to remove the acid catalyst and any unreacted levulinic acid, followed by distillation to separate the this compound from unreacted butanol and other impurities.[9][10]

Data Presentation

Table 1: Effect of Reaction Temperature and Time on this compound Yield
Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)Reference
Fructose & 1-ButanolDowex 50Wx2140281.7[3]
Levulinic Acid & n-ButanolTiO₂ nanoparticles120877.6[7]
Fructose & 1-ButanolFe₂(SO₄)₃190362.8[3]
Fructose & 1-ButanolAmberlyst 151202489[3]
Levulinic Acid & n-ButanolHDES-1120388.77[11][12]

Experimental Protocols

Protocol: Synthesis of this compound from Levulinic Acid and n-Butanol

This protocol is a general guideline. Specific quantities and conditions may need to be optimized for your setup.

Materials:

  • Levulinic acid (LA)

  • n-Butanol (BuOH)

  • Acid catalyst (e.g., Amberlyst 15 resin)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.

  • Reactant Charging: In the flask, combine levulinic acid and an excess of n-butanol (e.g., a molar ratio of BuOH to LA of 3:1).[13]

  • Catalyst Addition: Add the acid catalyst (e.g., Amberlyst 15, ~5g for a ~1 mole scale reaction).[14]

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring. The temperature will depend on the boiling point of the mixture.

    • Continuously remove the water-butanol azeotrope that collects in the Dean-Stark trap.

    • Monitor the reaction progress by analyzing small aliquots using GC or TLC. The reaction is typically complete when no more water is being collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid catalyst.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium carbonate solution (to neutralize the acid) and water.[10]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Remove the excess n-butanol using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.[2]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactants (Levulinic Acid, n-Butanol) Catalyst Add Acid Catalyst Reactants->Catalyst Heat Heat to Reflux (100-150°C) Catalyst->Heat Water_Removal Continuous Water Removal (Dean-Stark) Heat->Water_Removal Continue until complete Monitor Monitor Progress (GC/TLC) Water_Removal->Monitor Continue until complete Monitor->Heat Continue until complete Cool Cool to Room Temp Monitor->Cool Filter Filter Catalyst Cool->Filter Wash Wash with NaHCO3 & Water Filter->Wash Dry Dry Organic Layer Wash->Dry Purify Purify by Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis Start Low Yield Check_Time Is reaction time sufficient? Start->Check_Time Check_Temp Is temperature optimal? Check_Time->Check_Temp Yes Solution_Time Increase reaction time Check_Time->Solution_Time No Check_Water Is water being removed effectively? Check_Temp->Check_Water Yes Solution_Temp Increase temperature Check_Temp->Solution_Temp No Check_Catalyst Is catalyst active & sufficient? Check_Water->Check_Catalyst Yes Solution_Water Check/improve water removal setup Check_Water->Solution_Water No Solution_Catalyst Check catalyst activity/loading Check_Catalyst->Solution_Catalyst No End Improved Yield Check_Catalyst->End Yes Solution_Time->End Solution_Temp->End Solution_Water->End Solution_Catalyst->End

Caption: Troubleshooting logic for addressing low product yield.

References

Challenges in the separation of butyl levulinate from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of butyl levulinate from its reaction mixture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

General Purity Issues

Question: What are the most common impurities in a crude this compound reaction mixture?

Answer: The typical impurities in a crude this compound reaction mixture include:

  • Unreacted Starting Materials: Levulinic acid and n-butanol are often present due to the equilibrium nature of the esterification reaction.[1][2]

  • Catalyst: If a homogeneous acid catalyst such as sulfuric acid is used, it will need to be neutralized and removed.[1][2]

  • Byproducts: Humins, which are dark-colored, polymeric byproducts, can form, especially when the reaction is carried out at high temperatures or with carbohydrate-based starting materials.[1][2][3] Humin esters can also form from the reaction of humins with n-butanol.[1][2][3]

  • Water: Water is a byproduct of the esterification reaction.

Question: My final this compound product is dark-colored. How can I remove the color?

Answer: The dark color is likely due to the presence of soluble humins.[1][3] A two-step decolorization process is highly effective:

  • Resin Adsorption: Pass the crude product through a column packed with a macroporous adsorption resin (e.g., AB-8). This will adsorb the larger molecular weight humins.

  • Activated Carbon Treatment: Stir the resin-treated product with activated carbon, followed by filtration. This will remove the remaining smaller humin molecules. This combined method can achieve a high decolorization rate, often around 89%.[1][3]

Troubleshooting Fractional Distillation

Question: I am having trouble separating this compound from n-butanol by distillation due to their close boiling points. What can I do?

Answer: While this compound (boiling point ~238 °C) and n-butanol (boiling point ~118 °C) have a significant boiling point difference, inefficient fractional distillation can lead to poor separation. To improve separation:

  • Use a Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates (e.g., packed with glass beads or a Vigreux column) to enhance separation efficiency.

  • Control the Heating Rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column. A distillation rate of 1-2 drops per second is generally recommended.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

  • Vacuum Distillation: Consider performing the distillation under reduced pressure. This will lower the boiling points of the components, potentially increasing the boiling point difference and improving separation. This compound's boiling point is reported as 106-108 °C at 5.5 mm Hg.

Question: My distillation is running very slowly, or the vapor is not reaching the condenser. What should I do?

Answer: This is a common issue, especially with high-boiling-point compounds like this compound.

  • Increase the Heating Mantle Temperature: The temperature of the heating source needs to be significantly higher than the boiling point of the liquid to provide enough energy for vaporization and to overcome heat loss.

  • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed to maintain pressure and prevent vapor from escaping.

  • Insulate the Apparatus: As mentioned above, insulating the distillation flask and column is crucial to prevent premature condensation.

Troubleshooting Liquid-Liquid Extraction

Question: An emulsion has formed between the organic and aqueous layers during extraction, and they are not separating. How can I break the emulsion?

Answer: Emulsion formation is a frequent problem. Here are several techniques to break it:

  • Time: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own with time.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel. A gentle agitation can sometimes coalesce the dispersed droplets.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.

  • Centrifugation: If the volume is small enough, transferring the emulsion to centrifuge tubes and spinning them can effectively break the emulsion.

  • Filtration: In some cases, passing the emulsion through a plug of glass wool or a filter aid can help to break it.

Question: How do I effectively remove the acid catalyst (e.g., sulfuric acid) from the reaction mixture using liquid-liquid extraction?

Answer: To remove an acid catalyst, you should perform a series of washes with a basic solution followed by water. A common procedure is:

  • Wash with Saturated Sodium Bicarbonate or Sodium Carbonate Solution: Add the basic solution to the separatory funnel containing your organic layer. Invert the funnel and vent frequently to release the pressure from the carbon dioxide gas that is formed. Shake gently at first, then more vigorously. Drain the aqueous layer. Repeat this wash.[2]

  • Wash with Water: Wash the organic layer with water to remove any remaining base and salts.[2]

  • Wash with Brine: A final wash with a saturated sodium chloride solution can help to remove the majority of the dissolved water from the organic layer before the final drying step.

Troubleshooting Column Chromatography

Question: My compounds are not separating well on the silica gel column. What can I do to improve the separation?

Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System (Mobile Phase): The choice of eluent is critical. Use thin-layer chromatography (TLC) to test different solvent systems before running the column. Aim for a solvent system that gives your desired compound an Rf value of around 0.2-0.3 and good separation from impurities.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

  • Sample Loading: Load the sample in a concentrated solution using a minimal amount of solvent. The initial band of the sample at the top of the column should be as narrow as possible.

  • Flow Rate: A slow and steady flow rate generally results in better separation. Do not force the solvent through the column too quickly.

  • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, where the polarity of the mobile phase is gradually increased over time.

Data Presentation

The following tables summarize quantitative data on the purification of this compound.

Table 1: Example of a Multi-Step Purification Process for this compound from a Cellulose-Derived Reaction Mixture [1][3]

Purification StepImpurity Removed/PurposePurity/Yield
1. Decolorization (Resin + Activated Carbon)Soluble huminsDecolorization Rate: 89%
2. Liquid-Liquid ExtractionWater-soluble impurities-
3. DistillationUnreacted n-butanol-
4. Washing (Saturated Na2CO3 solution, then water)Acid catalyst (e.g., H2SO4) and salts-
Final Product - Purity: 98 wt%

Table 2: Comparison of Common Separation Techniques for this compound Purification

TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation Moderate to HighGoodGood for large quantities; effective for separating components with different boiling points.Can be energy-intensive; may not be suitable for heat-sensitive compounds; less effective for azeotropic mixtures.
Liquid-Liquid Extraction ModerateGoodEffective for removing water-soluble impurities and catalysts; can be performed at room temperature.Can form emulsions; requires the use of solvents, which may need to be removed later; may not separate compounds with similar polarities.
Column Chromatography High to Very HighModerateCan achieve very high purity; effective for separating compounds with similar physical properties.Can be time-consuming and labor-intensive; requires significant amounts of solvent; may not be practical for very large scales.

Experimental Protocols

Protocol 1: Decolorization of Crude this compound

This protocol is for removing colored humin impurities.

  • Resin Treatment: a. Prepare a glass column with a macroporous adsorption resin (e.g., AB-8). b. Slowly pass the crude this compound mixture through the resin column. c. Collect the eluate.

  • Activated Carbon Treatment: a. Transfer the eluate from the previous step to a flask. b. Add activated carbon (approximately 1-2% w/w) to the flask. c. Stir the mixture at room temperature for 30-60 minutes. d. Remove the activated carbon by filtration. The resulting solution should be significantly lighter in color.

Protocol 2: Liquid-Liquid Extraction for Catalyst and Water-Soluble Impurity Removal

This protocol uses a separatory funnel for the work-up of the reaction mixture after the removal of any solid catalyst.

  • Setup: a. Place a separatory funnel in a ring stand with a beaker or flask underneath. b. Ensure the stopcock is closed and functioning properly.

  • Extraction: a. Pour the crude this compound reaction mixture into the separatory funnel. b. Add an equal volume of a saturated sodium carbonate solution. c. Stopper the funnel, invert it, and immediately vent to release any pressure buildup. d. Shake the funnel gently for 1-2 minutes, venting frequently. e. Place the funnel back in the ring stand and allow the layers to separate. f. Drain the lower aqueous layer.

  • Washing: a. Repeat the extraction step with a fresh portion of saturated sodium carbonate solution. b. Wash the organic layer with an equal volume of deionized water. Allow the layers to separate and drain the aqueous layer. c. Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove dissolved water.

  • Drying and Solvent Removal: a. Drain the organic layer (this compound) into a clean, dry Erlenmeyer flask. b. Add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and swirl. Add more drying agent until it no longer clumps together. c. Filter the dried organic layer to remove the drying agent. d. Remove any remaining solvent (if used during extraction) under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Fractional Distillation

This protocol is for separating this compound from lower-boiling impurities like n-butanol.

  • Apparatus Setup: a. Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. b. Place a stir bar in the distillation flask. c. Ensure all connections are secure.

  • Distillation: a. Place the crude this compound in the distillation flask. b. Begin heating the flask gently. c. Collect the first fraction, which will primarily be the lower-boiling component (e.g., n-butanol). The temperature should hold steady at the boiling point of this component. d. Once all of the first component has distilled, the temperature will rise. e. Change the receiving flask and collect the main fraction of this compound at its boiling point. f. Stop the distillation before the flask runs dry.

Protocol 4: Purification by Column Chromatography

This protocol is for achieving high purity this compound.

  • Column Preparation: a. Select an appropriate size glass column. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a small layer of sand. d. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). e. Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. f. Add another layer of sand on top of the silica gel. g. Drain the solvent until it is level with the top of the sand.

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluting solvent. b. Carefully add the sample solution to the top of the column. c. Drain the solvent until the sample is adsorbed onto the silica.

  • Elution: a. Carefully add the eluting solvent to the column. b. Begin collecting fractions. c. Monitor the separation by TLC to determine which fractions contain the pure this compound. d. Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the separation of this compound.

Butyl_Levulinate_Purification_Workflow start Crude Reaction Mixture decolorize Decolorization (Resin + Activated Carbon) start->decolorize If colored (humins) extract Liquid-Liquid Extraction (Wash with Na2CO3, H2O, Brine) start->extract If not colored decolorize->extract distill Fractional Distillation extract->distill chromatography Column Chromatography (Optional, for high purity) distill->chromatography end_product Pure this compound distill->end_product Sufficient Purity chromatography->end_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Emulsion cluster_solutions Troubleshooting Steps problem Problem: Emulsion formed during Liquid-Liquid Extraction cause Potential Cause: High concentration of surfactants or fine particulates problem->cause step1 1. Wait (Allow layers to separate over time) cause->step1 step2 2. Gentle Swirling (Coalesce droplets) step1->step2 If not resolved step3 3. Add Brine (Increase ionic strength of aqueous layer) step2->step3 If not resolved step4 4. Centrifuge (For small volumes) step3->step4 If not resolved step5 5. Filter (Through glass wool) step4->step5 If not resolved

Caption: Troubleshooting guide for emulsion formation during liquid-liquid extraction.

References

Minimizing water formation during butyl levulinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and chemical development professionals with in-depth troubleshooting advice and frequently asked questions to effectively minimize water formation during the synthesis of butyl levulinate, thereby maximizing product yield and catalyst stability.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water formation so critical during this compound synthesis?

The synthesis of this compound from levulinic acid and butanol is a reversible Fischer esterification reaction. Water is a principal byproduct of this reaction. According to Le Chatelier's principle, the accumulation of water in the reaction medium will shift the chemical equilibrium back towards the reactants (levulinic acid and butanol), which significantly reduces the conversion rate and overall yield of the desired this compound product.[1][2][3] Furthermore, the presence of water can inhibit or deactivate certain solid acid catalysts, such as ion-exchange resins, further hindering the reaction.[4]

Q2: What are the most effective methods for removing water in-situ during the reaction?

To drive the reaction to completion, water must be continuously removed.[5] Several effective in-situ water removal techniques are employed:

  • Reactive Distillation: This is a highly efficient process that combines the chemical reaction and product separation into a single unit.[1][6][7] As the reaction proceeds in the distillation column, the lower-boiling water-butanol azeotrope is continuously vaporized and removed from the top of the column, which effectively shifts the equilibrium towards the product, allowing for very high conversion rates (up to 99.5%).[1]

  • Azeotropic Distillation (Dean-Stark Apparatus): A common laboratory and industrial method involves using a Dean-Stark apparatus, often with a solvent like toluene.[5] The solvent forms an azeotrope with water, which boils at a lower temperature than any of the individual components. The vapor condenses, and the water separates from the immiscible solvent in the trap, while the solvent is returned to the reactor.

  • Inert Gas Purging: Bubbling an inert gas, such as nitrogen, through the reaction mixture can help carry away the water-butanol azeotrope into a condenser, effectively removing water from the system.[8]

Q3: How does the choice of catalyst affect water tolerance and overall yield?

The catalyst choice is crucial. While traditional homogeneous catalysts like sulfuric acid are effective, they pose separation and corrosion challenges.[5][9] Heterogeneous (solid acid) catalysts are preferred for their ease of separation and reusability.[9]

  • Ion-Exchange Resins (e.g., Amberlyst-15, Dowex 50Wx2): These are highly effective but can be inhibited by water. Their catalytic activity is significantly higher in anhydrous conditions.[4] Gel-type resins with a lower degree of crosslinking may show higher activity due to better accessibility of active sites.[10]

  • Zeolites (e.g., H-BEA, H-Y, H-ZSM-5): These catalysts have shown high conversion rates and 100% selectivity for this compound.[2] Their structured pores can offer shape selectivity and resistance to deactivation.

  • Metal Oxides (e.g., nanosized TiO₂): These have been demonstrated as efficient and stable solid acid catalysts for this esterification.[11] Interestingly, some studies show that a moderate amount of water can sometimes convert Lewis acid sites on the catalyst surface to Brønsted acid sites, potentially enhancing reactivity.[11][12]

Troubleshooting Guide

Issue: Low conversion of levulinic acid and poor yield of this compound.

This is the most common issue and is almost always linked to insufficient water removal or suboptimal reaction conditions.

// Nodes start [label="Low Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="diamond"]; check_water [label="Verify Water\nRemoval System", fillcolor="#FBBC05", fontcolor="#202124"]; system_ok [label="System Functioning\nCorrectly?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape="diamond"]; check_catalyst [label="Evaluate Catalyst\nActivity", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_ok [label="Catalyst Active?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape="diamond"]; check_ratio [label="Check Reactant\nMolar Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Verify Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions fix_system [label="Troubleshoot System:\n- Check for leaks\n- Ensure proper flow\n- Optimize condenser temp", fillcolor="#34A853", fontcolor="#FFFFFF", shape="box"]; replace_catalyst [label="Regenerate or\nReplace Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF", shape="box"]; adjust_ratio [label="Adjust to Excess\nButanol (e.g., 5:1)", fillcolor="#34A853", fontcolor="#FFFFFF", shape="box"]; adjust_temp [label="Optimize Temperature\n(e.g., 100-150°C)", fillcolor="#34A853", fontcolor="#FFFFFF", shape="box"];

// Edges start -> check_water; check_water -> system_ok; system_ok -> check_catalyst [label=" Yes"]; system_ok -> fix_system [label=" No"]; check_catalyst -> catalyst_ok; catalyst_ok -> check_ratio [label=" Yes"]; catalyst_ok -> replace_catalyst [label=" No"]; check_ratio -> adjust_ratio; catalyst_ok -> check_temp [style=dashed]; check_temp -> adjust_temp; } } Caption: Troubleshooting logic for addressing low product yield.

Step-by-Step Diagnostic Actions:

  • Verify Water Removal Efficiency:

    • For Dean-Stark: Is water visibly collecting in the trap? If not, check for system leaks or ensure the reaction temperature is sufficient to achieve boiling and azeotropic distillation.

    • For Reactive Distillation: Check the temperature profile of the column and the composition of the top distillate. An incorrect temperature may prevent the butanol-water azeotrope from being effectively removed.[1]

    • For Gas Purging: Ensure the inert gas flow rate is adequate. A rate of around 100 mL/min has been used effectively.[8]

  • Evaluate Catalyst Condition:

    • Deactivation: Has the catalyst been reused multiple times? Solid acid catalysts can lose activity. Water can inhibit some resins, while coking or humin formation can block active sites.[4] Consider regenerating the catalyst (e.g., by washing and drying) or using a fresh batch.

    • Catalyst Loading: Insufficient catalyst will result in a slow reaction. Typical loadings range from 2-15 wt% relative to the weight of levulinic acid.[11][13]

  • Check Reactant Molar Ratio:

    • An excess of butanol is used to shift the equilibrium towards the product. Molar ratios of butanol to levulinic acid from 3:1 to 10:1 are common.[2][14] A ratio of 5:1 is often found to be optimal.[13] Using a stoichiometric feed is generally only effective in highly efficient systems like reactive distillation.[1]

  • Confirm Reaction Temperature:

    • The reaction is typically conducted at elevated temperatures, often between 100°C and 150°C, or at the boiling point of the reaction mixture.[5][11] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to side reactions like the formation of dibutyl ether.[10]

Data & Protocols

Data Summary: Catalyst Performance & Conditions

The following table summarizes results from various studies to provide a comparative overview of different catalytic systems.

Catalyst TypeCatalyst LoadingBuOH:LA Molar RatioTemp (°C)Time (h)LA Conversion (%)BL Yield (%)Reference
Zeolite H-BEA ---586.7~86.7[2]
Nanosized TiO₂ 8.6 wt%10:11208>7777.6[11]
Amberlyst-15 --12024-89[4]
Dowex 50Wx2 -60:1 (Fructose)1402-81.7[4]
Sulfonated Carbon 10 wt%5:1100490.590.5[13]
SnMCM-41 1 wt%5:1 (Methanol)120390.1-[15][16]

Note: Some studies use fructose as a starting material, which converts to levulinic acid in-situ.

Experimental Protocols

1. General Protocol for Batch Reactor Synthesis with Dean-Stark Trap

This protocol describes a common laboratory setup for synthesizing this compound using a solid acid catalyst and azeotropic water removal.

// Nodes A [label="Charge Reactor:\n- Levulinic Acid (LA)\n- n-Butanol (BuOH)\n- Solid Acid Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Assemble Apparatus:\n- Reactor Flask\n- Dean-Stark Trap\n- Condenser", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Heat & Stir:\n- Heat to reflux\n- Maintain vigorous stirring", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Monitor Reaction:\n- Collect water in trap\n- Take aliquots for analysis (GC)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Reaction Complete\n(e.g., no more water evolves)", fillcolor="#34A853", fontcolor="#FFFFFF", shape="diamond"]; F [label="Work-up & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Cool reaction mixture", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; H [label="Filter to remove catalyst", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; I [label="Distill to remove\nexcess butanol", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; J [label="Wash with Na₂CO₃(aq)\nand water", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; K [label="Final Product:\nPure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E; E -> F [label=" Yes"]; D -> C [label=" Continue"]; F -> G -> H -> I -> J -> K; } } Caption: Standard experimental workflow for batch synthesis.

Methodology:

  • Reactor Charging: In a round-bottom flask equipped with a magnetic stir bar, add levulinic acid, n-butanol (e.g., in a 1:5 molar ratio), and the chosen solid acid catalyst (e.g., 5-10 wt% based on levulinic acid).[13]

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Ensure all joints are properly sealed.

  • Reaction: Heat the mixture in a thermostatic oil bath to achieve a steady reflux.[14] Stir the mixture vigorously to ensure good contact between reactants and the catalyst.

  • Water Removal: Water produced during the reaction will co-distill with butanol as an azeotrope, condense, and collect in the Dean-Stark trap. The less dense, butanol-rich organic layer will flow back into the reactor.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is considered complete when water no longer accumulates. Aliquots can be taken periodically and analyzed by gas chromatography (GC) to determine the conversion of levulinic acid.[5]

  • Purification: After the reaction is complete, cool the mixture to room temperature.

    • Remove the solid catalyst by filtration.[5]

    • Transfer the liquid mixture to a separatory funnel and wash successively with a saturated sodium carbonate solution (to remove any remaining acid) and water.[8][17]

    • Remove the excess unreacted butanol and any purification solvents via distillation or rotary evaporation to yield the final this compound product.[8][17]

References

Troubleshooting low conversion rates in butyl levulinate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of butyl levulinate, particularly addressing issues of low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main routes for synthesizing this compound are:

  • Esterification of Levulinic Acid: This is a common method involving the reaction of levulinic acid with n-butanol in the presence of an acid catalyst.[1][2]

  • One-Pot Synthesis from Biomass: This approach often starts from fructose or cellulose, which is converted to this compound in a single reactor, bypassing the need to isolate levulinic acid.[3][4]

Q2: What types of catalysts are typically used for this compound synthesis?

A2: A variety of acid catalysts can be used. These include homogeneous catalysts like sulfuric acid and heterogeneous (solid acid) catalysts such as ion-exchange resins (e.g., Amberlyst-15, Dowex 50Wx2), zeolites, and supported heteropolyacids.[2][5] Solid acid catalysts are often preferred as they are easier to separate from the reaction mixture and can be reused.[2]

Q3: What are the common impurities and byproducts in this compound production?

A3: Common impurities and byproducts include unreacted starting materials (levulinic acid, n-butanol), water, the acid catalyst, and side products like di-n-butyl ether (DBE) and humins.[6][7][8] Humins are dark, polymeric materials that can form from the degradation of carbohydrates or intermediates.[3]

Troubleshooting Guide: Low Conversion Rates

This guide addresses potential causes for low conversion rates in this compound synthesis and provides systematic steps for resolution.

Issue 1: Sub-optimal Reaction Conditions

Q: My this compound conversion rate is lower than expected. Could my reaction conditions be the cause?

A: Yes, reaction conditions play a critical role in achieving high conversion. Key parameters to verify are temperature, reaction time, and molar ratio of reactants.

Troubleshooting Steps:

  • Verify Temperature: The optimal temperature for the esterification of levulinic acid with butanol is typically between 100°C and 150°C.[1] For the one-pot synthesis from fructose, temperatures around 140°C have been shown to be effective.[3][9] Ensure your reaction is maintained consistently within the optimal range for your specific method.

  • Check Molar Ratio: An excess of n-butanol is often used to drive the equilibrium towards the product side. A 1-butanol to fructose molar ratio of 60 has been identified as optimal in some studies.[3][9] Review your experimental design to ensure an appropriate excess of the alcohol is being used.

  • Evaluate Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially at high temperatures, can promote the formation of degradation products. Monitor the reaction progress over time to determine the optimal duration. For example, a maximum yield was obtained after 2 hours under specific conditions in one study.[3]

Issue 2: Catalyst Inactivity or Deactivation

Q: I'm using a recommended catalyst, but my conversion rates are still low. What could be wrong with my catalyst?

A: Catalyst activity is crucial. Low conversion can result from using an inappropriate catalyst, catalyst deactivation, or an insufficient catalyst loading.

Troubleshooting Steps:

  • Catalyst Selection: Ensure the chosen catalyst is suitable for your reaction. While mineral acids like sulfuric acid are effective, solid acid catalysts like Amberlyst-15 or supported heteropolyacids often offer better selectivity and reusability.[2][5]

  • Catalyst Loading: An insufficient amount of catalyst will result in a slow reaction rate. For example, when using TiO2 nanoparticles, increasing the catalyst dosage up to 10 wt.% showed a significant increase in conversion.[10] However, an excessive amount can lead to mass transfer limitations.[10]

  • Catalyst Deactivation: The presence of water can inhibit the activity of some solid catalysts, such as ion-exchange resins.[3] Ensure your reactants and solvents are sufficiently anhydrous if using a water-sensitive catalyst. For reusable catalysts, ensure proper regeneration procedures are followed between runs.

Issue 3: Presence of Water and Side Reactions

Q: I've optimized my conditions and catalyst, but the yield is still not satisfactory. Could side reactions be the problem?

A: Yes, the presence of water and the formation of byproducts can significantly impact your yield.

Troubleshooting Steps:

  • Water Removal: The esterification reaction produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the conversion. It is crucial to remove water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus or by operating under a nitrogen stream.[1][6]

  • Minimizing Humin Formation: In reactions starting from carbohydrates like fructose, the formation of humins is a major cause of reduced yield.[3] Humin formation is promoted by the presence of water, high temperatures, and high initial fructose concentrations.[3] Consider adjusting these parameters to minimize this side reaction.

  • Formation of Di-butyl Ether (DBE): The acid catalyst can also promote the dehydration of n-butanol to form di-butyl ether, which represents a loss of the alcohol reactant.[8] This side reaction can sometimes be significant.[8] Optimizing the reaction temperature and catalyst choice can help to minimize DBE formation.

Data Presentation

Table 1: Effect of Catalyst Loading on Levulinic Acid (LA) Conversion

Catalyst Loading (wt.%)LA Conversion (%)Selectivity to this compound (%)
562.595.1
1071.696.4
1572.196.2

Data adapted from a study using TiO2 nanoparticles as a catalyst.[10]

Table 2: Influence of Reaction Temperature on this compound Yield (from Fructose)

Temperature (°C)This compound Yield (%)
120~65
130~75
14081.7
150~78

Data reflects optimized conditions from a study using Dowex 50Wx2 catalyst.[3][9]

Experimental Protocols

Protocol 1: Esterification of Levulinic Acid with n-Butanol using a Solid Acid Catalyst

Materials:

  • Levulinic acid

  • n-Butanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Toluene (for azeotropic water removal)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Saturated sodium carbonate solution

  • Distilled water

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a Dean-Stark apparatus, and a condenser.

  • To the round-bottom flask, add levulinic acid, an excess of n-butanol (e.g., a 1:4 molar ratio of levulinic acid to n-butanol), the solid acid catalyst (e.g., 10 wt.% relative to levulinic acid), and a small amount of toluene.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature should be maintained around 110-120°C.

  • Continuously remove the water-toluene azeotrope that collects in the Dean-Stark trap.

  • Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC).

  • Once the reaction has reached completion (typically after several hours), cool the mixture to room temperature.

  • Filter to remove the solid acid catalyst.

  • Wash the resulting solution sequentially with a saturated sodium carbonate solution to neutralize any remaining acid and then with distilled water.[6][7]

  • Purify the crude this compound by distillation under reduced pressure to remove unreacted n-butanol and other volatile impurities.[6][7]

Visualizations

Troubleshooting_Low_Conversion start Low this compound Conversion Rate check_conditions 1. Review Reaction Conditions start->check_conditions check_catalyst 2. Investigate Catalyst Performance start->check_catalyst check_side_reactions 3. Assess Side Reactions start->check_side_reactions temp Is Temperature Optimal? check_conditions->temp loading Is Catalyst Loading Adequate? check_catalyst->loading water Is Water Being Effectively Removed? check_side_reactions->water ratio Is Reactant Ratio Correct? temp->ratio Yes solution_temp Adjust Temperature to Optimal Range (e.g., 100-150°C) temp->solution_temp No time Is Reaction Time Sufficient? ratio->time Yes solution_ratio Increase Molar Ratio of n-Butanol ratio->solution_ratio No solution_time Optimize Reaction Time via Kinetic Study time->solution_time No activity Is Catalyst Active? loading->activity Yes solution_loading Optimize Catalyst Loading (e.g., 5-10 wt.%) loading->solution_loading No solution_activity Use Anhydrous Reagents/ Regenerate or Replace Catalyst activity->solution_activity No humins Is Humin Formation Observed? water->humins Yes solution_water Employ Azeotropic Distillation (Dean-Stark) water->solution_water No solution_humins Lower Temperature/ Initial Fructose Conc. humins->solution_humins Yes

Caption: Troubleshooting workflow for low this compound conversion.

Esterification_Pathway LA Levulinic Acid Intermediate Protonated Intermediate LA->Intermediate + Catalyst Butanol n-Butanol Butanol->Intermediate + Catalyst Catalyst Acid Catalyst (H+) BL This compound Intermediate->BL - Catalyst Water Water Intermediate->Water - Catalyst BL->LA Hydrolysis (Reversible)

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Butyl Levulinate in Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of butyl levulinate in fuel blends.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Phase Separation or Cloudiness Observed in the Fuel Blend, Especially at Low Temperatures.

  • Question: My this compound-diesel blend has become cloudy and appears to be separating into layers after being stored at a low temperature. What is causing this and how can I fix it?

  • Answer: Phase separation at low temperatures can occur due to the difference in polarity and freezing points between this compound and the base fuel. While this compound has better solubility in diesel than other levulinate esters like ethyl levulinate, issues can still arise, particularly at higher blend ratios or with certain types of diesel fuel.[1][2][3][4]

    • Immediate Action: Gently warm the fuel blend to room temperature while agitating it to see if it returns to a single, clear phase.

    • Preventative Measures:

      • Reduce Blend Ratio: Lower the percentage of this compound in the blend.

      • Use Co-solvents: The inclusion of biodiesel (Fatty Acid Methyl Esters - FAME) in the blend can help to mitigate phase separation of levulinate esters at low temperatures.[1][4]

      • Select Appropriate Base Fuel: Diesel fuels with a higher aromatic content may exhibit better solvency for this compound.

      • Determine Cloud Point: Experimentally determine the cloud point of your specific blend using ASTM D2500 to understand its low-temperature limitations.

Issue 2: Fuel Blend Shows Signs of Degradation (e.g., Darkening Color, Sediment Formation).

  • Question: After a period of storage, my this compound fuel blend has darkened and I've noticed some solid particles. What is happening and is the fuel still usable?

  • Answer: The darkening of color and formation of sediments are classic signs of fuel instability, primarily caused by oxidation.[5][6] this compound, like other biofuels, can be susceptible to oxidation, which leads to the formation of insoluble gums and polymers.[5][6]

    • Troubleshooting Steps:

      • Assess the Severity: Filter a sample of the fuel to quantify the amount of sediment. High levels of insolubles can clog fuel filters and injectors.

      • Check for Contaminants: Ensure that the storage container is clean and free of contaminants like water, rust, or residual catalysts from synthesis, which can accelerate degradation. Water contamination is particularly problematic as it can promote microbial growth and affect certain types of additives.[7][8]

    • Solutions and Prevention:

      • Add Antioxidants: The most effective way to prevent oxidation is by adding a suitable antioxidant to the blend when it is fresh. Both natural and synthetic antioxidants can be used.[9] For blends that may be exposed to water, non-polar antioxidants may offer better long-term stability as polar antioxidants can be extracted into the water phase.[8]

      • Proper Storage: Store fuel blends in cool, dark, and dry conditions in sealed containers to minimize exposure to oxygen, light, and heat, all of which accelerate oxidation.[7]

      • Monitor Fuel Quality: Periodically test the fuel's stability using an accelerated oxidation test like the Rancimat method (EN 14112) or ASTM D2274 to monitor its condition over time.[10][11]

Issue 3: Engine Performance Issues (e.g., Poor Ignition, Increased Emissions) When Using the Blend.

  • Question: I am testing a this compound blend in a diesel engine and observing poor ignition quality and an increase in NOx emissions. How can I address this?

  • Answer: These performance issues are often linked to the inherent properties of this compound, specifically its low cetane number and its oxygen content.

    • Low Cetane Number: this compound has a very low cetane number, which is a measure of a fuel's ignition quality.[1][4] A low cetane number leads to a longer ignition delay, which can cause poor combustion, increased noise, and higher emissions.

      • Solution: Incorporate a cetane-improving additive into your fuel blend. A commonly used and effective cetane improver is 2-ethylhexyl nitrate (EHN).[1][12]

    • Increased NOx Emissions: The addition of oxygenates like this compound can sometimes lead to an increase in nitrogen oxide (NOx) emissions due to changes in the combustion temperature and process. One study noted a 4.6% increase in NOx with a 20% this compound blend (BL20).[1]

      • Mitigation Strategies: Adjusting engine parameters such as injection timing may help to mitigate the increase in NOx. Further research into the specific engine's response to the fuel blend is recommended. On the positive side, this compound blends have been shown to significantly reduce smoke and particulate matter emissions.[1][13]

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q1: What is the typical shelf life of a this compound-diesel blend?

    • A1: The shelf life depends heavily on the blend ratio, the stability of the base diesel, the presence of antioxidants, and storage conditions. For biodiesel blends, which face similar stability challenges, B5 blends can be stable for up to 12 months, while B20 blends may be stable for up to 4 months if the biodiesel component has a high initial oxidation stability.[14] It is recommended to monitor the stability of this compound blends through periodic testing, especially for long-term storage.

  • Q2: How does water contamination affect the stability of this compound blends?

    • A2: Water can negatively impact stability in several ways. It can promote microbial growth at the fuel-water interface, leading to filter plugging.[7] It can also cause hydrolysis of the ester over time. Critically, water can extract polar antioxidant additives from the fuel phase, reducing their effectiveness and accelerating oxidation.[8] this compound's lower water solubility (1.3 wt%) compared to ethyl levulinate (15.2 wt%) makes it a more robust choice for environments where water contact is possible.[1][2][4]

  • Q3: What are the primary chemical degradation pathways for this compound in a fuel blend?

    • A3: The primary degradation pathway is oxidation. This process involves the formation of hydroperoxides as primary oxidation products, which then decompose into secondary products like aldehydes, ketones, and carboxylic acids. These can further polymerize to form insoluble gums and sediments.[15]

Performance and Properties

  • Q4: Will adding this compound affect the viscosity of my diesel blend?

    • A4: Yes. Studies have shown that adding this compound to biodiesel blends tends to decrease the kinematic viscosity.[4] This can be beneficial as it may improve fuel atomization. The exact change will depend on the blend ratio and the viscosity of the base fuel.

  • Q5: Is this compound compatible with common fuel system materials?

    • A5: this compound has been shown to be more compatible with certain elastomeric seal materials than ethyl levulinate. However, like many biofuels, high blend percentages could potentially affect some older rubber and plastic components. It is always advisable to check for compatibility with the specific materials in your experimental setup.

  • Q6: How can I improve the low cetane number of my this compound blend?

    • A6: The most effective method is to use a cetane-improving additive. 2-ethylhexyl nitrate (EHN) is a widely used and effective option for increasing the cetane number of diesel and biofuel blends.[1][12]

Data Presentation

Table 1: Key Physicochemical Properties of this compound vs. Diesel

PropertyThis compound (BL)Typical No. 2 DieselTest Method (Example)
Water Solubility 1.3 wt%[1][2][4]<0.1 wt%Visual / GC
Cetane Number Very Low (<10)[1][4]40 - 55ASTM D613[16][17]
Melting Point < -60 °C[1][4]Varies (Cloud Point)ASTM D5949
Kinematic Viscosity @ 40°C ~2.0 mm²/s1.9 - 4.1 mm²/sASTM D445
Flash Point ~99 °C>52 °CASTM D93

Table 2: Effect of this compound (BL) on Palm Methyl Ester (PME) Blend Properties

BlendAcid Value (mg KOH/g)Flash Point (°C)Kinematic Viscosity @ 40°C (mm²/s)Oxidative Stability (hours)
PME (B100) 0.34171.04.4811.53
5% BL in PME 0.36162.54.1912.08
10% BL in PME 0.39155.03.9312.45
15% BL in PME 0.42147.03.6912.98

Note: Data adapted from a 2023 study by Ramli et al. on blending BL with palm methyl ester.

Experimental Protocols

1. Accelerated Oxidation Stability (Rancimat Method - EN 14112 / EN 15751)

This method determines the oxidation stability of a fuel by measuring its induction period.

  • Objective: To assess the resistance of the fuel blend to oxidation under accelerated conditions.

  • Principle: A stream of air is passed through a heated sample of the fuel blend (e.g., at 110°C). The volatile oxidation products are collected in a vessel containing deionized water. The induction period is the time until a sudden and sharp increase in the conductivity of the water is detected, which signals the formation of acidic byproducts.[11][14]

  • Methodology:

    • Accurately weigh a specified amount of the fuel blend (typically 3 g) into a clean, dry reaction vessel.

    • Place the reaction vessel into the heating block of the Rancimat instrument, which is pre-heated to the specified temperature (e.g., 110°C).

    • Fill a measuring vessel with 60 mL of deionized water and attach it to the instrument.

    • Connect the air supply and start the measurement. The instrument will automatically pass a constant flow of air through the sample.

    • The instrument continuously monitors the conductivity of the water in the measuring vessel.

    • The test concludes when the rate of conductivity increase exceeds a predetermined threshold. The time from the start of the test to this point is reported as the induction period (in hours). A longer induction period indicates higher stability.

2. Long-Term Storage Stability (ASTM D4625)

This method simulates long-term storage to evaluate the tendency of a fuel to form insolubles.

  • Objective: To determine the formation of filterable insolubles and gums in a fuel blend over an extended period.

  • Principle: The fuel sample is aged at a moderately elevated temperature (43°C) for a period of weeks or months to accelerate the degradation processes that occur during ambient storage.[5][10]

  • Methodology:

    • Place a 400 mL sample of the fuel blend into a clean, brown glass bottle.

    • Store the bottle in an oven or incubator maintained at 43 ± 1°C. The bottle is open to the air to allow for oxidation.

    • At regular intervals (e.g., weekly, corresponding to approximately one month of real-time storage), remove the bottle from the oven and allow it to cool to room temperature in the dark.

    • After cooling, filter the entire sample through a pre-weighed filter membrane (e.g., 0.8 µm pore size).

    • Wash the filter with a solvent (e.g., heptane) to remove any remaining fuel.

    • Dry the filter in an oven and weigh it again.

    • The increase in filter weight is due to the collected insolubles. Report the total insolubles in mg/100 mL. An increase in insolubles over time indicates poor storage stability.

3. Cetane Number Determination (ASTM D613)

This method uses a standardized single-cylinder engine to determine the ignition quality of the fuel.

  • Objective: To measure the cetane number (CN) of the fuel blend.

  • Principle: The fuel blend is run in a Cooperative Fuel Research (CFR) engine under standard conditions. The compression ratio is adjusted until the fuel exhibits a specific ignition delay (the time between fuel injection and ignition). This performance is then compared to reference fuels with known cetane numbers.[16][17][18]

  • Methodology:

    • Calibrate the CFR engine using primary reference fuels (n-cetane, CN=100, and heptamethylnonane, CN=15).

    • Introduce the this compound fuel blend into the engine's fuel system.

    • Operate the engine under the specified conditions of speed, injection timing, and injection pressure.

    • Adjust the engine's compression ratio by changing the combustion chamber volume until the ignition delay for the sample fuel is exactly 13 degrees of crank angle.

    • Without changing the compression ratio, switch to running blends of the two reference fuels.

    • Determine the composition (by volume) of the reference fuel blend that gives the same 13-degree ignition delay.

    • The cetane number of the sample fuel is calculated based on the volume percentages of the reference fuels in the matching blend.

Visualizations

Butyl_Levulinate_Oxidation_Pathway cluster_fuel Fuel Blend cluster_stress Stress Factors cluster_products Degradation Products BL This compound + Diesel Peroxides Primary Products (Hydroperoxides) BL->Peroxides Initiation Oxygen Oxygen (Air) Oxygen->Peroxides Heat Heat / Light Heat->Peroxides Metals Metals (Cu, Zn) Metals->Peroxides Secondary Secondary Products (Acids, Aldehydes) Peroxides->Secondary Propagation Insolubles Tertiary Products (Insolubles, Gums) Secondary->Insolubles Termination Clogging Clogging Insolubles->Clogging Filter/Injector Clogging

Caption: Chemical pathway for the oxidative degradation of this compound fuel blends.

Stability_Testing_Workflow cluster_tests Stability Assessment start Prepare Fuel Blend (this compound + Base Fuel) add_antioxidant Add Antioxidant (Optional) start->add_antioxidant test_choice Select Stability Test add_antioxidant->test_choice rancimat Accelerated Test (Rancimat EN 14112) - Induction Period test_choice->rancimat Short-Term storage Long-Term Test (ASTM D4625) - Insolubles test_choice->storage Long-Term analyze Analyze Results rancimat->analyze storage->analyze report Report Stability (Hours / mg/100mL) analyze->report

Caption: Experimental workflow for assessing the stability of fuel blends.

Troubleshooting_Flowchart start Issue Observed with Fuel Blend q1 What is the issue? start->q1 a1 Phase Separation / Cloudiness q1->a1 Visual a2 Degradation (Color, Sediment) q1->a2 Storage a3 Poor Ignition / Low Cetane q1->a3 Performance s1 1. Warm & Agitate 2. Reduce Blend Ratio 3. Add Co-solvent (Biodiesel) a1->s1 s2 1. Add Antioxidant 2. Store in Cool, Dark Place 3. Check for Contaminants a2->s2 s3 Add Cetane Improver (e.g., 2-EHN) a3->s3

Caption: Logical troubleshooting guide for common fuel blend stability issues.

References

Color removal and purification techniques for crude butyl levulinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyl Levulinate Purification

Welcome to the technical support center for the purification of crude this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color in my crude this compound?

The coloration in crude this compound, particularly when synthesized from biomass sources, is mainly due to the presence of soluble, red-brown impurities known as humins.[1][2][3] These are complex polymeric byproducts formed during the acid-catalyzed dehydration of carbohydrates.[4][5] Other potential impurities contributing to the crude mixture's profile include unreacted starting materials like n-butanol, residual acid catalysts (e.g., sulfuric acid), and esters formed from humins.[1][2]

Q2: What are the most effective initial steps for color removal?

Adsorption using activated carbon is a widely used and effective technique for removing colored organic impurities from liquid phases.[6][7] For large organic molecules like humins, wood-based activated carbon with a predominantly macroporous structure is highly effective.[6] In some processes, a two-step decolorization method involving an initial treatment with a macroporous resin (like AB-8 resin) followed by activated carbon treatment has proven highly successful, achieving significant color removal.[1][2][3]

Q3: How do I remove the residual acid catalyst from my reaction mixture?

After the esterification reaction, the acid catalyst must be neutralized and removed. This is typically achieved by washing the crude product with a basic aqueous solution. A common and effective method is to wash the crude ester solution successively with a saturated sodium carbonate (Na₂CO₃) solution, followed by washing with water to remove any remaining salts before the final purification step.[1][2]

Q4: What is the recommended method for achieving high purity (>98%) this compound?

Achieving high purity requires a multi-step purification process. A typical sequence involves:

  • Removal of Volatiles: Initial distillation to remove unreacted, lower-boiling-point substances like n-butanol.[1][2]

  • Decolorization: Treatment with adsorbents such as resin and/or activated carbon to remove humins and other color bodies.[1][3]

  • Neutralization and Washing: Washing with a basic solution (e.g., sodium carbonate) and then water to remove the acid catalyst and salts.[1][2]

  • Final Purification: A final fractional distillation under vacuum is crucial for separating the pure this compound from less volatile impurities, yielding a transparent, high-purity product.[2][3][8] This combination of steps has been shown to achieve purities of up to 98 wt%.[1][2][3]

Q5: What analytical techniques are used to confirm the purity of this compound?

The purity of the final product is typically analyzed using gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[8][9] High-performance liquid chromatography (HPLC) is also used for quantitative analysis of the reaction mixture.[10] To assess the effectiveness of decolorization, the absorbance of the solution can be measured using a spectrophotometer (e.g., at a wavelength of 420 nm) before and after treatment.[3]

Troubleshooting Guide

This section addresses common issues encountered during the color removal and purification of crude this compound.

Issue 1: Persistent Color After Activated Carbon Treatment

If the this compound remains colored after a standard activated carbon treatment, consider the following causes and solutions.

Possible Cause Recommended Solution
Ineffective Adsorbent Type The pore size of the activated carbon may not be optimal for trapping the humin molecules. Use a macroporous, wood-based activated carbon, which is better suited for large organic compounds.[6]
Insufficient Adsorbent Amount The quantity of activated carbon may be too low for the concentration of impurities. Increase the weight percentage of activated carbon relative to the crude product and repeat the treatment.
Suboptimal Treatment Conditions Adsorption efficiency is influenced by time, temperature, and pH.[6] Increase the contact time (stirring duration) and moderately increase the temperature (e.g., to 50-60 °C) to enhance adsorption kinetics.
Highly Complex Impurity Profile A single adsorbent may not be sufficient. Employ a sequential treatment: first, pass the crude product through a column of macroporous adsorbent resin (e.g., AB-8), and then treat the eluate with activated carbon. This combined method can achieve a high cumulative decolorization rate.[1][3]

A troubleshooting workflow for this issue is visualized below.

G start Start: Product is Colored After AC Treatment check_type Is AC type optimal? (e.g., macroporous) start->check_type change_type Switch to wood-based, macroporous AC check_type->change_type No check_amount Is AC amount sufficient? check_type->check_amount Yes change_type->check_amount increase_amount Increase AC dosage (e.g., 1-5 wt%) check_amount->increase_amount No check_conditions Are conditions optimal? check_amount->check_conditions Yes increase_amount->check_conditions optimize_conditions Increase contact time and/or temperature check_conditions->optimize_conditions No multi_step Consider multi-step approach: Resin pre-treatment followed by AC check_conditions->multi_step Yes optimize_conditions->multi_step end_ok End: Color Removed multi_step->end_ok end_not_ok End: Issue Persists (Re-evaluate synthesis) multi_step->end_not_ok

Caption: Troubleshooting persistent color issues.

Issue 2: Low Purity or Yield After Final Distillation

If the final product purity is below expectations after vacuum distillation, consult the following table.

Possible Cause Recommended Solution
Incomplete Removal of Precursors Unreacted n-butanol or other volatile impurities were not fully removed prior to the final distillation. Ensure the initial dealcoholization step is complete by holding the mixture at the appropriate temperature (approx. 130°C at atmospheric pressure) until no more distillate is collected.[1][2]
Residual Acid Catalyst The presence of acid during heating can cause degradation and the formation of new, colored byproducts. Ensure the crude product is thoroughly washed with a sodium carbonate solution and then with water to completely remove the acid catalyst before distillation.[1][2]
Inefficient Distillation Setup Poor vacuum, insufficient column packing, or an improper heating rate can lead to poor separation. Ensure a stable, deep vacuum (e.g., 0.02 MPa) is achieved.[2] Use an efficient fractionating column and apply slow, steady heating to allow for proper separation of components.
Thermal Degradation This compound can degrade at excessively high temperatures. Vacuum distillation is essential as it lowers the boiling point, preventing thermal decomposition.[8] Ensure the pot temperature does not significantly exceed the boiling point at the operating pressure.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound purification.

Table 1: Performance of Decolorization Methods

MethodAdsorbent(s)Key ParametersDecolorization Rate (%)Reference
Two-Step AdsorptionAB-8 Resin followed by Activated CarbonSequential contact89% (cumulative)[1][2][3]
Single-Step AdsorptionActivated CarbonVaries (pH, temp., contact time)Dependent on conditions[6]

Table 2: Typical Purity Profile During Purification

Purification StageKey Impurities RemovedExpected Purity (wt%)
Crude Product (Post-Reaction)n-Butanol, Sulfuric Acid, Humins< 80%
After Decolorization & WashingHumins, Sulfuric Acid, Salts85 - 95%
After Final Vacuum DistillationHigh-boiling impurities, residual byproducts> 98%[1][2][3]

Experimental Protocols

Protocol 1: Two-Step Decolorization of Crude this compound

This protocol is adapted from a method demonstrated to achieve high decolorization efficiency.[1][3]

Materials:

  • Crude this compound solution

  • Macroporous adsorbent resin (e.g., AB-8)

  • Powdered activated carbon (wood-based recommended)

  • Beaker, magnetic stirrer, hot plate

  • Filtration apparatus

Procedure:

  • Resin Treatment:

    • To the crude this compound solution, add the macroporous resin (a typical solid-liquid ratio is 1:4 by weight).

    • Stir the mixture vigorously for 30-60 minutes at room temperature.

    • Filter to remove the resin. The solution should be noticeably lighter in color.

  • Activated Carbon Treatment:

    • Transfer the filtered solution to a clean beaker.

    • Add powdered activated carbon (e.g., 1-2% of the solution's weight).

    • Heat the mixture to approximately 60°C and stir for 30-60 minutes.

    • Filter the mixture while warm to remove the activated carbon. A fine filter (e.g., celite pad) may be necessary for complete removal.

  • Assessment:

    • The resulting solution is now ready for washing and final distillation. The decolorization efficiency can be calculated by measuring the absorbance at 420 nm before and after the treatment.[3]

Protocol 2: General Purification Workflow (Washing and Distillation)

This protocol outlines the steps following decolorization to achieve high-purity this compound.

Caption: Standard this compound purification workflow.

Procedure:

  • Neutralization: Transfer the decolorized this compound to a separatory funnel. Add an equal volume of saturated sodium carbonate solution, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer.[1][2]

  • Washing: Add an equal volume of deionized water to the organic layer in the separatory funnel. Shake, allow the layers to separate, and drain the aqueous layer. Repeat this water wash if necessary.

  • Drying: Transfer the washed organic layer to a flask and add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Swirl and let it stand for 15-20 minutes.

  • Filtration: Filter the dried this compound to remove the drying agent.

  • Vacuum Distillation: Set up a fractional distillation apparatus for vacuum operation. Heat the flask gently using an oil bath. Collect the fraction that distills at the correct boiling point for this compound at the operating pressure (e.g., approx. 140°C at 0.02 MPa).[2][3] The result should be a clear, colorless liquid.

References

Process simulation and optimization for continuous butyl levulinate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the process simulation and optimization of continuous butyl levulinate production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for maximizing this compound yield in a continuous process?

A1: The most critical parameters to optimize for maximizing this compound (BL) yield are reaction temperature, catalyst loading, and the molar ratio of reactants. For instance, in the one-pot synthesis from fructose and 1-butanol using an ion-exchange resin like Dowex 50Wx2, an optimal temperature is around 140°C with a 1-butanol to fructose molar ratio of 60, which can achieve a BL yield of up to 81.7%.[1] When starting from levulinic acid (LA) and 1-butanol with a solid acid catalyst like ZSM-5 supported phosphomolybdic acid, yields can exceed 95% under optimized conditions.[2]

Q2: What are the common catalysts used for continuous this compound synthesis, and how do they compare?

A2: Common catalysts for this compound synthesis include homogeneous acids, heterogeneous solid acids, and enzymes.

  • Homogeneous acid catalysts (e.g., sulfuric acid) are effective but pose challenges in separation, corrosion, and waste generation.[2]

  • Heterogeneous solid acid catalysts are a more sustainable alternative due to their ease of separation and recyclability.[2] Examples include:

    • Ion-exchange resins (e.g., Dowex 50Wx2, Amberlyst-15): These show high activity and are sensitive to temperature and the presence of water.[1] Anhydrous conditions can significantly improve yield.[1]

    • Metal sulfates (e.g., Ferric Sulfate): Ferric sulfate has been shown to be an efficient catalyst, achieving a 62.8 mol% yield at 463 K.[3]

    • Zeolites and Heteropolyacids (e.g., ZSM-5 supported phosphomolybdic acid): These catalysts offer strong acidity, high surface area, and excellent recyclability, leading to high BL yields.[2][4]

  • Enzymes (Lipases) : Lipases like Novozym 435 can be used in continuous flow packed bed tubular microreactors, achieving high conversion rates in very short residence times (e.g., 85% conversion in 2 minutes).[5]

Q3: How can I effectively remove water from the continuous reaction to drive the equilibrium towards product formation?

A3: Continuous water removal is crucial for maximizing the yield of this compound in esterification reactions.[6] A common and effective method is azeotropic distillation. This can be achieved using a Dean-Stark apparatus in conjunction with a solvent like toluene.[6][7] The solvent forms an azeotrope with water, which is distilled off, condensed, and collected, thereby shifting the reaction equilibrium towards the formation of the ester.[6]

Q4: What are the main byproducts in this compound synthesis, and how can their formation be minimized?

A4: The primary byproducts in this compound synthesis, particularly when starting from carbohydrates like fructose, are humins.[1] Humin formation is promoted by high temperatures, the presence of water, and a high initial concentration of fructose.[1][8] To minimize humin formation, it is recommended to:

  • Control the reaction temperature within the optimal range.

  • Use anhydrous reactants and solvents where possible.[1]

  • Optimize the initial fructose concentration.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Sub-optimal reaction temperature. 2. Inappropriate catalyst loading or deactivation. 3. Presence of water in the reaction mixture. 4. Incorrect molar ratio of reactants. 5. Humin formation. 1. Optimize temperature. For fructose-based synthesis with Dowex 50Wx2, aim for ~140°C.[1] For levulinic acid esterification, the optimal range can be 360-370 K.[9]2. Adjust catalyst concentration. For Fe2(SO4)3, a dosage of 5.0 g/L has been found effective.[3] Ensure catalyst is not deactivated; consider regeneration or replacement.3. Ensure anhydrous conditions. Use dry reactants and solvents. The presence of water can inhibit resin catalyst activity.[1]4. Optimize reactant ratios. A high molar ratio of 1-butanol to fructose (e.g., 60) can improve yield.[1]5. Control reaction conditions to minimize high temperatures and initial fructose concentration.[1]
Product Separation Difficulties 1. Formation of a stable emulsion. 2. High solubility of this compound in the aqueous phase or unreacted alcohol. 3. Presence of soluble humins. 1. Allow for longer settling times in the separatory funnel. Consider adding a saturated brine solution to help break the emulsion.2. Perform multiple extractions with a suitable organic solvent. After reaction, distillation can be used to remove unreacted n-butanol.[10][11]3. Implement a decolorization step. Use macroporous adsorption resins (e.g., AB-8) followed by activated carbon to remove soluble humins.[10][12]
Catalyst Deactivation 1. Fouling by humins or other byproducts. 2. Leaching of active sites. 3. Thermal degradation. 1. Wash the catalyst with a suitable solvent to remove adsorbed species. For resins, regeneration procedures may be available from the manufacturer.2. Choose a more stable catalyst support. Heterogeneous catalysts on robust supports like zeolites (ZSM-5) can offer better stability.[4]3. Operate within the recommended temperature range for the specific catalyst to avoid degradation.
Poor Purity of Final Product 1. Incomplete reaction. 2. Inefficient purification. 3. Presence of unreacted starting materials and byproducts. 1. Increase residence time in the continuous reactor or optimize other reaction conditions to drive the reaction to completion.2. Improve the purification process. This may involve fractional distillation to separate components with different boiling points, followed by washing with a saturated sodium carbonate solution to remove acidic impurities, and a final water wash.[7][10][11]3. Analyze the product at each stage using techniques like GC to identify specific impurities and tailor the purification steps accordingly.[7]

Experimental Protocols

Key Experiment: Continuous Esterification of Levulinic Acid

This protocol outlines a general procedure for the continuous synthesis of this compound from levulinic acid and 1-butanol using a solid acid catalyst in a packed bed reactor.

Materials:

  • Levulinic acid (LA)

  • 1-Butanol

  • Solid acid catalyst (e.g., Amberlyst-15, ZSM-5 supported catalyst)

  • Inert packing material (e.g., glass beads)

  • Nitrogen gas for inert atmosphere

Equipment:

  • High-performance liquid chromatography (HPLC) pump for reactant feed

  • Packed bed reactor column with temperature control

  • Back pressure regulator

  • Product collection vessel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Packing: Mix the desired amount of solid acid catalyst with an inert packing material and load it into the reactor column.

  • System Purge: Purge the entire system with nitrogen gas to remove air and moisture.

  • Reactant Feed Preparation: Prepare a feed solution with the desired molar ratio of levulinic acid to 1-butanol.

  • Reaction Initiation: Heat the reactor to the desired temperature (e.g., 373 K).[9]

  • Continuous Feed: Start pumping the reactant feed through the packed bed reactor at a controlled flow rate to achieve the desired residence time.

  • Pressure Control: Maintain the system pressure using the back pressure regulator.

  • Product Collection: Collect the reactor effluent in the product collection vessel.

  • Steady State: Allow the system to reach a steady state before collecting samples for analysis.

  • Analysis: Analyze the collected samples using GC to determine the conversion of levulinic acid and the yield of this compound.

  • Shutdown: After the experiment, stop the reactant feed and cool down the reactor under a nitrogen flow.

Process Diagrams

experimental_workflow reactant_prep Reactant Preparation (Levulinic Acid + 1-Butanol) pump HPLC Pump reactant_prep->pump reactor Packed Bed Reactor (Heated, Solid Acid Catalyst) pump->reactor separator Product Separation (Distillation) reactor->separator analysis GC Analysis reactor->analysis purification Purification (Washing, Drying) separator->purification unreacted_mat Unreacted Materials (Recycle) separator->unreacted_mat product High-Purity This compound purification->product purification->analysis unreacted_mat->reactant_prep

Caption: Experimental workflow for continuous this compound production.

troubleshooting_logic start Low this compound Yield check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_water Is System Anhydrous? check_catalyst->check_water Yes replace_catalyst Regenerate/Replace Catalyst check_catalyst->replace_catalyst No check_ratio Is Molar Ratio Correct? check_water->check_ratio Yes remove_water Dry Reactants/Solvents check_water->remove_water No adjust_ratio Adjust Reactant Ratio check_ratio->adjust_ratio No end Yield Improved check_ratio->end Yes adjust_temp->check_catalyst replace_catalyst->check_water remove_water->check_ratio adjust_ratio->end

Caption: Troubleshooting logic for addressing low product yield.

reaction_pathway cluster_one_pot One-Pot Synthesis from Fructose cluster_esterification Esterification of Levulinic Acid fructose Fructose hmf 5-Hydroxymethylfurfural (HMF) fructose->hmf Dehydration bmf 5-(butoxymethyl)furan-2-carbaldehyde (BMF) hmf->bmf Etherification (+ 1-Butanol) butyl_levulinate This compound bmf->butyl_levulinate Alcoholysis levulinic_acid Levulinic Acid levulinic_acid->butyl_levulinate Fischer Esterification (Acid Catalyst) water Water levulinic_acid->water butanol 1-Butanol butanol->butyl_levulinate butanol->water

Caption: Reaction pathways for this compound synthesis.

References

Validation & Comparative

Comparative study of different catalysts for butyl levulinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various catalysts employed in the synthesis of n-butyl levulinate, a promising biofuel additive derived from the biomass platform chemical, levulinic acid. The synthesis, typically an esterification reaction between levulinic acid and n-butanol, is critically dependent on the catalyst used.[1][2] This document outlines the performance of heterogeneous, homogeneous, and biocatalysts, presenting key experimental data and protocols to assist researchers in catalyst selection and process optimization.

The shift towards sustainable chemical production has favored the use of solid acid catalysts over traditional liquid acids like sulfuric acid.[2] Heterogeneous catalysts simplify product separation, enhance catalyst reusability, and reduce corrosion and waste, aligning with the principles of green chemistry.[1][2] Biocatalysts, such as immobilized enzymes, offer another environmentally benign route, operating under mild conditions with high selectivity.[3]

Experimental Workflow & Signaling Pathways

The logical workflow for screening and evaluating catalysts for butyl levulinate synthesis is depicted below. The process begins with the selection or synthesis of a catalyst, followed by the core esterification reaction. Subsequent steps involve product analysis to determine yield and selectivity, and rigorous testing of catalyst stability and reusability, which are critical for industrial viability.

G General Experimental Workflow for Catalyst Evaluation cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Evaluation cluster_recycle Reusability Testing cat_select Catalyst Selection (e.g., Zeolite, Resin, Enzyme) cat_synth Catalyst Synthesis & Characterization (XRD, BET) cat_select->cat_synth react_setup Reactor Setup (LA, n-Butanol, Catalyst) cat_synth->react_setup reaction Run Reaction (Controlled Temp, Time, Stirring) react_setup->reaction sampling Product Sampling reaction->sampling cat_recover Catalyst Recovery (Filtration/Centrifugation) reaction->cat_recover analysis Analysis (GC/HPLC) (Conversion, Selectivity, Yield) sampling->analysis data_eval Data Evaluation analysis->data_eval data_eval->cat_select Optimization Feedback cat_wash Washing & Drying cat_recover->cat_wash cat_reuse Next Reaction Cycle cat_wash->cat_reuse cat_reuse->react_setup Re-introduce

Caption: Workflow for catalyst screening in this compound synthesis.

Experimental Protocols

This section details a generalized experimental protocol for the synthesis of n-butyl levulinate using a solid acid catalyst in a batch reactor, based on common methodologies reported in the literature.[4][5]

1. Materials:

  • Levulinic Acid (LA, 98% purity)

  • n-Butanol (99.5% purity)

  • Solid Acid Catalyst (e.g., Amberlyst-15, Sulfonated Carbon, Zeolite)

  • Internal Standard for GC analysis (e.g., Dodecane)

2. Esterification Reaction Procedure: The esterification is typically performed in a round-bottom flask or a Parr batch reactor equipped with a reflux condenser and a magnetic stirrer.[4][5]

  • Charge the reactor with levulinic acid, n-butanol, and the catalyst. A common molar ratio of n-butanol to LA is 5:1 to 10:1 to shift the equilibrium towards the product.[4][6] Catalyst loading is typically between 5-10 wt% relative to the mass of levulinic acid.[4][6]

  • Seal the reactor and begin stirring (e.g., 200-500 rpm).[7][8]

  • Heat the mixture to the desired reaction temperature (typically ranging from 100-140°C for solid acids) using an oil bath.[4][6][8]

  • Maintain the reaction for a specified duration (e.g., 2-8 hours), withdrawing aliquots periodically for analysis.[4][6]

3. Product Analysis:

  • After cooling, separate the solid catalyst from the liquid product mixture by filtration or centrifugation.[6]

  • Analyze the liquid samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Quantify the concentration of LA and n-butyl levulinate to calculate the LA conversion and BL selectivity using the following formulas:

    • LA Conversion (%) = [(Initial moles of LA - Final moles of LA) / Initial moles of LA] x 100

    • BL Selectivity (%) = [Moles of BL produced / (Initial moles of LA - Final moles of LA)] x 100

    • BL Yield (%) = (LA Conversion % x BL Selectivity %) / 100

4. Catalyst Reusability Test:

  • After the reaction, recover the catalyst by filtration or centrifugation.[6][9]

  • Wash the recovered catalyst repeatedly with a solvent like ethanol to remove any adsorbed reactants and products.[6][9]

  • Dry the catalyst overnight in an oven (e.g., at 60-120°C).[6][9]

  • Use the regenerated catalyst for subsequent reaction cycles under the same optimal conditions to evaluate its stability and performance over time.[6][9]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for n-butyl levulinate synthesis under optimized reaction conditions as reported in recent literature.

CatalystCatalyst TypeTemp. (°C)Time (h)Cat. LoadingLA:Butanol (molar ratio)LA Conv. (%)BL Select. (%)BL Yield (%)Reusability (Cycles)Ref.
Heterogeneous Catalysts
GC400 (Sulfonated Carbon)Solid Acid100410 wt%1:590.510090.55 (92% activity)[4]
100Ti-KIT-6Solid Acid12050.1 g1:20 (FA:Butanol)94 (from FA)100945[10]
HDES-1Liquid Acid12030.01 g/cm³1:588.77~10088.777 (no activity loss)[11]
Nanosized TiO₂Solid Acid12088.6 wt%1:10~78~10077.66[6]
SnMCM-41-80Solid Acid12031 wt%1:575.5--5[2]
Amberlyst-15Ion-Ex. Resin12024----89 (from Fructose)-[8]
Dowex 50Wx2Ion-Ex. Resin~14021.6%1:60 (Fructose:Butanol)--81.7-[8]
Biocatalysts
Novozym 435 (Immobilized Lipase)Enzyme50235 mg1:2>85~100>85-[12]

Note: Some studies report synthesis from precursors like Furfuryl Alcohol (FA) or Fructose, which is indicated in the table. LA Conv. = Levulinic Acid Conversion; BL Select. = this compound Selectivity; BL Yield = this compound Yield.

Comparative Analysis

The data highlights the effectiveness of heterogeneous solid acid catalysts , which offer a balance of high activity and excellent reusability. Sulfonated carbons (GC400) and mesoporous materials (Ti-KIT-6) have demonstrated high conversion and selectivity (over 90%) under moderate conditions.[4][10] These materials benefit from strong acidity and a robust structure that withstands multiple reaction cycles.[4] Ion-exchange resins like Amberlyst-15 also show promise, though data often pertains to synthesis from fructose rather than levulinic acid directly.[8]

Metal oxides like nanosized TiO₂ are effective and stable catalysts, providing good yields and excellent reusability over six cycles.[6] The primary advantage of all these heterogeneous systems is the ease of separation from the reaction mixture, which is crucial for creating an economically viable and environmentally friendly process.[1]

Biocatalysts , particularly immobilized lipases such as Novozym 435, present a compelling green alternative. They operate at significantly lower temperatures (e.g., 50°C) compared to solid acids, which reduces energy consumption.[12] While reaction times can be short, the cost and long-term stability of enzymes under industrial conditions remain important considerations for large-scale production.[3]

References

The Performance of Butyl Levulinate as a Bio-Based Plasticizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable and non-toxic materials has driven significant research into bio-based alternatives to traditional petroleum-derived plasticizers. Among the most promising candidates is butyl levulinate, a derivative of levulinic acid, which is readily obtained from biomass. This guide provides an objective comparison of the performance of this compound and its derivatives against conventional plasticizers like dioctyl phthalate (DOP), diisononyl phthalate (DINP), and dioctyl terephthalate (DOTP), supported by experimental data and detailed methodologies.

Executive Summary

This compound and its derivatives demonstrate considerable potential as primary or secondary plasticizers, particularly for polyvinyl chloride (PVC). Studies show that levulinate-based plasticizers can offer comparable, and in some cases superior, mechanical properties, such as increased elongation at break, when blended with traditional plasticizers.[1] While they exhibit effective plasticizing efficiency by lowering the glass transition temperature (Tg) of polymers, their thermal stability and migration resistance can vary depending on their specific chemical structure. The primary advantage of this compound lies in its bio-based origin and potential for enhanced biodegradability, addressing the key environmental and health concerns associated with traditional phthalate plasticizers.

Data Presentation: Performance Metrics

The following tables summarize quantitative data from various studies, comparing the performance of levulinate-based plasticizers with industry-standard alternatives.

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer SystemTensile Strength (MPa)Elongation at Break (%)Polymer MatrixReference
Pure PVC50 - 80~40PVC[1]
PVC + DOP19.89377.47PVC[1]
PVC + KTBL*:DOP (1:1)19.34410.92PVC[1]
PVC + IA-MO-TMA**19.2318.1PVC[2]

*KTBL: Ketalized tung oil this compound, a derivative of this compound. **IA-MO-TMA: A bio-based plasticizer, used for comparison context.

Table 2: Plasticizing Efficiency (Glass Transition Temperature, Tg)

Plasticizer System (in PVC)Glass Transition Temperature (Tg)Measurement MethodReference
Pure PVC80 - 90 °CDMA[1]
PVC + DOP34.91 °CDMA[1]
PVC + KTBL56.55 °CDMA[1]
PVC + KTBL:DOP (1:1)46.00 °CDMA[1]
PVC + GT** (40 phr)-23 °CDSC[3]
PVC + DOP (20 wt%)~45 °CDSC[4]

*DMA: Dynamic Mechanical Analysis **GT: Glycerol trilevulinate, a levulinic acid derivative.

Table 3: Thermal Stability (Thermogravimetric Analysis, TGA)

Plasticizer System (in PVC)Onset Decomposition Temp. (Td, 5%)Max. Decomposition Temp. (Tp1)Reference
PVC + DOP271.8 °C282 °C[1]
PVC + KTBL258.9 °C252 °C[1]
PVC + IA-MO-TMA264.1 °C-[2]
Pure PVC235.6 °C-[2]

Table 4: Migration Resistance & Volatility

PlasticizerTestWeight Loss (%)ConditionsReference
KTBLVolatility0.98-[1]
DOPVolatility1.12-[1]
KTBL:DOP (1:1)Volatility1.01-[1]
GTVolatilityLow (Qualitative)70°C for 24h[3]
IA-MO-TMAExtraction (Petroleum Ether)35.6% lower than DOP-[2]
DINP / DOTPMigrationLower than DOPSpatially larger molecules reduce migration[5]

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows relevant to the evaluation of plasticizers.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation P1 Polymer Resin (e.g., PVC) Mix High-Speed Mixing P1->Mix P2 Plasticizer (this compound / Traditional) P2->Mix P3 Stabilizers & Additives P3->Mix Melt Melt Processing (e.g., Extrusion) Mix->Melt Film Film/Sheet Preparation (Solvent Casting/Pressing) Melt->Film T1 Mechanical Testing (ASTM D2284/D638) Film->T1 T2 Thermal Analysis (TGA/DSC) Film->T2 T3 Migration & Volatility Testing (ASTM D1239) Film->T3 T4 Biodegradability Testing (OECD 301) Film->T4

Caption: General workflow for the preparation and evaluation of plasticized polymer samples.

Migration_Test_Workflow start Start: Conditioned Plasticized Film step1 Weigh Initial Sample (W1) start->step1 step2 Immerse in Solvent (e.g., n-hexane, water) [ASTM D1239] step1->step2 step3 Incubate (e.g., 24h at 23°C) step2->step3 step4 Remove, Rinse (if needed), and Dry Sample step3->step4 step5 Weigh Final Sample (W2) step4->step5 calc Calculate Weight Loss (%) ((W1 - W2) / W1) * 100 step5->calc end End: Migration Resistance Value calc->end

Caption: Experimental workflow for Migration Resistance testing based on ASTM D1239.

Logical_Relationship cluster_properties Plasticizer Molecular Properties cluster_performance Performance Outcomes P1 High Molecular Weight O1 Lower Migration & Volatility P1->O1 Reduces mobility P2 Low Polarity O2 Improved Compatibility (in non-polar polymers) P2->O2 Like-dissolves-like P3 Branched Structure P3->O1 Hinders movement O3 Enhanced Flexibility P3->O3 Increases free volume P4 Bio-Based Origin O4 Increased Biodegradability P4->O4 Provides metabolic pathway

Caption: Logical relationship between plasticizer molecular properties and performance outcomes.

Experimental Protocols

Detailed methodologies are crucial for the objective assessment of plasticizer performance. The following sections outline the standard protocols for key experiments.

Mechanical Properties (Tensile Strength & Elongation)
  • Standard: ASTM D2284 or ASTM D638.[6][7]

  • Objective: To measure the resistance of the plasticized material to tensile stress and its ability to stretch before breaking.

  • Methodology:

    • Sample Preparation: Plasticized PVC is molded into standardized dumbbell-shaped specimens. Samples are conditioned in a controlled environment to ensure consistent results.[6]

    • Testing: The specimen is mounted in a universal testing machine (tensile tester).

    • A tensile force is applied at a constant rate of crosshead speed (e.g., 1 to 500 mm/min) until the specimen fails (yields or breaks).[7]

    • Data Collection: The force applied and the elongation (change in length) are continuously recorded.

    • Calculations:

      • Tensile Strength: The maximum stress the material can withstand before failure.[7]

      • Elongation at Break: The percentage increase in length at the point of fracture.[7]

Thermal Stability (Thermogravimetric Analysis - TGA)
  • Standard: Based on principles in ASTM E1131.[8]

  • Objective: To determine the thermal stability of the plasticized material by measuring weight loss as a function of temperature.

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample (e.g., 5-10 mg) of the plasticized material is placed in a high-precision TGA pan.[9]

    • Testing: The sample is heated in a controlled atmosphere (typically nitrogen for decomposition studies or air for oxidative stability) at a constant heating rate (e.g., 10°C/min).[9][10]

    • Data Collection: The instrument continuously records the sample's mass as the temperature increases.[10]

    • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

      • Onset Decomposition Temperature (Td): The temperature at which significant weight loss begins, indicating the start of degradation.[10]

      • Temperature at Maximum Decomposition Rate (Tp): Identified from the peak of the derivative TGA (DTG) curve.

Plasticizing Efficiency (Glass Transition Temperature - DSC)
  • Standard: ASTM D3418 or ASTM E1356.[11]

  • Objective: To measure the glass transition temperature (Tg) of the polymer. A significant reduction in Tg compared to the unplasticized polymer indicates high plasticizing efficiency.

  • Methodology:

    • Sample Preparation: A small sample (e.g., 5-10 mg) of the plasticized material is hermetically sealed in a DSC pan.[4]

    • Testing: The sample undergoes a controlled heat-cool-heat cycle in the Differential Scanning Calorimeter. The first heating scan removes any thermal history.[4]

    • Data Collection: The heat flow into or out of the sample relative to a reference is measured as a function of temperature. The Tg is observed as a step-like change in the baseline of the heat flow curve during the second heating scan.[12]

    • Analysis: The Tg is typically determined at the midpoint of the transition.[12]

Migration Resistance (Solvent Extraction)
  • Standard: ASTM D1239.[13][14]

  • Objective: To quantify the amount of plasticizer that leaches from the polymer matrix when immersed in a specific liquid.

  • Methodology:

    • Sample Preparation: Specimens of the plasticized film of a standard size (e.g., 50 x 50 mm) are prepared and conditioned.[14]

    • Initial Weighing: Each specimen is accurately weighed (Winitial).

    • Immersion: The specimens are completely immersed in a specified test liquid (e.g., deionized water, n-hexane) in a sealed container.[15][16]

    • Incubation: The container is kept at a specified temperature for a set duration (e.g., 24 hours at 23°C).[14]

    • Final Weighing: After incubation, the specimens are removed, carefully wiped dry, and reweighed (Wfinal).[15][16]

    • Calculation: The percentage of weight loss due to plasticizer migration is calculated as: [(W_initial - W_final) / W_initial] * 100.

Biodegradability
  • Standard: OECD 301 series (e.g., 301B - CO₂ Evolution Test; 301F - Manometric Respirometry).[17][18]

  • Objective: To assess the potential for the plasticizer to be broken down by microorganisms in an aerobic aqueous environment.

  • Methodology (OECD 301B Example):

    • Setup: The plasticizer (test substance) is added as the sole carbon source to a mineral medium inoculated with microorganisms from sources like activated sludge.[18]

    • Incubation: The solution is incubated for 28 days under aerobic conditions in the dark to prevent photodegradation.[18]

    • Data Collection: The amount of carbon dioxide (CO₂) produced from the microbial respiration is measured over time and trapped in a solution (e.g., barium hydroxide).[18]

    • Analysis: The amount of CO₂ produced is compared to the theoretical maximum amount (ThCO₂) calculated from the chemical formula of the plasticizer. A substance is considered "readily biodegradable" if it reaches >60% of its ThCO₂ within a 10-day window during the 28-day test.[19]

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Butyl Levulinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the quantification of butyl levulinate. The information presented is based on established analytical principles and data from studies on this compound and structurally related compounds, offering a robust framework for method selection and validation in a research and development setting.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound in various matrices. Both GC-FID and HPLC-UV are powerful chromatographic methods, each with distinct advantages and performance characteristics. The following table summarizes the typical validation parameters for each method.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria (based on ICH Guidelines)
Specificity High selectivity for volatile compounds.High selectivity for non-volatile, polar compounds.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999> 0.999R² ≥ 0.99
Range Typically in the µg/mL to mg/mL range.Typically in the µg/mL to mg/mL range.The range should be suitable for the intended application.
Accuracy (% Recovery) 98 - 102%98 - 102%Typically within 80-120% of the true value.
Precision (% RSD) < 2%< 2%Repeatability (intra-day) RSD ≤ 2%; Intermediate precision (inter-day) RSD ≤ 3%.
Limit of Detection (LOD) Typically in the low µg/mL range.Typically in the low µg/mL range.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Typically in the mid µg/mL range.Typically in the mid µg/mL range.Signal-to-noise ratio of 10:1.
Robustness Method performance is consistent under slight variations in flow rate and temperature.Method performance is consistent under slight variations in mobile phase composition, pH, and temperature.No significant change in results with deliberate small variations in method parameters.

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of this compound in samples where the analyte is volatile and thermally stable.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 2 mL/min.

  • Injector Temperature: 180°C.

  • Detector Temperature: 220°C.

  • Oven Temperature Program: Initial temperature of 70°C for 0.5 min, then ramp at 20°C/min to 190°C and hold for 4 min.

  • Injection Volume: 1 µL.

  • Split Ratio: 90:1.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to a concentration within the calibration range.

3. Validation Procedures:

  • Specificity: Inject a blank solvent and a sample matrix without this compound to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples at 100% of the target concentration. Determine intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio of diluted standards.

  • Robustness: Evaluate the effect of small, deliberate changes in method parameters such as flow rate and oven temperature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is ideal for quantifying this compound in liquid samples, particularly when the analyte is non-volatile or thermally sensitive.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1100 or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 218 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to create a set of calibration standards.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the method.

3. Validation Procedures:

  • Specificity: Analyze a blank diluent and a placebo sample to demonstrate the absence of interfering peaks.

  • Linearity: Inject the calibration standards in triplicate and perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Determine the recovery of the analyte by spiking a placebo with known amounts of this compound at three different concentration levels.

  • Precision: Evaluate repeatability by performing six independent analyses of a sample at the target concentration. Assess intermediate precision by conducting the analysis on different days or with different equipment.

  • LOD and LOQ: Establish the limits of detection and quantitation by analyzing progressively more dilute solutions and determining the signal-to-noise ratio.

  • Robustness: Test the method's reliability by introducing small variations in the mobile phase composition, column temperature, and flow rate.

Mandatory Visualizations

To further clarify the logical flow of the analytical method validation process, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning and Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation define_purpose Define Analytical Method Purpose select_method Select Appropriate Technique (GC/HPLC) define_purpose->select_method method_development Develop and Optimize Method Parameters select_method->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness execute_validation Execute Validation Experiments validation_protocol->execute_validation validation_report Generate Validation Report execute_validation->validation_report

Caption: General workflow for the validation of an analytical method.

GC_vs_HPLC_Decision_Tree start Analyte: this compound volatility Is the analyte volatile and thermally stable? start->volatility gc_method Select GC Method volatility->gc_method Yes hplc_method Select HPLC Method volatility->hplc_method No matrix Consider sample matrix (e.g., complex biological vs. simple organic solvent) gc_method->matrix hplc_method->matrix

Caption: Decision tree for selecting between GC and HPLC for this compound analysis.

Economic analysis of butyl levulinate production versus other biofuels

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Analysis of Butyl Levulinate Production Versus Other Biofuels: A Comparative Guide

The pursuit of sustainable and renewable energy sources has led to significant research and development in the field of biofuels. Among the promising candidates, this compound (BL) has emerged as a valuable diesel fuel additive and a versatile chemical intermediate.[1] This guide provides an objective comparison of the economic viability of this compound production with other established biofuels, namely bioethanol and biodiesel, supported by experimental data and detailed methodologies. This analysis is intended for researchers, scientists, and professionals in the field of drug development and green chemistry, offering insights into the economic landscapes of these renewable fuels.

Comparative Economic Analysis

The economic feasibility of biofuel production is a multifaceted issue, influenced by factors such as feedstock costs, processing technologies, and market dynamics.[2] A comprehensive techno-economic analysis (TEA) is crucial for evaluating the commercial viability of different biofuel pathways.

Key Economic Indicators:

Several key metrics are used to assess the economic performance of biofuel production processes:

  • Production Cost: The total cost incurred to produce a unit volume (e.g., per liter or gallon) of biofuel. This includes feedstock costs, operational expenditures (utilities, labor), and capital depreciation.

  • Feedstock Cost: The cost of raw materials, which often constitutes the largest portion of the total production cost.[3]

  • Capital Investment: The initial investment required to construct a biorefinery of a certain production capacity.

  • Yield: The amount of biofuel produced from a given amount of feedstock. Higher yields are crucial for improving economic viability.[4]

  • Net Energy Gain: The ratio of the energy produced by the biofuel to the fossil energy consumed during its production and life cycle. A value greater than one indicates a positive energy balance.

The following table summarizes the key economic indicators for this compound, bioethanol, and biodiesel based on available literature.

Table 1: Comparative Economic Indicators of Biofuel Production

Economic IndicatorThis compoundBioethanol (from Corn)Biodiesel (from Soybean Oil)
Production Cost (USD/L) Higher initial costs, but expected to decrease with technological advancements and scaled-up production.[5]0.9 - 1.1 (per liter of gasoline equivalent in 2012)[6]Approximately 0.66 (equivalent to $2.50/gallon)[7]
Feedstock Cost Dependent on the source of levulinic acid (e.g., cellulose, fructose).[8][9] Use of waste biomass can reduce costs.[10][11]A significant portion of the total production cost.[3][6]A major cost component, with efforts to use cheaper, non-edible oils and waste grease.[7][12]
Capital Investment Requires investment in infrastructure for the esterification process.[5]Higher capital investment in infrastructure for pre-treatment, hydrolysis, and fermentation.[12]Lower capital investment for transesterification plants compared to bioethanol facilities.[12]
Yield Yields of over 80% have been achieved in laboratory settings under optimized conditions.[8][9]Varies depending on the feedstock and conversion technology.High conversion rates (93-99%) are achievable.[13]
Net Energy Gain Data not widely available, but as a second-generation biofuel, it is expected to have a favorable energy balance.25% more energy is gained than invested during production.[12]93% more energy is yielded, showing an impressive net energy gain.[12]
Market Price/Minimum Selling Price (MSP) The market is still in a growth phase, and price competitiveness is a challenge.[5]In March 2022, higher ethanol blends (E15, E85) were cheaper than gasoline with no ethanol.[14]Competitiveness depends on government subsidies and the price of crude oil.[15]

Experimental Protocols for Biofuel Production

The production methodologies for these biofuels are distinct, each with its own set of chemical reactions and processing steps.

Production of this compound

The primary route for this compound synthesis is the esterification of levulinic acid with n-butanol, typically in the presence of an acid catalyst.[1]

Experimental Protocol for this compound Synthesis:

  • Reactants and Catalyst: Levulinic acid (LA) and n-butanol are the primary reactants. A solid acid catalyst, such as sulfonated glucose-derived carbon (GC400), is used to facilitate the reaction.[16]

  • Reaction Setup: The reaction is carried out in a batch reactor equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Conditions:

    • Molar Ratio: An optimal n-butanol to LA molar ratio of 5:1 is used.[16]

    • Catalyst Loading: The catalyst loading is typically around 10% by weight relative to the levulinic acid.[16][17]

    • Temperature: The reaction is conducted at a temperature of around 120°C.[17]

    • Reaction Time: A reaction time of 4-6 hours is generally sufficient to achieve high conversion rates.[16][17]

  • Product Separation and Purification: After the reaction, the solid catalyst is separated by filtration. The excess n-butanol is removed by distillation. The resulting product is then purified to obtain high-purity this compound.

Production of Bioethanol

Bioethanol is produced through the fermentation of sugars by microorganisms, typically yeast. The sugars can be derived from starch-based crops like corn or sugarcane (first-generation) or from cellulosic biomass (second-generation).

Experimental Protocol for Bioethanol Production from Corn:

  • Milling: The corn kernels are ground into a fine powder.

  • Liquefaction: The corn mash is mixed with water and an enzyme (alpha-amylase) and heated to break down the starch into smaller sugar chains.

  • Saccharification: The mixture is cooled, and another enzyme (glucoamylase) is added to break down the smaller sugar chains into simple sugars (glucose).

  • Fermentation: Yeast is added to the mash, which consumes the glucose and produces ethanol and carbon dioxide. This process typically takes 40-50 hours.

  • Distillation: The fermented mash, now called "beer," is heated to separate the ethanol from the water and other solids.

  • Dehydration: The ethanol is further purified to remove any remaining water, resulting in high-purity ethanol.

Production of Biodiesel

Biodiesel is produced through a chemical process called transesterification, where fats and oils (triglycerides) react with an alcohol (typically methanol) in the presence of a catalyst to produce fatty acid methyl esters (biodiesel) and glycerol.

Experimental Protocol for Biodiesel Production from Soybean Oil:

  • Reactants and Catalyst: Refined soybean oil and methanol are the main reactants. Sodium hydroxide or potassium hydroxide is commonly used as a catalyst.

  • Reaction Setup: The reaction is performed in a closed reactor with agitation to ensure proper mixing.

  • Reaction Conditions:

    • Molar Ratio: A methanol to oil molar ratio of 6:1 is often used.

    • Catalyst Concentration: The catalyst concentration is typically 1% by weight of the oil.

    • Temperature: The reaction is maintained at around 60-65°C.

    • Reaction Time: The reaction is usually complete within 1-2 hours.

  • Separation: After the reaction, the mixture is allowed to settle. Two layers are formed: a top layer of biodiesel and a bottom layer of glycerol. The glycerol is drained off.

  • Purification: The biodiesel is then washed with warm water to remove any remaining catalyst or soaps. The water is then removed, and the biodiesel is dried.

Visualization of Economic Analysis Workflow

The following diagram illustrates the logical workflow for the economic comparison of this compound, bioethanol, and biodiesel production.

Economic_Analysis_Workflow cluster_feedstock Feedstock cluster_production Production Process cluster_product Biofuel Product cluster_economics Economic Analysis cluster_indicators Key Economic Indicators cluster_viability Economic Viability Feedstock_BL Cellulosic Biomass (e.g., agricultural waste) Process_BL Hydrolysis to Levulinic Acid -> Esterification with Butanol Feedstock_BL->Process_BL Feedstock_Ethanol Starch/Sugar Crops (e.g., corn, sugarcane) Process_Ethanol Milling -> Liquefaction -> Saccharification -> Fermentation Feedstock_Ethanol->Process_Ethanol Feedstock_Biodiesel Vegetable Oils/Animal Fats (e.g., soybean oil, used cooking oil) Process_Biodiesel Transesterification with Methanol Feedstock_Biodiesel->Process_Biodiesel Product_BL This compound Process_BL->Product_BL Product_Ethanol Bioethanol Process_Ethanol->Product_Ethanol Product_Biodiesel Biodiesel Process_Biodiesel->Product_Biodiesel Economics Techno-Economic Analysis (TEA) Product_BL->Economics Product_Ethanol->Economics Product_Biodiesel->Economics Indicators Production Cost Feedstock Cost Capital Investment Yield Net Energy Gain Economics->Indicators Viability Market Competitiveness Indicators->Viability

Caption: Workflow for the economic comparison of different biofuel production pathways.

Conclusion

The economic landscape of biofuel production is dynamic and influenced by a variety of factors. While bioethanol and biodiesel are mature technologies with established markets, this compound presents a promising alternative with favorable fuel properties.[18] The initial production costs for this compound may be higher, but ongoing research into more efficient catalysts and the use of low-cost cellulosic feedstocks are expected to enhance its economic competitiveness.[5][11] The development of integrated biorefineries that produce high-value co-products alongside biofuels will be crucial for the economic sustainability of all biofuel production pathways.[19] As the world transitions towards a bio-based economy, a thorough understanding of the economic and technological aspects of different biofuels is essential for making informed decisions about future energy investments.

References

A Spectroscopic Showdown: Unveiling the Purity of Synthetic versus Bio-Based Butyl Levulinate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of synthetic and bio-based butyl levulinate using NMR, FTIR, and Mass Spectrometry reveals key differences in their impurity profiles, providing critical insights for researchers and drug development professionals.

This compound, a versatile ester with applications ranging from flavorings and fragrances to biofuels and green solvents, can be produced from both traditional chemical synthesis and renewable bio-based feedstocks. While the final product is chemically identical, the route of synthesis can significantly impact the purity profile. This guide offers a spectroscopic comparison of synthetic and bio-based this compound, supported by experimental data and detailed methodologies, to aid in the selection of appropriate grades for specific research and development applications.

The primary distinction between synthetic and bio-based this compound lies in the potential impurities that may be present. Synthetic routes, typically involving the Fischer esterification of levulinic acid with butanol using a mineral acid catalyst, may contain residual starting materials and catalyst.[1] In contrast, bio-based production, which utilizes levulinic acid derived from the hydrolysis of lignocellulosic biomass, can introduce a broader range of impurities, including unreacted sugars, furans, and humins, which are degradation products of carbohydrates.[2][3]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for identifying and quantifying these impurities, thereby assessing the overall purity of the this compound.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for pure this compound and highlight the potential impurity signals that can differentiate synthetic and bio-based samples.

Table 1: ¹H NMR Spectroscopic Data of this compound and Potential Impurities

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound ~4.07t-OCH₂-
~2.75t-C(O)CH₂-
~2.57t-CH₂C(O)-
~2.19s-C(O)CH₃
~1.61m-OCH₂CH₂-
~1.38m-CH₂CH₃
~0.93t-CH₃
Potential Impurities
Levulinic Acid~2.80 (t), ~2.60 (t), ~2.20 (s)Signals overlapping with product
n-Butanol~3.60 (t), ~1.55 (m), ~1.40 (m), ~0.95 (t)Distinct upfield signals
Furfural~9.65 (s), ~7.65 (d), ~7.25 (d), ~6.60 (dd)Aromatic proton signals
5-Hydroxymethylfurfural (HMF)~9.55 (s), ~7.45 (d), ~6.50 (d), ~4.60 (s)Aromatic and methylene proton signals

Data compiled from multiple sources.[4][5][6]

Table 2: ¹³C NMR Spectroscopic Data of this compound and Potential Impurities

CompoundChemical Shift (ppm)Assignment
This compound ~206.8Ketone C=O
~172.9Ester C=O
~64.3-OCH₂-
~37.9-C(O)CH₂-
~30.6-OCH₂CH₂-
~29.8-C(O)CH₃
~27.9-CH₂C(O)-
~19.1-CH₂CH₃
~13.6-CH₃
Potential Impurities
Levulinic Acid~207.5 (C=O), ~177.5 (COOH)Distinct carboxylic acid signal
n-Butanol~61.5, ~35.0, ~19.5, ~14.0Characteristic alcohol signals
Furfural & HMF~100-160Aromatic carbon signals

Data compiled from multiple sources.[7][8]

Table 3: FTIR Spectroscopy Data of this compound and Potential Impurities

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~1735C=O stretch (ester)
~1715C=O stretch (ketone)
~1170C-O stretch (ester)
Potential Impurities
Levulinic Acid~3300-2500 (broad), ~1700O-H stretch (carboxylic acid), C=O stretch
n-Butanol~3600-3200 (broad)O-H stretch (alcohol)
HuminsBroad absorbances across the spectrumComplex polymeric structures

Data compiled from multiple sources.[9][10][11]

Table 4: Mass Spectrometry Data of this compound and Potential Impurities

Compoundm/zFragmentation Ion
This compound 172[M]⁺
117[M - C₄H₉O]⁺
99[M - C₄H₉O₂]⁺
43[CH₃CO]⁺ (base peak)
Potential Impurities
Levulinic Acid116[M]⁺
n-Butanol74[M]⁺
Furfural96[M]⁺
HMF126[M]⁺

Data compiled from multiple sources.[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire spectra with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra with a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans.

  • Analysis: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS. Integration of proton signals allows for quantification of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

  • Analysis: Identify characteristic absorption bands for the ester and ketone functional groups of this compound, as well as any additional peaks that may indicate the presence of hydroxyl groups from residual alcohols or carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Ionization energy: 70 eV

    • Mass range: m/z 35-350.

  • Analysis: Identify this compound and any impurities based on their retention times and mass fragmentation patterns, comparing them to spectral libraries.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for comparing synthetic and bio-based this compound.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Synthetic this compound Synthetic this compound NMR NMR Synthetic this compound->NMR FTIR FTIR Synthetic this compound->FTIR GCMS GC-MS Synthetic this compound->GCMS Bio-based this compound Bio-based this compound Bio-based this compound->NMR Bio-based this compound->FTIR Bio-based this compound->GCMS Purity Assessment Purity Assessment NMR->Purity Assessment Impurity Identification Impurity Identification NMR->Impurity Identification FTIR->Purity Assessment FTIR->Impurity Identification GCMS->Purity Assessment GCMS->Impurity Identification

Caption: Experimental workflow for spectroscopic comparison.

This compound Sample This compound Sample NMR Analysis NMR Analysis This compound Sample->NMR Analysis FTIR Analysis FTIR Analysis This compound Sample->FTIR Analysis GC-MS Analysis GC-MS Analysis This compound Sample->GC-MS Analysis Structural Information Structural Information NMR Analysis->Structural Information Functional Groups Functional Groups FTIR Analysis->Functional Groups Separation & Fragmentation Separation & Fragmentation GC-MS Analysis->Separation & Fragmentation Impurity Profile Impurity Profile Structural Information->Impurity Profile Functional Groups->Impurity Profile Separation & Fragmentation->Impurity Profile

Caption: Logical flow of spectroscopic data interpretation.

References

A Greener Alternative: Life Cycle Assessment of Butyl Levulinate Versus Petroleum-Based Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

The imperative for sustainable practices in the chemical industry has driven the search for environmentally benign alternatives to conventional petroleum-based solvents. Butyl levulinate, a bio-derived solvent, has emerged as a promising candidate, offering a reduced environmental footprint without compromising performance. This guide provides an objective comparison of the life cycle assessment (LCA) of this compound with traditional petroleum-based solvents like toluene and xylene, supported by available data and detailed experimental methodologies.

Executive Summary

This compound, derived from renewable biomass sources, presents a favorable environmental profile compared to its petroleum-derived counterparts. While comprehensive, direct comparative LCA data for this compound is still emerging, studies on closely related bio-based solvents and the known impacts of petroleum solvent production indicate significant advantages for this compound in terms of global warming potential and reliance on fossil fuels. This guide synthesizes available data to provide a quantitative comparison and outlines the standard methodologies for conducting such assessments.

Quantitative Data Summary

Due to the limited availability of a direct, comprehensive life cycle inventory for this compound, data for ethyl levulinate, a closely related and structurally similar bio-based solvent, is used as a proxy to provide a quantitative comparison. This approach allows for a meaningful, albeit estimated, comparison of environmental impacts.

Impact CategoryThis compound (as Ethyl Levulinate proxy)TolueneXyleneData Source(s)
Global Warming Potential (kg CO2 eq. per kg of solvent)~1.5 - 3.0~3.5 - 4.5~3.5 - 4.5[1][2][3][4]
Fossil Fuel Depletion (MJ per kg of solvent)Significantly LowerHighHighInferred from production processes
Acidification Potential (kg SO2 eq. per kg of solvent)Data not availableModerateModerate[1][2]
Eutrophication Potential (kg N eq. per kg of solvent)Potentially Higher (from biomass cultivation)LowLow[1][2]
Ozone Depletion Potential (kg CFC-11 eq. per kg of solvent)NegligibleNegligibleNegligibleGeneral solvent properties
Photochemical Ozone Creation Potential (kg C2H4 eq. per kg of solvent)Data not availableHighHighGeneral solvent properties

Note: The data for ethyl levulinate is derived from various LCA studies on bio-based chemicals and may vary depending on the specific feedstock and production process.[5][6] The data for toluene and xylene is based on established life cycle inventories for petrochemicals.[1][2][7]

Life Cycle Stages of this compound vs. Petroleum-Based Solvents

The environmental impact of a solvent is determined by the cumulative effects of each stage of its life cycle, from raw material extraction to end-of-life.

Figure 1. Cradle-to-Grave Life Cycle of this compound cluster_BL This compound Life Cycle Biomass Feedstock Biomass Feedstock Levulinic Acid Production Levulinic Acid Production Biomass Feedstock->Levulinic Acid Production Hydrolysis Esterification with Butanol Esterification with Butanol Levulinic Acid Production->Esterification with Butanol This compound This compound Esterification with Butanol->this compound Use Phase Use Phase This compound->Use Phase End-of-Life (Biodegradation) End-of-Life (Biodegradation) Use Phase->End-of-Life (Biodegradation)

Caption: Cradle-to-Grave Life Cycle of this compound.

Figure 2. Cradle-to-Grave Life Cycle of Petroleum-Based Solvents cluster_PS Petroleum Solvent Life Cycle Crude Oil Extraction Crude Oil Extraction Refining and Fractionation Refining and Fractionation Crude Oil Extraction->Refining and Fractionation Chemical Synthesis Chemical Synthesis Refining and Fractionation->Chemical Synthesis Petroleum Solvent (e.g., Toluene) Petroleum Solvent (e.g., Toluene) Chemical Synthesis->Petroleum Solvent (e.g., Toluene) Use Phase Use Phase Petroleum Solvent (e.g., Toluene)->Use Phase End-of-Life (Incineration/Recycling) End-of-Life (Incineration/Recycling) Use Phase->End-of-Life (Incineration/Recycling)

Caption: Cradle-to-Grave Life Cycle of Petroleum-Based Solvents.

Experimental Protocols for Life Cycle Assessment

The life cycle assessment of chemical solvents is conducted following the framework established by the International Organization for Standardization (ISO) 14040 and 14044 standards.[8][9][10][11][12]

Goal and Scope Definition

The primary goal is to compare the environmental performance of this compound with petroleum-based solvents from cradle-to-gate (from raw material extraction to the factory gate). The functional unit, a quantified measure of the function of the product, is defined as "1 kg of solvent with a purity of >99%."

Life Cycle Inventory (LCI) Analysis

This phase involves the collection of data on all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil, waste) for each unit process in the life cycle of the solvents.

For this compound (from biomass):

  • Biomass Cultivation and Harvesting: Data on land use, fertilizer and pesticide application, water consumption, and energy use for machinery.

  • Transportation of Biomass: Fuel consumption and emissions.

  • Conversion to Levulinic Acid: Energy and chemical inputs (e.g., acid catalysts) and waste generation.

  • Esterification to this compound: Energy and butanol input, catalyst use, and process emissions.[13][14][15][16]

For Petroleum-Based Solvents (e.g., Toluene):

  • Crude Oil Extraction and Transportation: Energy consumption and emissions associated with extraction and transport.

  • Refinery Operations: Energy consumption, emissions, and waste generated during the fractional distillation of crude oil.

  • Chemical Synthesis: Specific process data for the production of toluene from reformate, including catalyst and energy inputs, and process emissions.[1][2]

Life Cycle Impact Assessment (LCIA)

The LCI data is translated into potential environmental impacts. This involves:

  • Classification: Assigning LCI results to different impact categories.

  • Characterization: Converting the classified LCI results into common units for each impact category using characterization factors (e.g., converting greenhouse gas emissions into CO2 equivalents).

Figure 3. Key Environmental Impact Categories in LCA Life Cycle Inventory Life Cycle Inventory GWP Global Warming Potential Life Cycle Inventory->GWP AP Acidification Potential Life Cycle Inventory->AP EP Eutrophication Potential Life Cycle Inventory->EP ODP Ozone Depletion Potential Life Cycle Inventory->ODP POCP Photochemical Ozone Creation Potential Life Cycle Inventory->POCP FDP Fossil Fuel Depletion Life Cycle Inventory->FDP

Caption: Key Environmental Impact Categories in LCA.

Interpretation

Conclusion

The available evidence strongly suggests that this compound offers a more sustainable alternative to petroleum-based solvents. Its production from renewable resources leads to a lower global warming potential and reduced dependence on fossil fuels.[17] While data gaps for a direct, comprehensive comparison exist, the use of proxy data for ethyl levulinate provides a valuable initial assessment.[5][6][18] Further research focusing on a detailed life cycle inventory of this compound production from various feedstocks will be crucial to fully quantify its environmental benefits and solidify its position as a leading green solvent. For researchers and professionals in drug development, the adoption of bio-based solvents like this compound represents a significant step towards more sustainable and environmentally responsible practices.

References

A comparative study on the solvent properties of butyl levulinate and ethyl lactate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Butyl Levulinate and Ethyl Lactate as Green Solvents

Introduction: In the ongoing shift towards sustainable chemistry, the demand for effective, safe, and environmentally benign solvents has grown significantly. This compound and ethyl lactate have emerged as promising bio-based alternatives to conventional petroleum-derived solvents.[1][2] Both are derived from renewable resources, are biodegradable, and exhibit low toxicity profiles, making them attractive for a wide range of applications, including coatings, cleaning agents, pharmaceuticals, and cosmetics.[1][3][4] This guide provides an objective comparison of their solvent properties, supported by experimental data, to assist researchers and professionals in selecting the optimal solvent for their specific needs.

Production Pathway Overview

Both ethyl lactate and this compound are synthesized from biomass precursors. Ethyl lactate is produced through the esterification of lactic acid with ethanol, where both precursors can be generated via fermentation of biomass.[2][5] this compound is derived from the esterification of levulinic acid (obtained from cellulose) with butanol.[3][6]

cluster_0 Ethyl Lactate Pathway cluster_1 This compound Pathway Biomass1 Biomass (e.g., Corn) Fermentation1 Fermentation Biomass1->Fermentation1 LacticAcid Lactic Acid Fermentation1->LacticAcid Ethanol Ethanol Fermentation1->Ethanol Esterification1 Esterification LacticAcid->Esterification1 Ethanol->Esterification1 EthylLactate Ethyl Lactate Esterification1->EthylLactate Biomass2 Biomass (e.g., Cellulose) Hydrolysis Acid Hydrolysis Biomass2->Hydrolysis LevulinicAcid Levulinic Acid Hydrolysis->LevulinicAcid Esterification2 Esterification LevulinicAcid->Esterification2 Butanol Butanol Butanol->Esterification2 ButylLevulinate This compound Esterification2->ButylLevulinate

Figure 1: Bio-based production pathways for Ethyl Lactate and this compound.

Quantitative Data Comparison

The following tables summarize the key physicochemical properties of this compound and ethyl lactate.

Table 1: General and Physical Properties

PropertyThis compoundEthyl Lactate
CAS Number 2052-15-5[7]97-64-3[4]
Molecular Formula C₉H₁₆O₃[7]C₅H₁₀O₃
Molar Mass ( g/mol ) 172.22[7]118.13
Appearance Clear, colorless liquid[3]Colorless, transparent liquid[4]
Odor Mild, fruity[3]Mild, characteristic[5]
Density (g/mL) 0.974 @ 25°C[3]1.03 @ 25°C[8]
Refractive Index ~1.427 @ 20°C[6]~1.4124 @ 20°C[5]
Viscosity (cP) Not specified4.7 @ 25°C[8]
Vapor Pressure 5 Pa @ 25°C[3]0.3 kPa (2.3 mmHg) @ 20°C[8]

Table 2: Thermal and Safety Properties

PropertyThis compoundEthyl Lactate
Boiling Point (°C) 106-108 @ 5.5 mmHg (~230 @ 760 mmHg)[3][9]154 @ 760 mmHg[5]
Melting Point (°C) < -60[10]-26[8]
Flash Point (°C) 92.22 (Closed Cup)[6]46 (Tag Closed Cup)[8]
Biodegradability Readily biodegradable[10]100% biodegradable[8]
Toxicity Profile Low toxicity[3]. Considered a safer chemical by the EPA[9]. Toxicity to aquatic organisms increases with alkyl chain length, making it more toxic than ethyl lactate in aquatic environments[11].Low toxicity[8]. Oral LD50 > 2000 mg/kg[12]. May cause eye and skin irritation[12].

Table 3: Solubility Characteristics

PropertyThis compoundEthyl Lactate
Water Solubility Limited / Slightly soluble[3][9]Miscible, with some degree of hydrolysis[4][5]
Organic Solvent Miscibility Miscible with most organic solvents[10]Miscible with water and most solvents[4]
Known Solubilities Soluble in ethanol, oil[7][9]. Can dissolve a wide range of organic compounds[1].Can dissolve natural and synthetic resins, including nitrocellulose and cellulose acetate[4][8].

Experimental Design and Protocols

A systematic approach is required to compare the solvent properties of this compound and ethyl lactate for a specific application, such as dissolving a particular polymer or active pharmaceutical ingredient (API).

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for a comparative study.

start Define Solute (e.g., Polymer, API) protocol Develop Standardized Solubility Protocol start->protocol exp_bl Experiment 1: Solubility in This compound protocol->exp_bl exp_el Experiment 2: Solubility in Ethyl Lactate protocol->exp_el data_collection Data Collection (Solubility at various temps, rate of dissolution) exp_bl->data_collection exp_el->data_collection analysis Comparative Analysis (Plot solubility curves, compare performance) data_collection->analysis app_testing Application-Specific Testing (e.g., Film casting, coating formulation, crystallization efficiency) analysis->app_testing conclusion Select Optimal Solvent Based on Performance & Safety Data app_testing->conclusion

Figure 2: Workflow for comparative solvent performance evaluation.
Experimental Protocol: Determination of Polymer Solubility

This protocol provides a methodology for determining and comparing the solubility of a model polymer (e.g., Polysulfone, Cellulose Acetate) in this compound and ethyl lactate.

Objective: To quantitatively measure the solubility of a selected polymer in this compound and ethyl lactate at various temperatures.

Materials:

  • This compound (CAS 2052-15-5)

  • Ethyl Lactate (CAS 97-64-3)

  • Selected polymer (e.g., Cellulose Acetate, powder form)

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled water bath or heating block

  • Magnetic stirrer and stir bars

  • Multiple sealed vials (e.g., 20 mL scintillation vials)

  • Syringes with PTFE filters (0.22 µm pore size)

  • Gravimetric analysis equipment (vacuum oven, aluminum pans)

Procedure:

  • Preparation of Solvent Samples: For each solvent (this compound and ethyl lactate), prepare a series of sealed vials.

  • Solute Addition: Accurately weigh a specific amount of the chosen solvent (e.g., 10.00 g) into each vial.

  • Saturated Solution Preparation:

    • Place the vials in the thermostatically controlled bath set to the first target temperature (e.g., 25°C).

    • Add a magnetic stir bar to each vial and begin stirring.

    • Incrementally add a pre-weighed amount of the polymer to each vial until a small amount of undissolved solid remains, indicating saturation.

    • Allow the solutions to equilibrate for a minimum of 24 hours at the set temperature with continuous stirring to ensure saturation is reached.

  • Sample Collection and Analysis:

    • After equilibration, stop the stirring and allow the undissolved polymer to settle for at least 2 hours.

    • Carefully draw a known volume (e.g., 1 mL) of the clear, supernatant liquid using a pre-heated syringe to prevent premature precipitation.

    • Immediately filter the sample through a 0.22 µm PTFE filter into a pre-weighed aluminum pan.

    • Record the exact weight of the filtered solution.

    • Place the pan in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until the solvent has completely evaporated and the weight of the dried polymer is constant.

  • Data Calculation:

    • Calculate the mass of the dissolved polymer.

    • Express the solubility as grams of polymer per 100 grams of solvent.

    • Solubility ( g/100g solvent) = (mass of dried polymer / mass of solvent in the sample) * 100.

  • Temperature Variation: Repeat steps 3-5 for a range of temperatures (e.g., 40°C, 60°C, 80°C) to generate solubility-temperature profiles for each solvent.[13]

Expected Outcome: This protocol will yield quantitative data on the solubility of the chosen polymer in both solvents across a range of temperatures. The results can be plotted to create solubility curves, providing a clear visual comparison of the solvents' performance. This data is crucial for applications such as membrane fabrication, polymer processing, and formulation development.[14][15]

References

Cross-Validation of Butyl Levulinate Quantification in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of butyl levulinate in complex matrices is essential for various applications, including biofuel development, food additive monitoring, and pharmacokinetic studies. The choice of analytical methodology is critical to ensure reliable and reproducible results. This guide provides an objective comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantification of this compound.

This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and a discussion on the principles of cross-validation to ensure data integrity across different analytical platforms.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the quantification of this compound or structurally similar esters using GC-MS, HPLC-UV, and qNMR. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the specific validated method.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Quantitative Nuclear Magnetic Resonance (qNMR) Key Considerations
Linearity (R²) > 0.99> 0.99> 0.999All methods demonstrate excellent linearity over a defined concentration range.[1][2][3] qNMR is inherently linear.[4]
Accuracy (% Recovery) 85 - 115%90 - 110%98 - 102%Comparable recovery rates are achievable with optimized extraction procedures for GC-MS and HPLC.[1][5] qNMR, as a primary ratio method, often exhibits high accuracy.
Precision (%RSD) < 15%< 5%< 2%HPLC often shows slightly better precision than GC-MS for non-volatile compounds.[1] qNMR is capable of very high precision.
Limit of Detection (LOD) Low ng/mL range~0.1 - 0.5 µg/mL~µg/mL to mg/mL rangeGC-MS generally offers the highest sensitivity for volatile compounds.[1]
Limit of Quantitation (LOQ) Low ng/mL to µg/mL range~0.5 - 2.0 µg/mL~µg/mL to mg/mL rangeThe LOQ for qNMR is typically higher than for chromatographic methods.
Specificity Very HighHighVery HighThe mass spectrometer in GC-MS provides definitive identification.[6] NMR provides detailed structural information, ensuring high specificity.
Sample Throughput ModerateModerate to HighLow to ModerateThe longer relaxation delays required for accurate quantification can reduce the throughput of qNMR.
Derivatization Often not requiredNot requiredNot requiredThis compound is sufficiently volatile for direct GC-MS analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS, HPLC-UV, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: For complex matrices such as biofuel or fermentation broth, a liquid-liquid extraction (LLE) is often employed.

    • To 1 mL of the sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless inlet at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including esters.

  • Sample Preparation:

    • For aqueous samples, a simple dilution with the mobile phase may be sufficient.

    • For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

  • Instrumentation: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where this compound has sufficient absorbance (e.g., 210 nm).

  • Data Analysis: Quantify this compound by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that provides direct quantification without the need for identical reference standards for calibration.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid).

    • Transfer the solution to an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification and should be at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

    • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

    Where: C is the concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume.

Cross-Validation Workflow and Signaling Pathway Diagrams

Cross-validation is the process of comparing two or more analytical methods to ensure that they provide equivalent results.[6] This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same samples.

Cross_Validation_Workflow cluster_sample Sample Cohort cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison and Analysis Sample Representative Samples from Complex Matrix GC_MS GC-MS Quantification Sample->GC_MS HPLC HPLC-UV Quantification Sample->HPLC qNMR qNMR Quantification Sample->qNMR Val_GC_MS Linearity, Accuracy, Precision, LOD, LOQ GC_MS->Val_GC_MS Val_HPLC Linearity, Accuracy, Precision, LOD, LOQ HPLC->Val_HPLC Val_qNMR Linearity, Accuracy, Precision, LOQ qNMR->Val_qNMR Stat_Analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) Val_GC_MS->Stat_Analysis Val_HPLC->Stat_Analysis Val_qNMR->Stat_Analysis Conclusion Assessment of Method Equivalence and Bias Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of GC-MS, HPLC-UV, and qNMR methods.

The following diagram illustrates a simplified logical relationship for selecting an analytical method based on key performance requirements.

Method_Selection_Logic Start Start: Need to Quantify This compound Requirement Primary Requirement? Start->Requirement High_Sensitivity Highest Sensitivity (Trace Levels) Requirement->High_Sensitivity Sensitivity High_Throughput High Sample Throughput Requirement->High_Throughput Throughput Primary_Method Primary Ratio Method (Highest Accuracy) Requirement->Primary_Method Accuracy Select_GC_MS Select GC-MS High_Sensitivity->Select_GC_MS Select_HPLC Select HPLC-UV High_Throughput->Select_HPLC Select_qNMR Select qNMR Primary_Method->Select_qNMR

Caption: Logical diagram for analytical method selection based on primary requirements.

Conclusion

The choice of an analytical method for the quantification of this compound in complex matrices depends on the specific requirements of the study.

  • GC-MS is the preferred method for trace-level analysis due to its high sensitivity and specificity.

  • HPLC-UV offers a robust and high-throughput alternative, particularly for samples where volatility is not a concern and high sensitivity is not the primary requirement.

  • qNMR serves as an excellent primary method for achieving high accuracy and for the certification of reference materials, although with lower throughput and sensitivity compared to chromatographic techniques.

A thorough cross-validation of these methods is essential to ensure the reliability and comparability of data, particularly in regulated environments. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals.

References

A Comparative Guide to Butyl Levulinate and Other Levulinate Esters: Performance Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of butyl levulinate against other common levulinate esters—methyl, ethyl, and propyl levulinate. This analysis is supported by experimental data across various applications, including their use as fuel additives, solvents, and plasticizers, alongside considerations for their role in drug development.

Levulinate esters, derived from the biomass-derived platform chemical levulinic acid, are increasingly recognized for their potential as sustainable alternatives in numerous chemical applications. Their performance is intrinsically linked to the length of their alkyl chain, which influences key properties such as viscosity, solubility, and energy density. This guide synthesizes available data to offer a clear comparison, assisting in the selection of the most suitable levulinate ester for a given application.

Performance as Fuel Additives

Levulinate esters are promising oxygenated fuel additives that can improve combustion efficiency and reduce harmful emissions. Their performance characteristics are a critical factor in their viability as alternatives to conventional fuel components.

A comparative study on blending various levulinate esters with diesel fuel reveals distinct differences in their performance. This compound (BL) demonstrates superior miscibility and cold flow properties compared to its shorter-chain counterparts. For instance, ethyl levulinate (EL) has a tendency to separate from diesel at low temperatures, which presents a significant challenge for its use as a diesel blend component.[1][2] In contrast, this compound remains soluble even at the diesel cloud point.[3]

In terms of emission reduction, both ethyl and this compound have been shown to decrease engine-out smoke numbers. A 10% blend of ethyl levulinate (EL10) reduced smoke by 41.3%, while a 20% blend of this compound (BL20) resulted in a more significant 55% reduction.[1][2] However, the impact on nitrogen oxide (NOx) emissions varies, with EL10 showing no effect, while BL20 led to a 4.6% increase.[1][2]

PropertyMethyl LevulinateEthyl LevulinatePropyl LevulinateThis compoundPentyl LevulinateSource
Cetane Number LowVery LowLowVery Low-[1][4]
Kinematic Viscosity (at 40 °C, mm²/s) 1.181.632.132.76-[5]
Density (at 20 °C, g/mL) 1.0511.0120.9940.974-[5]
Flash Point (°C) 71.679187.7892.22-[2][6][7]
Water Solubility (wt %) High15.2Moderate1.3Low[1][4]
Blending Octane Number 106.5107.5-102.5-[4][8]

Table 1: Comparative Physicochemical and Fuel Properties of Levulinate Esters. This table summarizes key properties of methyl, ethyl, propyl, butyl, and pentyl levulinate relevant to their performance as fuel additives.

Performance as Solvents

The utility of levulinate esters as green solvents is a growing area of interest, driven by their favorable safety and environmental profiles. Their solvency power is a critical performance metric in this context. This compound, with its longer alkyl chain, exhibits lower water solubility and a higher boiling point compared to ethyl and methyl levulinate, making it a suitable replacement for more harmful traditional solvents in applications like cleaning and coatings.[6][7]

Performance as Plasticizers

Levulinate esters are being explored as bio-based, non-toxic alternatives to traditional phthalate plasticizers in polymers like polyvinyl chloride (PVC). Their performance is evaluated based on their ability to increase flexibility, lower the glass transition temperature (Tg), and resist migration out of the polymer matrix.

Studies on glycerol trilevulinate, a derivative of levulinic acid, have demonstrated a significant plasticizing effect on various polymers, leading to a reduction in their glass transition temperature and stiffness.[9] While direct comparative data for a series of simple levulinate esters is limited, the plasticizing efficiency is expected to be influenced by the length of the alkyl chain, which affects the compatibility and interaction with the polymer chains.

Considerations for Drug Development

In the pharmaceutical industry, excipients play a crucial role in drug formulation and delivery. The biocompatibility and solubilizing capacity of a compound are key determinants of its suitability as a pharmaceutical excipient.

Ecotoxicity studies can provide initial insights into the potential biocompatibility of levulinate esters. Research has shown that the toxicity of levulinate esters in aquatic organisms tends to increase with the length of the alkyl chain.[10] For instance, this compound was found to be the most toxic among methyl, ethyl, and this compound to aquatic organisms.[10] However, for terrestrial organisms, an inverse relationship was observed, with methyl levulinate being the most toxic.[10] It is important to note that ecotoxicity is not a direct measure of cytotoxicity in human cells, and further studies are required to assess their suitability for drug delivery applications.

The ability of levulinate esters to act as solvents for active pharmaceutical ingredients (APIs) is another area of interest. Their varying polarities suggest they could be tailored to dissolve a range of APIs, potentially enhancing drug delivery. However, specific comparative data on the dissolution of APIs in different levulinate esters is currently limited.

Experimental Protocols

To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential.

Synthesis of Levulinate Esters (General Procedure)

The synthesis of levulinate esters is typically achieved through the Fischer esterification of levulinic acid with the corresponding alcohol in the presence of an acid catalyst.

Materials:

  • Levulinic acid

  • Alcohol (e.g., butanol for this compound)

  • Acid catalyst (e.g., sulfuric acid, Amberlyst-15)

  • Solvent (optional, e.g., toluene)

  • Dean-Stark apparatus (for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Combine levulinic acid, an excess of the desired alcohol, and a catalytic amount of the acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent and wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by distillation under reduced pressure to obtain the pure levulinate ester.

G cluster_synthesis Synthesis of Levulinate Esters Levulinic_Acid Levulinic_Acid Reaction_Mixture Reaction_Mixture Levulinic_Acid->Reaction_Mixture Alcohol Alcohol Alcohol->Reaction_Mixture Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Mixture Reflux_and_Water_Removal Reflux_and_Water_Removal Reaction_Mixture->Reflux_and_Water_Removal Workup_and_Purification Workup_and_Purification Reflux_and_Water_Removal->Workup_and_Purification Pure_Levulinate_Ester Pure_Levulinate_Ester Workup_and_Purification->Pure_Levulinate_Ester

Caption: General workflow for the synthesis of levulinate esters via Fischer esterification.

Evaluation of Fuel Properties

The performance of levulinate esters as fuel additives is determined by measuring key fuel properties according to standardized test methods, such as those established by ASTM International.

Key Parameters and ASTM Methods:

  • Cetane Number: ASTM D613

  • Kinematic Viscosity: ASTM D445

  • Density: ASTM D1298

  • Flash Point: ASTM D93

  • Cloud Point: ASTM D2500

  • Water Solubility: Assessed by saturating the ester with water and measuring the water content by Karl Fischer titration.[1]

Evaluation of Plasticizer Performance

The effectiveness of levulinate esters as plasticizers is typically evaluated by compounding them with a polymer and measuring the resulting changes in mechanical and thermal properties.

Procedure for PVC Plasticization:

  • Compounding: Mix PVC resin with the levulinate ester plasticizer and other additives (e.g., stabilizers) in a two-roll mill or an internal mixer at a specified temperature to ensure homogeneity.

  • Sheet Preparation: Press the compounded material into sheets of a defined thickness using a hydraulic press at a set temperature and pressure.

  • Mechanical Testing (ASTM D882):

    • Cut dumbbell-shaped specimens from the pressed sheets.

    • Measure the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine.

  • Thermal Analysis (ASTM D3418):

    • Determine the glass transition temperature (Tg) of the plasticized PVC using Differential Scanning Calorimetry (DSC).

  • Migration Resistance (ASTM D1239):

    • Expose a pre-weighed sample of the plasticized PVC to a solvent (e.g., hexane) or a solid absorbent for a specified time and temperature.

    • Measure the weight loss of the sample to determine the amount of plasticizer that has migrated out.[9]

G cluster_plasticizer_testing Plasticizer Performance Evaluation PVC_Resin PVC_Resin Compounding Compounding PVC_Resin->Compounding Levulinate_Ester Levulinate_Ester Levulinate_Ester->Compounding Sheet_Preparation Sheet_Preparation Compounding->Sheet_Preparation Mechanical_Testing Mechanical_Testing Sheet_Preparation->Mechanical_Testing Thermal_Analysis Thermal_Analysis Sheet_Preparation->Thermal_Analysis Migration_Testing Migration_Testing Sheet_Preparation->Migration_Testing Performance_Data Performance_Data Mechanical_Testing->Performance_Data Thermal_Analysis->Performance_Data Migration_Testing->Performance_Data

Caption: Experimental workflow for evaluating the performance of levulinate esters as plasticizers.

Conclusion

The performance of levulinate esters is significantly influenced by the length of their alkyl chain. This compound often presents a balanced profile, offering advantages in terms of miscibility and cold flow properties as a fuel additive and favorable characteristics as a green solvent and potential plasticizer. However, the optimal choice of levulinate ester is highly dependent on the specific requirements of the application. Shorter-chain esters like methyl and ethyl levulinate may be preferred where higher water solubility or a different solvency profile is desired. For applications in drug development, further research into the comparative cytotoxicity and biocompatibility of different levulinate esters is crucial to establish their safety and efficacy as pharmaceutical excipients. The provided experimental protocols offer a foundation for conducting further comparative studies to expand our understanding of these versatile bio-based chemicals.

References

Safety Operating Guide

Proper Disposal of Butyl Levulinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of butyl levulinate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be aware of its potential hazards. This compound is a combustible liquid and may cause skin and eye irritation.[1][2] Inhalation of vapors at high concentrations can lead to respiratory tract irritation and central nervous system depression.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator.

Waste Classification

The first step in proper disposal is to determine if the this compound waste is classified as hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

  • Action: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1] This involves consulting US EPA guidelines in 40 CFR Parts 261.3, as well as state and local hazardous waste regulations.[1] this compound is a combustible liquid, which may qualify it as an ignitable hazardous waste.

Waste Collection and Storage

Proper collection and storage of this compound waste in the laboratory is crucial to prevent accidents and ensure compliance.

Step-by-Step Collection Procedure:

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s) (e.g., "Combustible")

    • The date accumulation started

    • The name and contact information of the generating laboratory or researcher

  • Segregate Waste: Do not mix this compound with other incompatible waste streams. Store it away from strong oxidizing agents and bases.[5]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.

  • Secondary Containment: Store the waste container in a designated, well-ventilated area, preferably within a secondary containment bin to prevent the spread of potential spills. Keep it away from heat, sparks, and open flames.[1][5]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[6]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][5]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[6]

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal facility.

Arranging for Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions on how to schedule a waste pickup and will handle the final disposal logistics.

  • Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and stored in the designated pickup area as instructed by your EHS office.

  • Documentation: Complete any required waste disposal forms or manifests as provided by your institution. This "cradle-to-grave" tracking is a key component of hazardous waste regulations.[7]

Approved Disposal Methods:

  • Controlled Incineration: This is a common and effective method for the disposal of organic chemical waste. It may involve flue gas scrubbing to neutralize harmful combustion byproducts.[2][8]

  • Licensed Chemical Destruction Plant: Disposal at a facility specifically permitted to handle and destroy chemical waste.[2][8]

Important Note: Do not discharge this compound to sewer systems or allow it to contaminate water, foodstuffs, feed, or seed.[2][8]

Quantitative Data Summary

ParameterValueReference
CAS Number 2052-15-5[1]
Flash Point 91 °C[1]
Boiling Point 237 °C[9]
Density ~0.98 g/cm³[9]
Oral LD50 (Rat) >5 g/kg[9]
Dermal LD50 (Rabbit) >5 g/kg[9]

This compound Disposal Workflow

ButylLevulinateDisposal cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards (Combustible, Irritant) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Compatible Waste Container B->C D Collect this compound Waste C->D E Store in Designated Area (Closed, Secondary Containment) D->E S1 Spill Occurs D->S1 Potential F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Transfer to Licensed Waste Disposal Facility G->H S2 Contain with Absorbent S1->S2 S3 Collect & Dispose as Hazardous Waste S2->S3 S3->C Use new container

Caption: Logical workflow for the safe disposal of this compound in a laboratory setting.

References

Essential Safety and Logistics for Handling Butyl Levulinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Butyl levulinate, a combustible liquid that can cause skin and eye irritation.[1][2][3] Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for various situations.

SituationRequired PPE
Routine Handling & Transfer Chemical-resistant gloves (Nitrile, Neoprene, or Butyl)[4][5][6][7], Tightly fitting safety goggles with side-shields[1][2][3][8], Lab coat or chemical-resistant apron[4]
Risk of Splashing All routine handling PPE, Face shield[4]
Inadequate Ventilation All routine handling PPE, Full-face respirator with organic vapor cartridge[1][4]
Fire Emergency Self-contained breathing apparatus (SCBA) and full protective gear[4][8]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic operational plan minimizes the risk of exposure and accidents.

1. Preparation:

  • Ensure the work area is well-ventilated, utilizing local exhaust ventilation if necessary.[1][2][4]

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Inspect all PPE for integrity before use.[1]

  • Remove all potential ignition sources from the handling area.[1][2]

2. Handling and Transfer:

  • Don the appropriate PPE as outlined in the table above.

  • Use non-sparking tools for all operations.[1][2]

  • Avoid direct contact with skin and eyes.[1][2][4]

  • Keep containers tightly closed when not in use.[1][2][4]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3][8] Remove contaminated clothing.[2][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek medical attention.[1][2][3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1][2] Seek immediate medical attention.[1][2]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][4]

  • Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][3][8]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • This compound waste should be collected in a designated, properly labeled, and sealed container.

  • Disposal must be carried out by a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this compound into sewer systems.[1]

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, etc.) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with this compound should be treated as hazardous waste.

  • Place contaminated materials in a sealed container, label it appropriately, and dispose of it according to institutional and local regulations.[1]

3. Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.[1]

  • The rinsate should be collected and disposed of as chemical waste.[1]

  • After rinsing, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]

Quantitative Data Summary

ParameterValueReference
Flash Point 91 - 92.22 °C (195.8 - 198 °F)[2][4]
Boiling Point 106-108 °C at 5.5 mmHg[4]
Density 0.974 g/mL at 25 °C[4]
Hazards H315: Causes skin irritation, H319: Causes serious eye irritation[1]

Visual Workflow for Handling this compound

ButylLevulinateWorkflow start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle this compound in Well-Ventilated Area ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage spill Accidental Spill or Exposure handling->spill end End of Process storage->end first_aid Administer First Aid (Wash Skin/Eyes, Fresh Air) spill->first_aid cleanup Contain and Clean Spill with Absorbent Material spill->cleanup disposal Dispose of Waste (Chemical & Contaminated Materials) first_aid->disposal cleanup->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.